molecular formula C5H4N4O3 B052975 Uric acid-15N2 CAS No. 62948-75-8

Uric acid-15N2

Numéro de catalogue: B052975
Numéro CAS: 62948-75-8
Poids moléculaire: 170.10 g/mol
Clé InChI: LEHOTFFKMJEONL-IOOOXAEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7,9-dihydro-3H-purine-2,6,8-trione, a fundamental purine derivative, is a critical reference standard and building block in medicinal chemistry and biochemical research. This compound, representing the core structure of xanthine, serves as a key intermediate in the study of purine catabolism and the biosynthesis of ureides. Researchers utilize it to investigate the mechanism of action of xanthine oxidase, a pivotal enzyme in purine degradation, making it invaluable for metabolic disorder studies, including gout and hyperuricemia. Its trione functionalization provides a versatile scaffold for the synthesis of novel nucleobase analogs, potential enzyme inhibitors, and a wide range of heterocyclic compounds. As a stable, well-defined metabolite, it is essential for analytical method development, serving as a calibration standard in HPLC and LC-MS for the quantification of purine derivatives in biological samples. This high-purity compound is offered exclusively to support in vitro studies and advance scientific discovery in enzymology, pharmacology, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-IOOOXAEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583988
Record name (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62948-75-8
Record name (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62948-75-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Uric Acid-1,5N2: Chemical Properties, Structure, and Experimental Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Uric acid-1,3-¹⁵N₂, a crucial tool in metabolic research and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of uric acid in biological matrices.

Core Chemical and Physical Properties

Uric acid-1,3-¹⁵N₂ is an isotopologue of uric acid where two nitrogen atoms in the purine (B94841) ring structure are replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Data Presentation: Quantitative Properties

The key quantitative data for Uric acid-1,3-¹⁵N₂ are summarized in the table below for easy reference and comparison with its unlabeled counterpart.

PropertyUric Acid-1,3-¹⁵N₂Uric Acid (Unlabeled)
Synonyms 7,9-dihydro-1H-Purine-2,6,8(3H)-trione-1,3-¹⁵N₂; 2,6,8-Trihydroxypurine-1,3-¹⁵N₂[1][2][3]7,9-Dihydro-1H-purine-2,6,8(3H)-trione; Lithic Acid[1][4]
Labeled CAS Number 62948-75-8[1][2][5]N/A
Unlabeled CAS Number 69-93-2[1][2][6]69-93-2[1][2][6]
Molecular Formula C₅H₄¹⁵N₂N₂O₃[1][5]C₅H₄N₄O₃[4][6]
Molecular Weight 170.10 g/mol [1][2][5][7]168.11 g/mol [4]
Accurate Mass 170.0224[1]168.0389[4]
Isotopic Purity Typically ≥98 atom % ¹⁵N[5][7]N/A
Chemical Purity Typically >95% or ≥98% (HPLC)[1][3][6][7]N/A
Appearance White to off-white solid/crystalline powder[4]White solid[4]
Melting Point >300 °C (decomposes)[4][8]>300 °C (decomposes)[4]
Solubility Soluble in 1M NaOH; Slightly soluble in water; Insoluble in alcohol and ether.[4][9]Soluble in 1M NaOH; Slightly soluble in water; Insoluble in alcohol and ether.[4][9]
Storage Conditions Store at room temperature, protected from light and moisture.[2][5][7]Store at room temperature.[4]

Chemical Structure and Isotopic Labeling

The structure of uric acid consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, known as a purine. In Uric acid-1,3-¹⁵N₂, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are substituted with the ¹⁵N isotope.

Caption: Structure of Uric acid with ¹⁵N labels at the N-1 and N-3 positions.

Role in Biological Pathways

Uric acid is the final oxidation product of purine metabolism in humans and higher primates.[10] Its formation is a key step in the degradation of purine nucleosides (adenosine and guanosine) derived from the breakdown of nucleic acids and nucleotides.

Purine_Metabolism Nucleic_Acids Nucleic Acids (DNA, RNA) AMP Adenosine Monophosphate (AMP) Nucleic_Acids->AMP GMP Guanosine Monophosphate (GMP) Nucleic_Acids->GMP Adenosine Adenosine AMP->Adenosine Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Simplified pathway of purine degradation to Uric Acid.

Experimental Protocols: Isotope Dilution Mass Spectrometry

The most prominent application of Uric acid-1,3-¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the highly accurate and precise quantification of endogenous uric acid in biological samples such as serum, plasma, and urine.[11][12][13][14] This technique is considered a definitive or reference method in clinical chemistry.[11][12][14]

General Experimental Workflow

The workflow involves adding a known quantity of the labeled standard to a sample, processing the sample, and then analyzing the ratio of the unlabeled (endogenous) analyte to the labeled standard using mass spectrometry.

Experimental_Workflow Sample 1. Biological Sample (e.g., Serum, Urine) Spike 2. Spike with known amount of Uric Acid-1,3-¹⁵N₂ Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation / Extraction) Spike->Prepare Equilibrate Derivatize 4. Derivatization (for GC-MS) (e.g., Silylation) Prepare->Derivatize Optional Analyze 5. MS Analysis (LC-MS/MS or GC-MS) Prepare->Analyze Direct Derivatize->Analyze Inject Quantify 6. Quantification (Ratio of Unlabeled/Labeled) Analyze->Quantify Measure Ion Ratio

Caption: General workflow for Uric Acid quantification using ID-MS.

Detailed Methodologies

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol [13][14]

This method is often preferred due to its high throughput and because it typically does not require a derivatization step.[14]

  • Sample Preparation:

    • To a 100 µL aliquot of serum or plasma, add a known concentration of Uric acid-1,3-¹⁵N₂ (e.g., to a final concentration of 4.0 mg/dL).[13]

    • Vortex the mixture to ensure homogeneity and allow it to equilibrate.

    • Precipitate proteins by adding a solution like 10% trichloroacetic acid (TCA).[13]

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Monitoring: Use Selected Reaction Monitoring (SRM) or monitor the specific parent ions.

      • Uric Acid (Unlabeled): Monitor the transition for the [M-H]⁻ ion at m/z 167.0.[13][14]

      • Uric Acid-1,3-¹⁵N₂ (Labeled): Monitor the transition for the [M-H]⁻ ion at m/z 169.0.[13][14]

  • Quantification:

    • Construct a calibration curve using standards of known uric acid concentrations, each spiked with the same amount of the internal standard.

    • Calculate the peak area ratio of the analyte (m/z 167) to the internal standard (m/z 169).

    • Determine the concentration of uric acid in the unknown sample by interpolating its peak area ratio from the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [11][12]

This method requires derivatization to make the uric acid volatile for gas chromatography.

  • Sample Preparation and Isolation:

    • Add a known amount of Uric acid-1,3-¹⁵N₂ to the serum sample and allow it to equilibrate.[12]

    • Isolate uric acid from the sample matrix using an anion-exchange resin.[11][12]

    • Elute the uric acid fraction and lyophilize (freeze-dry) it to complete dryness.

  • Derivatization:

    • To the dried sample, add a derivatizing agent to create a volatile silyl (B83357) derivative. Common agents include:

    • Heat the reaction mixture (e.g., at 60-100°C) to ensure complete derivatization.

  • GC-MS Analysis:

    • Chromatography: Inject the derivatized sample onto a suitable GC capillary column (e.g., DB-5ms).

    • Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode.

    • Monitoring: Use Selected Ion Monitoring (SIM) to detect specific fragment ions.

      • TMS Derivative: Monitor m/z 456 (unlabeled) and m/z 458 (labeled).[11]

      • TBDMS Derivative: Monitor the [M-57]⁺ ions at m/z 567 (unlabeled) and m/z 569 (labeled).[12][15]

  • Quantification:

    • Similar to the LC-MS method, calculate the ratio of the ion abundances for the unlabeled and labeled derivatives.

    • Quantify the endogenous uric acid concentration against a calibration curve prepared with derivatized standards. The high precision of this method can yield coefficients of variation between 0.34% and 1.1%.[11][12]

References

Technical Guide: Uric Acid-15N2 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Uric Acid-15N2. This isotopically labeled internal standard is critical for accurate quantification of uric acid in biological matrices, a key biomarker in various metabolic diseases and a focus in drug development. This document outlines the essential quality control parameters, analytical methods used for certification, and visual representations of the experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound as typically reported in a Certificate of Analysis. These values are crucial for ensuring the accuracy and reliability of experimental results.

Table 1: Identity and General Properties

ParameterSpecification
Chemical Name Uric acid-1,3-15N2
CAS Number 62948-75-8[1][2]
Molecular Formula C₅H₄¹⁵N₂N₂O₃
Molecular Weight 170.10 g/mol [3]
Appearance Solid
Melting Point >300 °C

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecification
Chemical Purity HPLC>95%[1][3]
Chemical Purity (CP)99%
Isotopic Purity Mass Spectrometry98 atom % ¹⁵N
Mass Shift Mass SpectrometryM+2

Experimental Protocols

The certification of this compound relies on a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. The following sections detail the typical experimental methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a fundamental technique for assessing the chemical purity of this compound, separating it from any unlabeled uric acid or other impurities.

Methodology:

A common approach involves reverse-phase HPLC with UV detection.[4][5]

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV-Vis detector.[5]

  • Mobile Phase: A typical mobile phase consists of a buffer and an organic modifier. For instance, a mixture of 0.1 M acetate (B1210297) buffer and acetonitrile (B52724) (95:5 v/v) with the pH adjusted to 4.0 using acetic acid.[5]

  • Flow Rate: A constant flow rate, for example, 1.2 mL/min, is maintained.[5]

  • Detection: The elution of compounds is monitored by UV absorbance at a wavelength of 285 nm or 292 nm.[4][5]

  • Quantification: The purity is determined by calculating the area of the this compound peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is the definitive technique for confirming the isotopic enrichment of this compound and verifying its molecular weight. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful method for accurate quantification.[6][7]

Methodology (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method.[6][7][8]

  • Sample Preparation & Derivatization: Uric acid is often derivatized to increase its volatility for GC analysis. A common method is the formation of a trimethylsilyl (B98337) or tetrakis-(tert-butyldimethylsilyl) derivative.[6][7][8]

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column stationary phase.

  • Mass Spectrometry: The eluted compound enters the mass spectrometer. In selected ion monitoring (SIM) mode, the instrument is set to detect specific mass-to-charge ratios (m/z). For the trimethylsilyl derivative, the ions at m/z 456 (unlabeled) and 458 (¹⁵N₂ labeled) are monitored.[4][6] For the tetrakis-(tert-butyldimethylsilyl) derivative, the [M - tert-butyl]+ ions at m/z 567 and 569 are monitored.[7][8]

  • Isotopic Enrichment Calculation: The isotopic enrichment is calculated from the relative abundances of the ion signals corresponding to the labeled and unlabeled forms.

Methodology (LC-MS/MS):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity.[9]

  • Liquid Chromatography: Separation is typically achieved on a C18 column using a mobile phase such as a mixture of water (containing 0.5% formic acid) and methanol.[9]

  • Tandem Mass Spectrometry: Quantification is performed using multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for uric acid (m/z 169.1 → 141.1) and this compound (m/z 171 → 143) are monitored in positive ionization mode.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the this compound molecule. While ¹H and ¹³C NMR are standard, ¹⁵N NMR or ¹⁵N-edited experiments can provide direct evidence of the isotopic labeling.[10]

Methodology:

  • Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent.

  • ¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the uric acid molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

  • ¹⁵N NMR: Direct ¹⁵N NMR or indirect detection methods like ¹H-¹⁵N HSQC can be used to observe the signals from the ¹⁵N-labeled nitrogen atoms, confirming the positions of isotopic incorporation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample derivatization Derivatization (e.g., Silylation) start->derivatization gc Gas Chromatography (Separation) derivatization->gc ms Mass Spectrometry (Ionization & Detection) gc->ms sim Selected Ion Monitoring (m/z for labeled & unlabeled) ms->sim ratio Isotope Ratio Calculation sim->ratio result Isotopic Enrichment & Purity ratio->result

Caption: Workflow for this compound analysis using GC-MS.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Sample dissolution Dissolution in Mobile Phase start->dissolution lc Liquid Chromatography (Separation) dissolution->lc msms Tandem Mass Spectrometry (Precursor -> Product Ion) lc->msms mrm Multiple Reaction Monitoring (MRM Transitions) msms->mrm quant Quantification mrm->quant result Purity & Identity Confirmation quant->result

References

The Role of Uric Acid-15N2 in Elucidating Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism, a fundamental cellular process, is critical for the synthesis of nucleic acids, energy currency like ATP and GTP, and various coenzymes.[1] Dysregulation of this intricate network can lead to several metabolic disorders, most notably hyperuricemia and gout, which are characterized by an overproduction or underexcretion of uric acid, the final catabolic product of purine metabolism in humans.[1][2] Understanding the dynamics of purine biosynthesis and catabolism is therefore paramount for developing effective therapeutic strategies. Stable isotope tracers, particularly Uric acid-15N2, have emerged as indispensable tools for researchers to quantitatively probe the complexities of purine metabolism in both health and disease.

This technical guide provides an in-depth exploration of the applications of this compound in purine metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies, data interpretation, and the critical insights that can be gleaned from using this powerful tracer.

Core Concepts in Purine Metabolism

Purine nucleotides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds the purine ring from simpler precursors, such as amino acids (glycine, glutamine, aspartate), carbon dioxide, and formate. It is an energy-intensive process that is tightly regulated.

  • Salvage Pathway: This pathway recycles pre-formed purine bases (adenine, guanine, hypoxanthine) that are released during the degradation of nucleic acids and nucleotides. This pathway is less energy-consuming than de novo synthesis.

A delicate balance between these two pathways is crucial for maintaining cellular homeostasis. Uric acid is the ultimate end-product of purine degradation in humans.[1]

This compound as a Tracer in Purine Metabolism Studies

[1,3-15N2]Uric acid is a stable isotope-labeled form of uric acid where two nitrogen atoms at positions 1 and 3 of the purine ring are replaced with the heavy isotope 15N. This labeling allows for its differentiation from endogenous, unlabeled uric acid using mass spectrometry. This key feature enables several critical applications in metabolic research.

Isotope Dilution Mass Spectrometry for Accurate Quantification

One of the primary applications of this compound is in isotope dilution mass spectrometry (ID-MS), which is considered a gold-standard method for the accurate quantification of uric acid in biological samples like serum and urine.[3]

Experimental Protocol: Quantification of Uric Acid in Serum using ID-GC/MS

  • Sample Preparation:

    • A known amount of [1,3-15N2]uric acid is added as an internal standard to a precisely weighed serum sample.

    • The sample is allowed to equilibrate.

    • The uric acid is then isolated from the serum matrix using an anion-exchange column (e.g., AG1-X8).[3]

  • Derivatization:

    • The isolated uric acid is derivatized to a more volatile form suitable for gas chromatography. A common method is the formation of a tert-butyldimethylsilyl (TBDMS) derivative by heating with a mixture of dimethylformamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[3]

  • GC/MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The instrument is operated in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to the unlabeled (m/z 567 for the [M-57]+ ion of TBDMS-uric acid) and labeled uric acid (m/z 569 for the [M-57]+ ion of TBDMS-[1,3-15N2]uric acid).[3]

  • Quantification:

    • The ratio of the peak areas of the labeled and unlabeled uric acid is used to calculate the precise concentration of endogenous uric acid in the original sample.

Logical Workflow for Uric Acid Quantification using ID-MS

G Workflow for Uric Acid Quantification via ID-MS A Serum Sample B Add [1,3-15N2]Uric Acid (Internal Standard) A->B C Equilibration B->C D Anion-Exchange Chromatography C->D E TBDMS Derivatization D->E F GC/MS Analysis (SIM Mode) E->F G Measure Isotope Ratio (m/z 567 vs. 569) F->G H Calculate Uric Acid Concentration G->H G Purine Metabolism and Tracer Incorporation cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism Glycine 15N-Glycine IMP Inosine Monophosphate (IMP) Glycine->IMP Precursors Other Precursors Precursors->IMP Nucleotides Purine Nucleotides IMP->Nucleotides Hypoxanthine Hypoxanthine IMP->Hypoxanthine Bases Purine Bases (Hypoxanthine, Guanine) Bases->Nucleotides Nucleotides->Bases Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Allantoin (B1664786) Allantoin UricAcid->Allantoin Uricase Tracer [1,3-15N2]Uric Acid Tracer->UricAcid

References

An In-Depth Technical Guide on Uric Acid-¹⁵N₂ as a Tracer for Nitrogen Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of doubly labeled uric acid ([1,3-¹⁵N₂]uric acid) as a stable isotope tracer for quantifying nitrogen flux and understanding purine (B94841) metabolism. This document is intended for researchers, scientists, and professionals in drug development who are interested in applying stable isotope methodologies to study nitrogen kinetics in vivo.

Introduction to Nitrogen Flux and Uric Acid Metabolism

Nitrogen is a fundamental component of numerous biological molecules, including amino acids, proteins, and nucleic acids. The continuous synthesis and degradation of these molecules result in a dynamic state of nitrogen flux throughout the body. Uric acid is the final product of purine metabolism in humans and higher primates.[1] Elevated levels of uric acid in the blood (hyperuricemia) are associated with several pathological conditions, including gout, cardiovascular disease, and metabolic syndrome.[2][3] Therefore, understanding the kinetics of uric acid production and its contribution to the overall nitrogen pool is of significant clinical and research interest.

Stable isotope tracers, such as ¹⁵N-labeled compounds, are powerful tools for studying metabolic pathways in vivo without the risks associated with radioactive isotopes.[2] By introducing a ¹⁵N-labeled tracer into the system and monitoring its incorporation into various metabolites, researchers can quantify the rates of synthesis, breakdown, and interconversion of these molecules.[4] [1,3-¹⁵N₂]uric acid serves as a direct tracer to investigate the turnover of the uric acid pool and the flux of nitrogen through this terminal pathway of purine metabolism.

Core Principles of ¹⁵N₂-Uric Acid Tracer Studies

The fundamental principle behind using [1,3-¹⁵N₂]uric acid as a tracer is the isotope dilution method. A known amount of the labeled uric acid is introduced into the body, where it mixes with the endogenous, unlabeled uric acid pool. By measuring the change in the isotopic enrichment of uric acid in biological samples (e.g., plasma and urine) over time, it is possible to calculate key kinetic parameters.

A common experimental approach is the primed-continuous infusion technique.[5] This involves administering an initial bolus (priming) dose of the tracer to rapidly achieve isotopic equilibrium in the body's uric acid pool, followed by a constant infusion to maintain this equilibrium.[5] Blood and urine samples are collected at regular intervals to measure the concentration and ¹⁵N enrichment of uric acid.

Experimental Protocols

Subject Preparation and Ethical Considerations

Ethical Approval: All studies involving human subjects must be approved by an institutional review board (IRB) or ethics committee.[6][7]

Informed Consent: Written informed consent must be obtained from all participants after a thorough explanation of the study procedures, potential risks, and benefits.[6]

Subject Screening: Participants should undergo a comprehensive medical screening to ensure they meet the inclusion criteria and do not have any contraindications for the study. This typically includes a physical examination, medical history, and standard blood and urine tests.

Dietary Control: To minimize fluctuations in endogenous uric acid production, subjects are typically placed on a purine-restricted diet for a period before and during the study.[1]

Primed-Continuous Infusion of [1,3-¹⁵N₂]Uric Acid

This protocol is adapted from general stable isotope infusion methodologies.

Tracer Preparation:

  • Sterile, pyrogen-free [1,3-¹⁵N₂]uric acid is dissolved in a sterile saline solution. The concentration should be accurately determined.

  • The priming dose and infusion solution are prepared in separate sterile bags.

Infusion Procedure:

  • Two intravenous catheters are placed in opposite arms of the subject: one for the tracer infusion and the other for blood sampling.[8]

  • A baseline blood sample is collected before the infusion begins.

  • The priming dose of [1,3-¹⁵N₂]uric acid is administered as a bolus injection over a short period (e.g., 10 minutes) to rapidly label the uric acid pool.

  • Immediately following the priming dose, a continuous infusion of [1,3-¹⁵N₂]uric acid is initiated and maintained at a constant rate for the duration of the study (e.g., 6-8 hours).

Sample Collection:

  • Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) from the sampling catheter.

  • Urine is collected throughout the study period, often as a complete 24-hour collection.

Sample Preparation and Analytical Methods

Plasma/Serum Preparation:

  • Blood samples are collected in appropriate tubes (e.g., EDTA or heparinized tubes for plasma, or serum separator tubes).

  • Plasma or serum is separated by centrifugation and stored at -80°C until analysis.[9]

  • For analysis, proteins are precipitated from the plasma/serum sample, typically by adding a solvent like methanol.[10] The supernatant containing uric acid is then collected.

Urine Preparation:

  • The total volume of the 24-hour urine collection is recorded.

  • An aliquot of the urine is stored at -20°C or lower. To prevent precipitation of uric acid, the pH of the urine can be adjusted to be alkaline (pH > 8) with NaOH.[9]

  • Urine samples may require dilution with distilled water before analysis.[9]

Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for measuring the concentration and ¹⁵N enrichment of uric acid.[11][12]

  • Derivatization: Uric acid is often derivatized to increase its volatility for GC-MS analysis. A common method is the formation of a tert-butyldimethylsilyl (TBDMS) derivative.[12]

  • Instrumentation:

    • GC-MS: The derivatized sample is injected into a gas chromatograph for separation, followed by detection in a mass spectrometer. Isotope ratios are determined by monitoring the ion currents of the molecular ions corresponding to unlabeled (m/z) and ¹⁵N₂-labeled (m/z+2) uric acid.[12]

    • LC-MS/MS: This method can often analyze underivatized uric acid. Separation is achieved using a liquid chromatograph, and detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity.[11]

Data Presentation and Interpretation

The data obtained from the mass spectrometry analysis is used to calculate key kinetic parameters of uric acid metabolism.

Calculation of Nitrogen Flux

The rate of appearance (Ra) of uric acid, which represents its production rate, can be calculated using the following formula under steady-state conditions achieved during a continuous infusion:

Ra (µmol/kg/h) = i × (Eᵢ / Eₚ - 1)

Where:

  • i is the infusion rate of the tracer (µmol/kg/h).

  • Eᵢ is the enrichment of the infusate (tracer).

  • Eₚ is the isotopic enrichment of plasma uric acid at steady state.

The nitrogen flux through the uric acid pathway can then be derived from the uric acid production rate, considering that each molecule of uric acid contains four nitrogen atoms, two of which are labeled in the [1,3-¹⁵N₂] tracer.

Quantitative Data Summary

The following tables summarize typical values for uric acid concentrations and turnover rates found in the literature. It is important to note that these values can vary depending on the specific study population and analytical methods used.

Parameter Healthy Adults Hyperuricemic/Gouty Individuals Reference(s)
Serum Uric Acid (mg/dL) Male: 4.0-8.5Female: 2.7-7.3> 7.0 (Male)> 6.0 (Female)[13]
24-hour Urinary Uric Acid Excretion (mg/day) 250-750 (on a normal diet)Often > 800[1][13]
Uric Acid Pool Size (mg) ~1200Can be significantly elevated[5]
Uric Acid Turnover Rate (pools/day) ~0.5 - 1.0Can be increased[5]

Note: These values are approximate and can vary based on factors such as age, sex, diet, and ethnicity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathway and experimental workflow.

De Novo Purine Biosynthesis and Nitrogen Incorporation

This diagram shows the de novo synthesis of purines, highlighting the steps where nitrogen atoms are incorporated from amino acid donors to form the purine ring, which is the precursor to uric acid.

Purine_Biosynthesis cluster_0 De Novo Purine Synthesis cluster_1 Uric Acid Formation cluster_donors Nitrogen Donors PRPP Ribose-5-Phosphate -> PRPP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine -> Glutamate (N9) GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP (C4, C5, N7) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formyl-THF (C8) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Glutamine -> Glutamate (N3) AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR ATP CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR CO2 (C6) SAICAR Succinocarboxamide-aminoimidazole Ribonucleotide (SAICAR) CAIR->SAICAR Aspartate + ATP (N1) AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) SAICAR->AICAR -> Fumarate FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR Formyl-THF (C2) IMP Inosine Monophosphate (IMP) FAICAR->IMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Glutamine Glutamine Glutamine->PRA Glutamine->FGAM Glycine Glycine Glycine->GAR Aspartate Aspartate Aspartate->SAICAR

Caption: De novo purine synthesis pathway showing nitrogen incorporation.

Experimental Workflow for ¹⁵N₂-Uric Acid Tracer Study

This diagram outlines the major steps involved in conducting a human in vivo study using a primed-continuous infusion of [1,3-¹⁵N₂]uric acid.

Experimental_Workflow cluster_prep 1. Subject Preparation cluster_infusion 2. Tracer Infusion cluster_sampling 3. Sample Collection cluster_analysis 4. Sample Analysis cluster_data 5. Data Analysis A Ethical Approval & Informed Consent B Subject Screening A->B C Purine-Restricted Diet B->C D Catheter Placement (Infusion & Sampling) C->D E Baseline Blood Sample D->E F Priming Dose of [1,3-15N2]Uric Acid E->F G Continuous Infusion of [1,3-15N2]Uric Acid F->G H Serial Blood Sampling G->H I 24-hour Urine Collection G->I J Plasma/Urine Sample Preparation H->J I->J K GC-MS or LC-MS/MS Analysis J->K L Measurement of Uric Acid Concentration & 15N Enrichment K->L M Calculation of Uric Acid Production Rate (Ra) L->M N Determination of Nitrogen Flux M->N

Caption: Experimental workflow for a ¹⁵N₂-uric acid tracer study.

Conclusion

The use of [1,3-¹⁵N₂]uric acid as a stable isotope tracer provides a powerful and safe method for the in-depth investigation of nitrogen flux through the terminal stage of purine metabolism. By employing techniques such as primed-continuous infusion coupled with mass spectrometry, researchers can obtain valuable quantitative data on uric acid kinetics. This information is crucial for understanding the pathophysiology of diseases associated with altered purine metabolism and for the development of novel therapeutic strategies. This guide provides a foundational framework for designing and implementing such studies, from experimental protocol to data interpretation and visualization.

References

Unraveling Gout Pathophysiology: A Technical Guide to Uric Acid-15N2 Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope-labeled uric acid, specifically Uric acid-15N2, in advancing our understanding of gout pathophysiology. By enabling precise measurement of uric acid kinetics, this powerful research tool has been instrumental in elucidating the metabolic derangements that lead to hyperuricemia and gout. This document provides a comprehensive overview of the core methodologies, quantitative data derived from seminal studies, and the underlying metabolic pathways, serving as a critical resource for professionals in gout research and drug development.

Introduction: The Challenge of Hyperuricemia and Gout

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints. This process is a direct consequence of chronic hyperuricemia, a condition defined by elevated levels of uric acid in the blood. The pathophysiology of hyperuricemia in gout is heterogeneous, primarily stemming from two main defects: the overproduction of uric acid or the underexcretion of uric acid by the kidneys. Distinguishing between these two mechanisms is crucial for both understanding the disease and developing targeted therapeutic strategies.

Stable isotope labeling with compounds such as [1,3-15N2]uric acid provides a robust and non-radioactive method to trace the fate of uric acid in the body. This allows for the accurate determination of key metabolic parameters, including the total miscible pool of uric acid, its turnover rate, and the rates of its production and elimination.

Core Principles: Isotope Dilution Methodology

The foundational technique for studying uric acid kinetics involves isotope dilution. This method relies on the introduction of a known amount of isotopically labeled uric acid into the body. The labeled uric acid mixes with the endogenous, unlabeled uric acid, creating a traceable pool. By measuring the dilution of the isotope in biological samples (urine and plasma) over time, researchers can calculate the size of the body's total miscible uric acid pool and the rate at which it is turned over.

The workflow for a typical this compound kinetic study is outlined below.

experimental_workflow cluster_prep Phase 1: Preparation & Administration cluster_analysis Phase 3: Analysis & Calculation Diet Subject on Low-Purine Diet Tracer Prepare sterile solution of known amount of [1,3-15N2]Uric Acid Diet->Tracer Admin Intravenous Administration of Tracer Tracer->Admin Urine Collect 24-hour Urine Samples (e.g., for 7-10 days) Admin->Urine Blood Collect Blood Samples (at specific time points) Admin->Blood Isolation Isolate Uric Acid from Urine/Plasma MS Mass Spectrometry Analysis (Measure 15N enrichment) Isolation->MS Kinetics Kinetic Modeling and Calculation MS->Kinetics Results Determine Uric Acid Pool Size, Turnover Rate, and Production Rate Kinetics->Results

Caption: Experimental workflow for this compound kinetic studies.

Key Metabolic Parameters in Gout vs. Normal Subjects

Seminal studies utilizing 15N-labeled compounds have provided critical quantitative data that differentiate the metabolic profiles of individuals with gout from healthy controls. These studies have definitively shown that while some gouty individuals are overproducers of uric acid, a majority exhibit a relative inability to excrete uric acid efficiently.

Uric Acid Pool Size and Turnover

The miscible pool represents the total amount of uric acid in the body that can readily mix with the injected tracer. The turnover rate reflects how quickly this pool is replaced. In gouty subjects, the miscible pool is significantly larger than in normal individuals.

ParameterNormal Subjects (Average)Gouty Subjects (Average)
Miscible Uric Acid Pool (mg) 12002000 - 4000 (up to 31,000 in severe cases)
Turnover Rate (pools/day) 0.5 - 0.750.5
Uric Acid Production (mg/day) 600 - 700700 - 1000+

Data synthesized from foundational isotope tracer studies.

Uric Acid Production: De Novo Purine (B94841) Synthesis

Uric acid is the final product of purine metabolism. It is generated from the breakdown of nucleic acids from the diet and cellular turnover, as well as through de novo synthesis of purine bases. Isotope studies using 15N-labeled precursors, such as glycine, have shown that a subset of gout patients has an accelerated rate of de novo purine synthesis, leading to the overproduction of uric acid.

purine_metabolism PRPP PRPP + Glutamine PRA Phosphoribosylamine PRPP->PRA [15N]Glycine incorporation (multi-step pathway) IMP Inosine Monophosphate (IMP) PRA->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Adenosine Adenosine AMP->Adenosine Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified pathway of de novo purine synthesis and catabolism.

Experimental Protocols: A Methodological Overview

The successful application of this compound in research demands meticulous adherence to standardized protocols. The following provides a detailed, step-by-step methodology based on foundational human kinetic studies.

Subject Preparation and Tracer Administration
  • Dietary Control: For at least three days prior to the study and throughout the collection period, subjects are maintained on a purine-free diet. This minimizes the contribution of dietary purines to the uric acid pool, ensuring that the measurements primarily reflect endogenous metabolism.

  • Tracer Preparation: A precisely weighed amount of [1,3-15N2]uric acid (e.g., 50-100 mg) is dissolved in a sterile solution, often with the aid of a small amount of lithium carbonate to ensure solubility. The solution is then passed through a sterilizing filter.

  • Administration: The sterile tracer solution is administered intravenously to the subject. A "washout" sample of the administration apparatus is retained to precisely quantify the administered dose.

Sample Collection
  • Urine Collection: Complete 24-hour urine collections are initiated immediately following the tracer administration. Collections are typically continued for 7 to 10 days. Each 24-hour sample is pooled, the total volume is recorded, and an aliquot is stored frozen for later analysis. Toluene or a similar preservative is often added to the collection vessels to prevent bacterial degradation of uric acid.

  • Blood Collection: Blood samples may be drawn at specific time points, though urine analysis is the primary source for turnover calculations in many foundational studies. If collected, plasma is separated and stored frozen.

Analytical Procedure for 15N Enrichment
  • Uric Acid Isolation: Uric acid is isolated from the urine aliquots. A common method involves precipitation of uric acid at an acidic pH, followed by washing and drying of the crystals.

  • Sample Preparation for Mass Spectrometry: The isolated uric acid is converted to a volatile derivative to make it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (B98337) derivative of uric acid.

  • Mass Spectrometry Analysis: The derivatized sample is injected into a GC-MS system. The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) ions corresponding to the unlabeled (14N) and labeled (15N) uric acid derivatives. For example, using trimethylsilyl derivatization, the instrument would monitor ions at m/z 456 for unlabeled uric acid and m/z 458 for [1,3-15N2]uric acid.[1]

  • Isotope Ratio Measurement: The ratio of the abundance of the 15N-labeled ions to the unlabeled ions is measured in each sample. This ratio reflects the "atom percent excess" of 15N in the uric acid pool at each time point.

Calculation of Kinetic Parameters
  • Plotting the Data: The atom percent excess of 15N in urinary uric acid is plotted against time on a semi-logarithmic scale.

  • Extrapolation to Zero-Time: The linear portion of the decay curve is extrapolated back to time zero. The y-intercept represents the theoretical 15N enrichment of the uric acid pool immediately after the tracer has completely mixed.

  • Miscible Pool Size Calculation: The size of the miscible uric acid pool (P) is calculated using the following formula: P = D * (Ei / E0 - 1) Where:

    • D is the dose of the 15N tracer administered.

    • Ei is the atom percent excess of 15N in the injected tracer.

    • E0 is the atom percent excess of 15N in the body pool at time zero (from the extrapolated curve).

  • Turnover Rate Calculation: The turnover rate (k) is determined from the slope of the decay curve. The half-life (t1/2) of uric acid in the pool is calculated from the slope, and the turnover rate is derived from this value. The total amount of uric acid turned over per day is then calculated by multiplying the pool size by the turnover rate.

Modern Applications and Future Directions

While the foundational kinetic studies were performed decades ago, the principles remain highly relevant. Modern analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer even greater sensitivity and specificity for measuring 15N-labeled uric acid and its metabolites.[2] These advanced methods can be applied to:

  • Drug Development: Precisely quantifying the effect of new urate-lowering therapies on uric acid production and elimination rates.

  • Metabolomics: Integrating stable isotope tracing with broader metabolomic analyses to understand how purine metabolism interacts with other metabolic pathways in gout and its comorbidities, such as metabolic syndrome and cardiovascular disease.

  • Personalized Medicine: Identifying specific metabolic phenotypes (e.g., overproducer vs. underexcretor) in patients to guide more tailored and effective treatment strategies.

Conclusion

The use of this compound as a metabolic tracer has been, and continues to be, an indispensable tool in gout research. It has provided the foundational quantitative data that underpins our modern understanding of hyperuricemia. By enabling the precise measurement of uric acid pool size, turnover, and production rates, this methodology allows researchers and clinicians to dissect the complex pathophysiology of gout. As analytical technologies continue to advance, the application of stable isotope tracing will undoubtedly uncover new insights into this ancient disease, paving the way for the next generation of diagnostics and therapeutics.

References

The Gold Standard in Bioanalysis: A Technical Guide to Uric acid-15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and practical application of Uric acid-15N2 as an internal standard for the precise quantification of uric acid in biological matrices. Uric acid, the final product of purine (B94841) metabolism in humans, is a critical biomarker for a range of pathologies, including gout, kidney disease, and metabolic syndrome.[1][2] Accurate measurement of its concentration is therefore paramount in clinical diagnostics and drug development. Stable isotope dilution mass spectrometry (ID-MS) using an isotopically labeled internal standard is the gold standard for this purpose, offering unparalleled accuracy and precision.[3][4] this compound, a stable, non-radioactive isotopologue of uric acid, serves as the ideal internal standard, co-eluting with the analyte of interest and compensating for variations in sample preparation and instrument response.[3][5]

Core Principles: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the concentration of a substance in a sample.[6][7] The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[6] This isotopically labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample extraction, purification, and analysis.[8]

The key to IDMS lies in the measurement of the isotopic ratio of the analyte and the internal standard in the final sample by a mass spectrometer.[7] Because the amount of the added internal standard is known, the change in the isotopic ratio allows for the precise calculation of the initial concentration of the endogenous analyte, effectively correcting for any sample loss during the analytical workflow.[9]

This compound: The Ideal Internal Standard

This compound is the 15N-labeled form of uric acid and is a preferred internal standard for several key reasons[5]:

  • Chemical and Physical Identity: It is chemically identical to endogenous uric acid, ensuring it behaves the same way during sample processing and analysis. This includes extraction efficiency, ionization response in the mass spectrometer, and chromatographic retention time.

  • Mass Difference: The incorporation of two 15N atoms provides a distinct and easily resolvable mass shift of +2 atomic mass units (amu) from the natural uric acid, allowing for their simultaneous detection and quantification by mass spectrometry without isobaric interference.

  • Stability: As a stable isotope, this compound is non-radioactive and safe to handle, with a long shelf life.

  • Co-elution: In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with the unlabeled uric acid, which is a critical requirement for an ideal internal standard.

Quantitative Data Summary

The use of this compound as an internal standard in isotope dilution mass spectrometry has been demonstrated to yield highly precise and accurate measurements of uric acid in various biological matrices. The following table summarizes key quantitative performance metrics from published methodologies.

ParameterGC-MS Method 1GC-MS Method 2LC-MS/MS Method
Matrix SerumUrineSerum
Coefficient of Variation (CV) 0.34% to 0.42%[10]0.2% to 0.5%[11]Within-set: 0.08-0.18%, Between-set: 0.02-0.07%[12]
Relative Standard Error of the Mean 0.08% to 0.14%[10]Not ReportedNot Reported
Limit of Detection (LOD) ~10 ng per sample[8]Not ReportedNot Reported
Linearity Not ReportedNot ReportedNot Reported
Recovery Not explicitly reported, but bias was insignificant[10]69.5 ± 7.6% (as uric acid) and 76.8 ± 9.3% (as uric acid and allantoin) over 5 days[11]Results agreed with certified values to within 0.10%[12]

Experimental Protocols

The following sections provide a detailed overview of the methodologies for the quantification of uric acid using this compound as an internal standard.

Sample Preparation

Accurate quantification begins with meticulous sample preparation. The following protocols are adapted from established methods for serum and urine analysis.

Serum Sample Preparation:

  • Spiking: To a known weight of serum, add a known weight of this compound solution.[10]

  • Equilibration: Allow the mixture to equilibrate to ensure complete mixing of the internal standard with the endogenous uric acid.[10]

  • Deproteinization: Precipitate proteins by adding a suitable agent (e.g., acetonitrile (B52724) or methanol) and centrifuging to separate the supernatant.

  • Purification: Pass the supernatant through an anion-exchange resin to isolate the uric acid fraction.[10]

  • Drying: Evaporate the solvent from the purified fraction under a stream of nitrogen.

Urine Sample Preparation:

  • Spiking: Add a known quantity of this compound to a measured volume of urine.[11]

  • Purification: Isolate uric acid and its metabolites (like allantoin (B1664786), if desired) using an anion-exchange column (e.g., AG1-X8, Cl- form).[11]

  • Elution and Drying: Elute the uric acid fraction and dry it down prior to derivatization.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), uric acid must be derivatized to increase its volatility. Silylation is a common and effective method.

  • Reagent Preparation: Prepare a derivatization reagent mixture. A common mixture is 1:1 dimethylformamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[11]

  • Reaction: Add the derivatization reagent to the dried sample extract.

  • Incubation: Heat the mixture to facilitate the formation of the tert-butyldimethylsilyl (TBDMS) derivative of uric acid.[11] The resulting derivative is the tetrakis-(tert-butyldimethylsilyl) uric acid.[10]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column to separate the derivatized uric acid from other components in the sample.

  • Ionization: Employ electron impact (EI) ionization.

  • Detection: Monitor the abundance of specific ions. For the TBDMS derivative, the [M - tert-butyl]+ ions at m/z 567 for unlabeled uric acid and m/z 569 for this compound are typically monitored.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Mobile Phase: Use an appropriate mobile phase for chromatographic separation.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Detection: Monitor the deprotonated molecular ions [M-H]- at m/z 167 for uric acid and m/z 169 for this compound.[12]

Visualizing the Core Concepts

To further elucidate the theoretical and practical aspects of using this compound as an internal standard, the following diagrams have been generated.

UricAcid_Metabolism cluster_Purine_Metabolism Purine Metabolism cluster_Excretion Excretion Dietary Purines Dietary Purines Hypoxanthine Hypoxanthine Dietary Purines->Hypoxanthine Endogenous Purine Synthesis Endogenous Purine Synthesis Endogenous Purine Synthesis->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Kidneys Kidneys Uric Acid->Kidneys ~70% Intestines Intestines Uric Acid->Intestines ~30%

Caption: Metabolic pathway of uric acid formation and excretion.

IDMS_Workflow Start Start Sample Collection Sample Collection Start->Sample Collection Spiking Add known amount of This compound Sample Collection->Spiking Sample Preparation Extraction & Purification Spiking->Sample Preparation Derivatization e.g., Silylation for GC-MS Sample Preparation->Derivatization MS Analysis GC-MS or LC-MS/MS Derivatization->MS Analysis Data Processing Measure Isotope Ratio (Uric Acid / this compound) MS Analysis->Data Processing Quantification Calculate Analyte Concentration Data Processing->Quantification End End Quantification->End

Caption: Experimental workflow for isotope dilution mass spectrometry.

UricAcid_Inflammation_Pathway Hyperuricemia Hyperuricemia MSU_Crystals Monosodium Urate (MSU) Crystal Formation Hyperuricemia->MSU_Crystals NLRP3_Inflammasome NLRP3 Inflammasome Activation MSU_Crystals->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Active Interleukin-1β Caspase1->IL1B cleaves Pro_IL1B Pro-Interleukin-1β Pro_IL1B->IL1B Inflammation Inflammatory Response (e.g., Gout) IL1B->Inflammation

Caption: Uric acid-induced inflammatory signaling pathway.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry represents the pinnacle of analytical accuracy for the quantification of uric acid. This technical guide has provided a comprehensive overview of the theoretical basis, practical methodologies, and performance characteristics of this approach. For researchers and professionals in drug development and clinical diagnostics, the adoption of this gold-standard method ensures the highest quality data for understanding disease pathology, evaluating therapeutic efficacy, and making critical clinical decisions. The precision and accuracy afforded by this technique are indispensable for advancing our understanding of the role of uric acid in health and disease.

References

Methodological & Application

Application Notes and Protocols for Uric Acid-15N2 Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of uric acid in biological samples, primarily serum and urine, using stable isotope dilution mass spectrometry (IDMS) with 15N2-labeled uric acid as the internal standard. The methods described herein are based on established reference procedures and are suitable for clinical research, drug development, and other scientific applications where accurate and precise measurement of uric acid is required.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[1][2][3] Its concentration in biological fluids is a critical biomarker for diagnosing and managing various metabolic disorders, including gout and kidney disease.[4][5] Isotope dilution mass spectrometry is considered a definitive method for the quantification of uric acid due to its high accuracy and precision, which is achieved by correcting for sample preparation losses and matrix effects using a stable isotope-labeled internal standard.[6][7][8] This application note details two primary approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Uric Acid Metabolism Pathway

Uric acid is generated from dietary and endogenous purines through a series of enzymatic reactions catalyzed by enzymes such as xanthine (B1682287) oxidase.[1][9] Approximately two-thirds of uric acid is excreted by the kidneys, with the remainder eliminated through the intestinal tract.[1][3]

Uric_Acid_Metabolism Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine invis1 Hypoxanthine->invis1 UricAcid Uric Acid Xanthine->UricAcid invis2 Xanthine->invis2 Excretion Renal & Intestinal Excretion UricAcid->Excretion XO1 Xanthine Oxidase XO1->invis1 XO2 Xanthine Oxidase XO2->invis2 invis1->Xanthine invis2->UricAcid

Caption: Simplified pathway of uric acid metabolism.

General Isotope Dilution Mass Spectrometry Workflow

The fundamental principle of isotope dilution mass spectrometry involves adding a known amount of an isotopically enriched standard (the "spike") to a sample.[8][10] By measuring the ratio of the naturally occurring analyte to the isotopic standard, the concentration of the analyte in the original sample can be accurately determined.[8]

IDMS_Workflow Sample Biological Sample (e.g., Serum, Urine) Spike Add Known Amount of Uric Acid-15N2 Sample->Spike Equilibrate Equilibration Spike->Equilibrate Prep Sample Preparation (e.g., Protein Precipitation) Equilibrate->Prep Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Prep->Analysis Data Isotope Ratio Measurement Analysis->Data Calc Concentration Calculation Data->Calc

Caption: General workflow for isotope dilution mass spectrometry.

Experimental Protocols

Two primary methodologies for uric acid analysis via IDMS are presented: an LC-MS/MS method and a GC-MS method. The LC-MS/MS method offers the advantage of simpler sample preparation without the need for derivatization.[5][11] The GC-MS method, while requiring derivatization, is also a robust and established technique.[6][7]

Protocol 1: LC-MS/MS Method for Serum Uric Acid

This protocol is adapted from established reference methods for the analysis of uric acid in serum.[4][5]

1. Materials and Reagents

  • Uric Acid (analytical standard)

  • Uric Acid-1,3-15N2 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Deionized Water

  • Human Serum Samples

2. Sample Preparation

  • Allow serum samples to thaw to room temperature.

  • To a microcentrifuge tube, add a known weight or volume of the serum sample.

  • Add a known amount of the Uric Acid-1,3-15N2 internal standard solution.

  • Vortex the mixture and allow it to equilibrate.

  • Perform protein precipitation by adding a sufficient volume of cold methanol or acetonitrile.

  • Vortex vigorously and then centrifuge to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.[13]

  • Mass Spectrometer: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.[14]

  • MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

    • Uric Acid: m/z 167 -> 124[12][14]

    • Uric Acid-1,3-15N2: m/z 169 -> 125[5][14]

4. Data Analysis

  • Construct a calibration curve using standards containing known concentrations of uric acid and a fixed concentration of the internal standard.

  • Calculate the ratio of the peak area of the uric acid to the peak area of the internal standard for each sample and calibrator.

  • Determine the concentration of uric acid in the samples by interpolating from the calibration curve.

Protocol 2: GC-MS Method for Serum Uric Acid

This protocol involves an initial purification step followed by derivatization to increase the volatility of uric acid for GC-MS analysis.[6][7]

1. Materials and Reagents

  • Uric Acid (analytical standard)

  • Uric Acid-1,3-15N2 (internal standard)

  • Anion-exchange resin (e.g., AG1-X8)[7][15]

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA))[15][16]

  • Pyridine or other suitable solvent

  • Human Serum Samples

2. Sample Preparation

  • Add a known weight of Uric Acid-1,3-15N2 to a known weight of serum and allow it to equilibrate.[6]

  • Isolate uric acid from the serum matrix using an anion-exchange column.[6][7]

  • Lyophilize the eluate to dryness.

  • Reconstitute the dried sample in a suitable solvent like pyridine.

3. Derivatization

  • Add the derivatization reagent (e.g., MSTFA or MTBSTFA) to the sample.[15][16]

  • Heat the mixture to facilitate the derivatization reaction, which converts uric acid into a more volatile silyl (B83357) derivative.[16][17] For example, forming the tetrakis-(tert-butyldimethylsilyl) derivative.[6]

4. GC-MS Analysis

  • GC System: A gas chromatograph with a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor the following ions:

    • For the tetrakis-(tert-butyldimethylsilyl) derivative, the [M - tert-butyl]+ ions at m/z 567 for uric acid and m/z 569 for the 15N2-labeled internal standard are monitored.[6][15]

5. Data Analysis

  • Similar to the LC-MS/MS method, construct a calibration curve and calculate the isotope ratios to determine the uric acid concentration in the samples.

Data Presentation

The performance of these methods is characterized by their linearity, precision, and limits of detection and quantification.

Table 1: Performance Characteristics of Uric Acid ID-MS Methods

ParameterLC-MS/MS MethodGC-MS Method
Linearity Range 30.0 to 895 µmol/L[4]-
Limit of Detection (LOD) 0.24 µmol/L[4]-
Limit of Quantification (LOQ) 1.19 µmol/L[4]-
Intra-assay CV (%) 0.42–0.73[4]0.6 - 1.1[7]
Inter-assay CV (%) 0.20–0.43[4]-
Bias (%) -0.64 to 1.51[4]Not significant[6]

CV: Coefficient of Variation

Table 2: Comparison of LC-MS/MS and GC-MS Methods

FeatureLC-MS/MSGC-MS
Derivatization Required No[5][11]Yes[6][7]
Sample Preparation Simpler (Protein Precipitation)[4]More complex (Anion-exchange)[6][7]
Analysis Time Shorter (e.g., 5 min run time)[4]Longer
Accuracy & Precision Excellent[4][5]Excellent[6][7]

Conclusion

Both LC-MS/MS and GC-MS based isotope dilution methods provide highly accurate and precise quantification of uric acid in biological samples. The choice between the two methods will depend on the specific laboratory setup, desired sample throughput, and expertise. The LC-MS/MS method generally offers a simpler and faster workflow, making it well-suited for higher throughput clinical and research applications.

References

Application Note: Quantification of Uric Acid in Biological Matrices using a Validated LC-MS/MS Method with Uric Acid-¹⁵N₂ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of uric acid in biological samples, such as plasma and urine.[1][2] The method utilizes a stable isotope-labeled internal standard, Uric acid-¹⁵N₂, to ensure high accuracy and precision.[3][4] The protocol provides a streamlined sample preparation procedure and optimized chromatographic and mass spectrometric conditions suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[5][6][7] Abnormal levels of uric acid are associated with various pathological conditions, including gout, hyperuricemia, and cardiovascular and renal diseases.[5][6][8] Consequently, accurate and reliable quantification of uric acid in biological fluids is crucial for researchers and scientists in understanding disease pathogenesis and for the development of new therapeutics. While traditional enzymatic assays are commonly used, they can be prone to interferences.[2] LC-MS/MS offers superior selectivity and sensitivity for the definitive quantification of uric acid.[9][10] This application note describes a validated LC-MS/MS method employing Uric acid-¹⁵N₂ as the internal standard for precise and accurate measurement of uric acid.

Experimental

Materials and Reagents
  • Uric Acid (analytical standard)

  • Uric acid-¹⁵N₂ (internal standard)[11][12]

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma and urine (control matrices)

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1][9]

  • To 100 µL of plasma or urine sample, add 300 µL of methanol containing the internal standard (Uric acid-¹⁵N₂).[9]

  • Vortex the mixture for 1 minute to precipitate proteins.[9]

  • Centrifuge the samples at 14,000 rpm for 10 minutes.[13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.4 mL/min[13][14]
Column Temperature 40 °C
Injection Volume 5 µL[1]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[2][15]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Scan Type MRM
Gas Temperature 300 °C[9][16]
Gas Flow 9 L/min[9][16]
Nebulizer Pressure 40 psi[9][16]
Capillary Voltage 4000 V[9][16]
MRM Transitions

The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Uric Acid167.0124.0Negative[2][9][16]
Uric acid-¹⁵N₂169.0125.0Negative[2]
Uric Acid169.1141.1Positive[10][15]
Uric acid-¹⁵N₂171.0143.0Positive[10][15]

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Linearity

MatrixCalibration Range (µg/mL)Correlation Coefficient (r²)
Human Plasma0.4 - 100> 0.99[10]
Human Urine0.5 - 300> 0.99[17]

Table 2: Precision and Accuracy

MatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Human PlasmaLow< 5.1%< 5.1%92.7 - 102.3[10]
Medium< 5.1%< 5.1%92.7 - 102.3[10]
High< 5.1%< 5.1%92.7 - 102.3[10]
Human UrineLow< 5.9%< 6.8%91.8 - 103.7[17]
Medium< 5.9%< 6.8%91.8 - 103.7[17]
High< 5.9%< 6.8%91.8 - 103.7[17]

The use of a stable isotope-labeled internal standard, Uric acid-¹⁵N₂, minimizes the variability introduced during sample preparation and analysis, leading to high precision and accuracy.[3][4] The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput applications.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Uric acid-15N2 Internal Standard & Methanol Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for uric acid quantification.

purine_metabolism cluster_pathway Purine Metabolism Pathway cluster_excretion Excretion Purine_Nucleotides Purine Nucleotides (from diet, de novo synthesis) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Renal_Excretion Renal Excretion Uric_Acid->Renal_Excretion Intestinal_Excretion Intestinal Excretion Uric_Acid->Intestinal_Excretion

Caption: Simplified purine metabolism pathway leading to uric acid formation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of uric acid in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making this method a valuable tool for researchers in various fields of drug development and clinical science.

References

Application Note: Quantitative Analysis of Uric Acid in Biological Matrices using Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of Uric Acid-15N2 with Derivatization

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans. Its accurate measurement in biological fluids like serum and urine is crucial for the diagnosis and management of various metabolic disorders, including gout and kidney disease. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotope dilution is a highly accurate and precise method for the quantification of uric acid.[1][2] This method utilizes a stable isotope-labeled internal standard, such as this compound, to ensure reliable results by correcting for sample loss during preparation and analysis. Due to the polar nature and low volatility of uric acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] This application note details a robust protocol for the derivatization and subsequent GC-MS analysis of uric acid using this compound as an internal standard.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry (ID-MS). A known quantity of the stable isotope-labeled internal standard, [1,3-15N2]uric acid, is added to the biological sample (e.g., serum or urine).[4] After an equilibration period, the uric acid (both labeled and unlabeled) is isolated, typically using anion-exchange chromatography.[1][5] The isolated fraction is then derivatized to increase its volatility. Silylation is a common and effective derivatization technique, converting the polar functional groups of uric acid into nonpolar silyl (B83357) ethers.[1]

The resulting derivatives are then analyzed by GC-MS. The gas chromatograph separates the derivatized uric acid from other components in the sample mixture. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, detects specific ions characteristic of the derivatized unlabeled uric acid and the [1,3-15N2]uric acid internal standard.[1][6] By measuring the ratio of the ion intensities, the concentration of uric acid in the original sample can be accurately calculated.[1]

Experimental Protocols

1. Materials and Reagents

  • Uric Acid standard

  • [1,3-15N2]Uric Acid (internal standard)

  • Anion-exchange resin (e.g., AG1-X2 or AG1-X8, Cl- form)[1][2]

  • Derivatization Reagents (choose one method):

    • TMS Derivatization: Reagents for forming trimethylsilyl (B98337) derivatives.

    • TBDMS Derivatization: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and Dimethylformamide (DMF)[2][5]

  • Methanol

  • Hydrochloric Acid (HCl)

  • Solvents for extraction and reconstitution (e.g., Ethyl Acetate)

  • Nitrogen gas for drying

  • Standard laboratory glassware and equipment (vials, pipettes, centrifuge, heating block)

2. Sample Preparation and Uric Acid Isolation

  • Accurately weigh a known amount of the serum or urine sample into a clean tube.

  • Add a precise amount of the [1,3-15N2]Uric Acid internal standard solution to the sample.

  • Allow the mixture to equilibrate.[4]

  • Isolation:

    • Condition an anion-exchange chromatography column.

    • Load the sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the uric acid fraction.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

3. Derivatization Protocol: TBDMS Method

This protocol describes the formation of the tetrakis-(tert-butyldimethylsilyl) derivative.[4]

  • To the dried uric acid extract, add a mixture of Dimethylformamide (DMF) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), typically in a 1:1 ratio.[2][5]

  • Seal the vial tightly and heat at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS injection.

Workflow for Uric Acid Analysis

experimental_workflow Experimental Workflow for GC-MS Analysis of Uric Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Serum/Urine) Spike Spike with [1,3-15N2]Uric Acid IS Sample->Spike Isolate Isolate Uric Acid (Anion Exchange) Spike->Isolate Dry Dry Down (Nitrogen Evaporation) Isolate->Dry Deriv Add MTBSTFA/DMF & Heat Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing (Calculate Isotope Ratio) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow from sample preparation to final quantification.

4. GC-MS Instrumental Parameters

The following table provides typical starting parameters for GC-MS analysis. These may need to be optimized for specific instruments and columns.

ParameterTypical Setting
Gas Chromatograph
ColumnFused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Injection Volume1-2 µL
Inlet Temperature250 - 280 °C
Carrier GasHelium
Oven ProgramInitial temp 100°C, ramp to 280-300°C. Optimize for separation from matrix components.
Mass Spectrometer
Ionization ModeElectron Impact (EI)[2]
Ionization Energy70 eV
ModeSelected Ion Monitoring (SIM)[1]
Dwell Time100 ms

5. Data Analysis

  • Identify the chromatographic peaks corresponding to the derivatized uric acid and the [1,3-15N2]uric acid internal standard based on their retention times.

  • Integrate the peak areas for the selected ions for both the analyte and the internal standard.

  • Calculate the ratio of the peak area of the native uric acid derivative to the peak area of the isotope-labeled internal standard derivative.

  • Quantify the concentration of uric acid in the sample by comparing the measured ratio to a calibration curve prepared with known concentrations of uric acid and a fixed amount of the internal standard.

Data Presentation

Table 1: Selected Ions for Monitoring (m/z)

This table summarizes the characteristic mass-to-charge ratios (m/z) to be monitored in SIM mode for two common derivatization approaches.

Derivative TypeAnalyte (Uric Acid)Internal Standard ([1,3-15N2]Uric Acid)Reference(s)
Trimethylsilyl (TMS)456458[1][7]
tert-Butyldimethylsilyl (TBDMS)567 ([M-57]⁺)569 ([M-57]⁺)[2][4][5]

Table 2: Performance Characteristics of the Isotope Dilution GC-MS Method

This table presents typical performance data, demonstrating the high precision of the method.

MatrixConcentration RangeCoefficient of Variation (CV)Reference(s)
Serum200 - 500 µmol/L0.6 - 1.1%[1]
SerumNot Specified0.34 - 0.42%[4]
UrineNot Specified0.2% (isotope ratio), 0.5% (concentration)[2][5]

The described isotope dilution GC-MS method provides a highly accurate, precise, and reliable means for the quantification of uric acid in biological samples.[2][5] The use of a stable isotope-labeled internal standard, [1,3-15N2]uric acid, effectively corrects for analytical variability. Proper sample preparation to isolate the analyte and a robust derivatization procedure are critical for achieving high-quality data. This method is well-suited for clinical research and drug development applications where definitive measurement of uric acid is required.

References

Application Notes & Protocol: Metabolic Flux Analysis Using Uric Acid-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. By using stable isotope-labeled compounds as tracers, MFA provides a detailed snapshot of cellular metabolism, revealing how nutrients are converted into energy and biomass.[1][2] This application note describes a protocol for conducting MFA using Uric Acid-¹⁵N₂ as a tracer to investigate nitrogen metabolism and purine (B94841) salvage pathways.

Uric acid is the final product of purine degradation in humans and higher primates, who lack the enzyme uricase.[3] While typically considered a waste product, the nitrogen atoms within uric acid can potentially be re-utilized or "salvaged" by cellular or microbial systems that possess the necessary enzymatic machinery. Using ¹⁵N-labeled uric acid allows researchers to trace the fate of its nitrogen atoms, providing insights into pathways that are often overlooked in standard MFA experiments that use tracers like ¹⁵N-glutamine.[4] This approach is particularly relevant for studying nitrogen homeostasis, purine metabolism disorders (e.g., gout), and the metabolic interplay between host and microbiome, as some bacteria can degrade uric acid.[5]

Principle of the Method

The core principle involves introducing Uric Acid-¹⁵N₂ into a biological system (e.g., cell culture, co-culture with microbes, or in vivo models) and allowing it to be metabolized. The ¹⁵N label from the uric acid will be incorporated into downstream metabolites if pathways for its catabolism and assimilation exist.

The workflow consists of four main stages:

  • Labeling: Introduction of the Uric Acid-¹⁵N₂ tracer to the biological system.

  • Quenching & Extraction: Rapidly halting metabolic activity and extracting intracellular metabolites.

  • Analysis: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify the mass isotopologues of target metabolites.[6][7][8]

  • Data Interpretation: Calculating the fractional labeling and inferring the metabolic flux through the relevant pathways.

The key analytical measurement is the Mass Isotopologue Distribution (MID), which describes the relative abundance of different isotopologues (M+0, M+1, M+2, etc.) for a given metabolite. This distribution directly reflects the contribution of the ¹⁵N tracer to the metabolite's synthesis.

Experimental Protocol

This protocol is designed for adherent mammalian cell culture but can be adapted for suspension cells or other biological systems.

Materials and Reagents
  • Cell Lines: Target mammalian cell line (e.g., HEK293, HepG2).

  • Culture Medium: Appropriate base medium (e.g., DMEM) lacking unlabeled uric acid.

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled metabolites.

  • Tracer: [1,3-¹⁵N₂]-Uric Acid (or other specified isomer).

  • Quenching Solution: 80:20 Methanol (B129727):Water, pre-chilled to -80°C.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • LC-MS Grade Solvents: Water, Methanol, Acetonitrile, Formic Acid.

  • Phosphate-Buffered Saline (PBS): Cold (4°C).

  • Cell Scrapers.

  • Centrifuge tubes.

Cell Culture and Labeling
  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare the culture medium by supplementing the base medium with dFBS, necessary growth factors, and the Uric Acid-¹⁵N₂ tracer. A typical starting concentration for the tracer is 50-100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Media Exchange: On the day of the experiment, aspirate the standard culture medium from the wells.

  • Wash: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled medium.

  • Labeling: Add the pre-warmed labeling medium to each well. Return the plates to the incubator and incubate for a defined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine when isotopic steady-state is reached.

Metabolite Quenching and Extraction
  • Quenching: At the end of the labeling period, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on dry ice to rapidly quench metabolic activity.

  • Wash: Add 1 mL of ice-cold PBS to each well and swirl gently to wash the cell monolayer. Aspirate the PBS completely. This step should be performed quickly to minimize metabolic changes.

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Scraping: Use a cell scraper to detach the cells into the methanol solution. Ensure all cells are scraped and suspended.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for your chromatography method.

  • Instrumentation: Use a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., UPLC-QTOF-MS or UPLC-Triple Quadrupole MS).

  • Chromatography: Separate metabolites using a suitable column, such as a HILIC or reversed-phase C18 column, depending on the target analytes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode, as uric acid and related metabolites ionize well as [M-H]⁻ ions.[6]

  • MRM/SRM Method: Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method to detect and quantify the different isotopologues. For Uric Acid-¹⁵N₂, the transition for the M+2 isotopologue would be m/z 169 → 125.[7] The corresponding unlabeled (M+0) transition is m/z 167 → 124.[7] Monitor potential downstream metabolites (e.g., allantoin (B1664786), urea (B33335), amino acids) for the incorporation of one or two ¹⁵N atoms.

Data Presentation and Interpretation

Example Quantitative Data

The primary output of the LC-MS/MS analysis is the relative abundance of mass isotopologues for each metabolite of interest. This data should be corrected for the natural abundance of ¹³C and other heavy isotopes. The results can be summarized in a table.

Table 1: Mass Isotopologue Distribution (MID) in Key Metabolites After 24h Labeling with Uric Acid-¹⁵N₂

MetaboliteM+0 (%)M+1 (%)M+2 (%)Notes
Uric Acid5.21.193.7Tracer enrichment in the intracellular pool.
Allantoin85.32.512.2Indicates uricase or similar enzymatic activity.
Urea94.84.11.1Suggests downstream catabolism of allantoin.
Glutamate (B1630785)98.51.30.2Minor incorporation into the general nitrogen pool.
Aspartate99.10.80.1Minimal labeling observed.

Note: Data are hypothetical and for illustrative purposes. M+n represents the isotopologue with 'n' additional neutrons compared to the monoisotopic mass.

Interpretation
  • High M+2 in Uric Acid: Confirms successful uptake of the tracer by the cells.

  • M+2 in Allantoin: In non-primate models or microbial systems, the presence of labeled allantoin strongly suggests the activity of uricase, which converts uric acid to allantoin.[9]

  • M+1 and M+2 in Urea: The appearance of ¹⁵N in urea indicates further breakdown of the purine ring, potentially through allantoinase and allantoicase, which can ultimately release the labeled nitrogen as urea or ammonia (B1221849).[10]

  • M+1 in Amino Acids: Low but detectable labeling in amino acids like glutamate suggests that the nitrogen from uric acid can enter the general cellular nitrogen pool, likely after being released as ammonia and then assimilated via glutamine synthetase or glutamate dehydrogenase.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Growth B Prepare ¹⁵N₂-Uric Acid Labeling Medium A->B C Medium Exchange & Labeling B->C D Quench Metabolism (Dry Ice) C->D E Metabolite Extraction (80% Methanol) D->E F LC-MS/MS Analysis E->F G Data Processing (MID Calculation) F->G H Metabolic Flux Interpretation G->H

Caption: Experimental workflow for ¹⁵N₂-Uric Acid metabolic flux analysis.

Potential Metabolic Pathway

G cluster_legend tracer Uric Acid-¹⁵N₂ allantoin Allantoin-¹⁵N₂ tracer->allantoin Uricase allantoate Allantoate-¹⁵N₂ allantoin->allantoate Allantoinase urea Urea-¹⁵N₁ allantoate->urea glyoxylate Glyoxylate allantoate->glyoxylate ammonia ¹⁵N-Ammonia urea->ammonia Urease* glutamate ¹⁵N-Glutamate ammonia->glutamate GDH/GS other_aa Other ¹⁵N-Amino Acids glutamate->other_aa Transaminases l1 *Enzymes often absent in mammals but may be present in model organisms or microbiome.

Caption: Potential metabolic fate of nitrogen from Uric Acid-¹⁵N₂ tracer.

References

Application Notes and Protocols for Uric Acid-15N2 Analysis in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans. Its accurate quantification in serum is crucial for the diagnosis and management of various metabolic disorders, including gout and kidney disease. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate measurement of endogenous compounds in complex biological matrices. This application note provides detailed protocols for the preparation of human serum samples for the analysis of uric acid using Uric acid-15N2 as an internal standard. The focus is on robust and reproducible protein precipitation methods, which are widely used for their efficiency and simplicity.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry (ID-MS). A known amount of the stable isotope-labeled internal standard, this compound, is added to the serum sample. This "spiked" sample is then subjected to a sample preparation procedure to remove proteins and other interfering substances. The internal standard co-elutes with the endogenous unlabeled uric acid during chromatographic separation and is detected by the mass spectrometer. The ratio of the signal from the endogenous analyte to that of the stable isotope-labeled internal standard allows for precise and accurate quantification, as the internal standard compensates for any analyte loss during sample preparation and for variations in instrument response.

Experimental Protocols

Several protein precipitation methods have been evaluated for the determination of uric acid in serum.[1] The most common and effective methods involve the use of organic solvents like acetonitrile (B52724) or acids such as perchloric acid and trichloroacetic acid.

Protocol 1: Protein Precipitation with Acetonitrile

Acetonitrile is a widely used protein precipitating agent due to its high efficiency in protein removal and compatibility with reversed-phase liquid chromatography.[2]

Materials:

  • Human serum

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of this compound internal standard solution to each sample.

  • Add 300 µL of ice-cold acetonitrile to the serum sample (a 3:1 ratio of acetonitrile to serum is recommended).[3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant containing the uric acid and the internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Protein Precipitation with Perchloric Acid

Perchloric acid is an effective deproteinizing agent that yields high recoveries of uric acid.[1][6]

Materials:

  • Human serum

  • This compound internal standard solution

  • Perchloric acid (PCA), 1.0 M

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of this compound internal standard solution to each sample.

  • Add 100 µL of 1.0 M perchloric acid to the serum sample (a 1:1 ratio).[7]

  • Vortex the mixture for 30 seconds.

  • Allow the mixture to stand for 10 minutes at 4°C to facilitate protein precipitation.[7]

  • Centrifuge the tubes at 3,800 x g for 6 minutes.[7]

  • Carefully transfer the supernatant to a clean tube for analysis.

Protocol 3: Protein Precipitation with Trichloroacetic Acid

Trichloroacetic acid (TCA) is another strong acid commonly used for protein precipitation.[2][5]

Materials:

  • Human serum

  • This compound internal standard solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Acetone (cold)

Procedure:

  • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of this compound internal standard solution to each sample.

  • Add 400 µL of 10% TCA solution to the serum sample (a 1:4 ratio).[5]

  • Vortex the mixture for 30 seconds.

  • Incubate the sample on ice for 10 minutes.[5]

  • Centrifuge at 14,000 rpm for 5 minutes.[5]

  • Carefully collect the supernatant for analysis. For some applications, the protein pellet is of interest and can be washed with cold acetone.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of different sample preparation methods for uric acid analysis in human serum, as reported in the literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Method Performance of Acetonitrile Protein Precipitation

ParameterReported ValueReference
Recovery >80%[2]
Intra-day Precision (CV%) <5.1%[8]
Inter-day Precision (CV%) <5.1%[8]
Accuracy 92.7% - 102.3%[8]

Table 2: Method Performance of Perchloric Acid Protein Precipitation

ParameterReported ValueReference
Recovery High recoveries[1]
Precision Good precision[1]

Table 3: Method Performance of Trichloroacetic Acid Protein Precipitation

ParameterReported ValueReference
Recovery 90.10% - 103.59%[9]
Intra-day Precision (CV%) 0.01% - 3.07%[9]
Inter-day Precision (CV%) 0.01% - 3.68%[9]

Alternative Method: Solid-Phase Extraction (SPE)

Solid-phase extraction is another technique for sample clean-up that can be used as an alternative to protein precipitation.[10] SPE can provide a cleaner extract, potentially reducing matrix effects in the LC-MS/MS analysis. A detailed protocol for SPE of uric acid from serum is less commonly reported than protein precipitation but generally involves the following steps:

  • Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Loading: The pre-treated serum sample (often diluted) is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte of interest.

  • Elution: The uric acid and internal standard are eluted from the sorbent with a strong solvent.

The choice of SPE sorbent and solvents will depend on the specific properties of uric acid and the desired level of clean-up.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for sample preparation and the purine metabolism pathway leading to uric acid formation.

experimental_workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis serum Human Serum Sample add_is Add this compound Internal Standard serum->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for this compound analysis in human serum.

purine_metabolism Purines Dietary Purines & Endogenous Purine Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid

Caption: Simplified metabolic pathway for uric acid formation.

Conclusion

The presented protocols, particularly protein precipitation with acetonitrile, offer a simple, rapid, and robust method for the preparation of human serum samples for the quantitative analysis of uric acid by LC-MS/MS using this compound as an internal standard. The choice of the specific protein precipitation agent may depend on the available laboratory resources and the desired analytical performance. For all methods, it is crucial to perform a thorough method validation to ensure accuracy, precision, and reliability of the results. Solid-phase extraction presents a viable alternative for achieving cleaner extracts, which may be beneficial for minimizing matrix effects.

References

Application Note: Quantification of Uric Acid in Urine using Isotope Dilution LC-MS/MS with Uric Acid-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of uric acid in human urine. The method utilizes a stable isotope-labeled internal standard, Uric Acid-¹⁵N₂, for accurate and precise quantification through isotope dilution. This approach minimizes matrix effects and variability inherent in biological samples, making it suitable for clinical research, drug development, and metabolic studies. The protocol described herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[1][2] Its concentration in urine is a critical biomarker for diagnosing and monitoring various pathological conditions, including gout, kidney disease, and inborn errors of purine metabolism.[1][3][4][5] While traditional enzymatic assays are commonly used for uric acid measurement, they can be susceptible to interferences.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, specificity, and accuracy for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Uric Acid-¹⁵N₂, which co-elutes with the analyte and has a similar ionization efficiency, allows for precise correction of matrix effects and variations in sample processing and instrument response.[6][7] This application note presents a detailed protocol for the quantification of urinary uric acid using LC-MS/MS with Uric Acid-¹⁵N₂ as the internal standard.

Experimental

Materials and Reagents
  • Uric Acid standard (Sigma-Aldrich or equivalent)

  • Uric acid-¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)[8]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Urine samples (stored at -20°C or lower)

Instrumentation
  • Liquid chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column suitable for polar compound separation (e.g., Cogent Diol™, C18)[9]

Sample Preparation

A simple dilution method is employed for urine sample preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[9]

  • In a clean microcentrifuge tube, dilute the supernatant 1:10 with LC-MS grade water.

  • Add the Uric Acid-¹⁵N₂ internal standard solution to each diluted sample to a final concentration of 4.0 mg/dl.[7]

  • Vortex the samples and centrifuge again at 14,000 rpm for 5 minutes.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: Cogent Diol™, 4µm, 100Å, 3.0 x 150mm[9] Mobile Phase A: DI Water / 0.1% Formic Acid (v/v)[9] Mobile Phase B: Acetonitrile / 0.1% Formic Acid (v/v)[9] Flow Rate: 0.4 mL/minute[9] Injection Volume: 1 µL[9] Gradient:

Time (minutes)%B
0.095
1.095
6.030
7.030
8.095
Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Negative[1][7] Scan Type: Multiple Reaction Monitoring (MRM) MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Uric Acid167.0124.0[1]
Uric Acid-¹⁵N₂169.0125.0[1]

Source Parameters (example):

ParameterValue
Gas Temperature300 °C[10]
Gas Flow9 L/min[10]
Nebulizer Pressure40 psi[10]
Capillary Voltage4000 V[10]

Results and Discussion

Method Performance

The performance of the LC-MS/MS method for uric acid quantification was evaluated. The method demonstrated excellent linearity, precision, and accuracy.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.99[11]
Intra-day Precision (CV%)< 5%[7]
Inter-day Precision (CV%)< 5%[7]
Recovery (%)90-110%[7][12]
Lower Limit of Quantification (LLOQ)50 µg/mL in urine[11]
Sample Analysis

The developed method was applied to the analysis of uric acid in human urine samples. The use of the stable isotope-labeled internal standard effectively compensated for matrix effects, ensuring accurate quantification.

Table 2: Example Uric Acid Concentrations in Urine

Sample IDUric Acid Concentration (mg/dL)
Control 145.2
Control 268.7
Patient A102.5
Patient B35.1

Note: These are example values and actual concentrations will vary.

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge1 Centrifuge (14,000 rpm, 10 min) urine->centrifuge1 dilute Dilute Supernatant (1:10 with Water) centrifuge1->dilute spike Spike with Uric Acid-¹⁵N₂ dilute->spike centrifuge2 Centrifuge (14,000 rpm, 5 min) spike->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer lc Liquid Chromatography (Gradient Elution) transfer->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for uric acid quantification in urine.

Purine Metabolism Pathway

purine_metabolism cluster_purine Purine Metabolism diet Dietary Purines hypoxanthine Hypoxanthine diet->hypoxanthine endogenous Endogenous Purine Nucleotide Breakdown endogenous->hypoxanthine xanthine Xanthine hypoxanthine->xanthine Xanthine Oxidase uric_acid Uric Acid xanthine->uric_acid Xanthine Oxidase excretion Renal Excretion (Urine) uric_acid->excretion

Caption: Simplified pathway of purine metabolism leading to uric acid.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and accurate means for the quantification of uric acid in human urine. The use of the stable isotope-labeled internal standard, Uric Acid-¹⁵N₂, ensures high precision by correcting for matrix-induced variations. This method is well-suited for high-throughput analysis in clinical research and drug development settings where accurate measurement of urinary uric acid is crucial.

References

Application Note: Uric Acid-15N2 Based Assay for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid, the final product of purine (B94841) metabolism in humans, is increasingly recognized not just as a metabolic waste product, but as a key player in various physiological and pathological processes.[1][2] Dysregulation of uric acid levels is associated with conditions such as gout, metabolic syndrome, cardiovascular disease, and chronic kidney disease.[3][4] Understanding the dynamics of de novo purine biosynthesis, which culminates in uric acid production, is therefore crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies.

This application note describes a robust and sensitive assay for tracing the de novo synthesis of uric acid in cultured cells using the stable isotope-labeled precursor, 15N-glycine. By monitoring the incorporation of 15N into newly synthesized purine nucleotides and ultimately uric acid, researchers can quantitatively assess the activity of this metabolic pathway under various experimental conditions. This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise detection and quantification of 15N-labeled uric acid.

Principle of the Assay

The assay is based on the principle of stable isotope tracing. Glycine (B1666218) is a fundamental building block in the de novo synthesis of purine rings. By replacing standard glycine in the cell culture medium with 15N-labeled glycine, the nitrogen isotope is incorporated into the purine backbone of newly synthesized intermediates such as inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), and finally into the end-product, uric acid. The extent of 15N incorporation into uric acid is directly proportional to the rate of de novo purine synthesis.[3][5]

The workflow involves culturing cells in a medium containing the 15N tracer, followed by quenching of metabolic activity, extraction of intracellular metabolites, and analysis by LC-MS/MS. Uric acid-1,3-15N2 is used as an internal standard for accurate quantification.[6]

Featured Application: Investigating the Effect of Purine Depletion on De Novo Uric Acid Synthesis in HeLa Cells

To demonstrate the utility of this assay, we present a case study on the effect of purine availability on the rate of de novo uric acid synthesis in HeLa cells. It is hypothesized that culturing cells in a purine-depleted medium will upregulate the de novo purine synthesis pathway to meet the cellular demand for nucleotides.[7]

Quantitative Data Summary

The following table summarizes the quantitative results from the LC-MS/MS analysis of intracellular uric acid from HeLa cells cultured in either standard or purine-depleted medium, both supplemented with 15N-glycine.

ConditionTotal Uric Acid (pmol/106 cells)15N-Uric Acid (pmol/106 cells)% 15N EnrichmentFold Change in De Novo Synthesis
Standard Medium 15.2 ± 1.83.1 ± 0.520.4%1.0
Purine-Depleted Medium 18.5 ± 2.19.3 ± 1.150.3%3.0

Data are presented as mean ± standard deviation (n=3). 15N Enrichment is calculated as (15N-Uric Acid / Total Uric Acid) x 100. Fold Change is relative to the Standard Medium condition.

Visualizations

Metabolic Pathway of De Novo Uric Acid Synthesis

De Novo Purine Synthesis and Uric Acid Formation Glycine_15N [15N]-Glycine IMP IMP (Inosine Monophosphate) Glycine_15N->IMP incorporation PRPP PRPP PRPP->IMP XMP XMP (Xanthosine Monophosphate) IMP->XMP AMP AMP (Adenosine Monophosphate) IMP->AMP GMP GMP (Guanosine Monophosphate) XMP->GMP Xanthine Xanthine GMP->Xanthine Hypoxanthine Hypoxanthine AMP->Hypoxanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid_15N [15N]-Uric Acid Xanthine->Uric_Acid_15N Xanthine Oxidase

Caption: De novo purine synthesis pathway highlighting the incorporation of 15N-glycine.

Experimental Workflow

Experimental Workflow for Uric Acid-15N2 Assay cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Labeling Incubate with [15N]-Glycine Cell_Seeding->Labeling Quenching Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction (Acetonitrile/Water) Quenching->Extraction Spiking Spike with Internal Standard (Uric Acid-1,3-15N2) Extraction->Spiking LC_MS LC-MS/MS Analysis Spiking->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

Caption: Workflow for the this compound based metabolic tracing assay.

Uric Acid-Induced Inflammatory Signaling

Uric Acid-Induced Inflammatory Signaling Pathway Uric_Acid Intracellular Uric Acid NADPH_Oxidase NADPH Oxidase Uric_Acid->NADPH_Oxidase activates ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS produces NF_kB NF-κB ROS->NF_kB activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α) NF_kB->Inflammatory_Genes promotes transcription

Caption: Signaling pathway of uric acid-induced inflammation via ROS and NF-κB.

Protocols

I. Cell Culture and Isotope Labeling

Materials:

  • HeLa cells (or other cell line of interest)

  • Standard cell culture medium (e.g., DMEM)

  • Purine-depleted medium (custom formulation or commercially available)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 15N-Glycine (≥98% isotopic purity)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 0.5 x 106 cells per well and allow them to attach overnight.

  • The next day, aspirate the standard medium and wash the cells once with sterile PBS.

  • Prepare the labeling media:

    • Standard Labeling Medium: Standard medium supplemented with 10% dFBS and 15N-glycine at the desired concentration (e.g., 0.4 mM).

    • Purine-Depleted Labeling Medium: Purine-depleted medium supplemented with 10% dFBS and 15N-glycine at the same concentration as the standard labeling medium.

  • Add 2 mL of the respective labeling medium to each well.

  • Incubate the cells for a time course determined by preliminary experiments to achieve significant and measurable isotope incorporation (e.g., 24 hours).

II. Metabolite Extraction

Materials:

  • Ice-cold 80% Methanol (B129727) in water (v/v)

  • Ice-cold Acetonitrile (B52724)

  • Ice-cold, sterile deionized water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Uric acid-1,3-15N2 internal standard solution (1 µg/mL in water)

Protocol:

  • Quenching: Place the 6-well plates on ice. Quickly aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

  • Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to each tube, vortex briefly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of Uric acid-1,3-15N2 internal standard solution to each sample. For example, add 10 µL of a 1 µg/mL solution.

  • Dry the samples completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried metabolite extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

III. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Uric Acid 167.0124.0
15N-Uric Acid 168.0125.0
Uric Acid-1,3-15N2 (IS) 169.0125.0

Note: The specific m/z for 15N-Uric Acid will depend on the number of 15N atoms incorporated from glycine.

Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Calculate the amount of unlabeled and 15N-labeled uric acid in each sample using a calibration curve and normalizing to the internal standard.

  • Determine the percentage of 15N enrichment to assess the rate of de novo synthesis.

Conclusion

The this compound based assay provides a powerful tool for investigating the dynamics of de novo purine synthesis. This method offers high sensitivity and specificity, enabling researchers to quantify metabolic flux through this critical pathway. The application of this assay can provide valuable insights into the pathophysiology of metabolic diseases and aid in the discovery and evaluation of novel therapeutic agents targeting purine metabolism.

References

Application Notes and Protocols for Uric Acid-15N2 Administration in In Vivo Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled uric acid, specifically Uric acid-15N2, for in vivo tracer studies to investigate uric acid metabolism and kinetics. This powerful technique allows for the accurate determination of key metabolic parameters such as uric acid pool size, turnover rate, and production rate, providing valuable insights into the pathophysiology of hyperuricemia and the mechanism of action of urate-lowering therapies.

Introduction to Uric Acid Metabolism and In Vivo Tracer Studies

Uric acid is the final product of purine (B94841) metabolism in humans.[1] The metabolic pathway involves the breakdown of purine nucleotides from both endogenous (cellular turnover) and exogenous (dietary) sources.[2] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a key risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[3] Understanding the dynamics of uric acid production and excretion is crucial for the development of effective therapies for hyperuricemia and gout.[2]

Stable isotope tracer studies, utilizing compounds like this compound, are a cornerstone of metabolic research. By introducing a labeled form of uric acid into the body, researchers can trace its movement and dilution within the endogenous uric acid pool. This allows for the precise quantification of metabolic rates that are not accessible through static concentration measurements alone.

Key Metabolic Parameters Measured

Utilizing this compound as a tracer allows for the determination of several key parameters of uric acid kinetics:

  • Miscible Uric Acid Pool Size: The total amount of uric acid in the body that readily mixes with the introduced tracer.

  • Uric Acid Turnover Rate: The rate at which the entire uric acid pool is replaced per unit of time, reflecting the balance between production and elimination.

  • Uric Acid Production Rate: The rate at which new uric acid is synthesized by the body.

  • Uric Acid Excretion Rate: The rate at which uric acid is eliminated from the body, primarily through the kidneys.

Uric Acid Metabolic Pathway

The production of uric acid is the terminal step in the degradation of purines. The pathway is initiated from purine nucleotides (AMP, GMP) which are converted to xanthine (B1682287) and finally to uric acid by the enzyme xanthine oxidase.

UricAcidPathway Purine_Nucleotides Purine Nucleotides (from diet and cellular turnover) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Renal_Excretion Renal Excretion (~2/3) Uric_Acid->Renal_Excretion Intestinal_Excretion Intestinal Excretion (~1/3) Uric_Acid->Intestinal_Excretion

Figure 1. Simplified diagram of the uric acid metabolic pathway.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo tracer studies with this compound. Specific details may need to be adapted based on the research question, study population, and available analytical instrumentation.

Tracer Administration: Continuous Infusion Protocol

Continuous intravenous infusion of this compound is a common method to achieve a steady-state isotopic enrichment in the plasma, which simplifies the calculation of uric acid kinetics.

Materials:

  • Sterile, pyrogen-free this compound (e.g., [1,3-15N2]uric acid)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Intravenous catheter

Procedure:

  • Subject Preparation: Subjects should fast overnight (at least 12 hours) prior to the study.[4]

  • Tracer Preparation: A stock solution of this compound is prepared in a sterile saline solution. The exact concentration will depend on the desired infusion rate and the subject's body weight.

  • Priming Dose (Optional): A priming bolus of this compound may be administered at the beginning of the infusion to more rapidly achieve isotopic equilibrium.

  • Continuous Infusion: The this compound solution is infused intravenously at a constant rate for a period of 8 to 10 hours.[5]

Sample Collection and Handling

Blood Sampling:

  • Baseline: A blood sample is collected before the start of the tracer infusion (t=0).

  • During Infusion: Blood samples are collected at regular intervals during the infusion (e.g., every 60-120 minutes) to monitor the achievement of isotopic steady state.

  • Post-Infusion (for decay curve analysis): If a bolus injection is used or to study the decay kinetics, blood samples are collected at multiple time points after the infusion has stopped (e.g., 15, 30, 60, 120, 240, 360 minutes). A general sampling schedule can be seen in research studies.[6]

  • Processing: Blood should be collected in tubes containing an anticoagulant (e.g., lithium heparin).[7] Plasma should be separated by centrifugation within 2 hours of collection.[7] Plasma samples should be stored at -80°C until analysis.[8]

Urine Collection:

  • 24-hour Collection: A 24-hour urine collection is typically performed to measure the total excretion of uric acid and the tracer.[9]

  • Timed Collections: For more detailed kinetic analysis, timed urine collections can be performed throughout the study period.

  • Processing: The total volume of the 24-hour urine collection should be recorded.[9] An aliquot of the urine should be stored at -20°C or lower until analysis.

ExperimentalWorkflow Subject_Prep Subject Preparation (Overnight Fast) Tracer_Admin This compound Administration (e.g., Continuous Infusion) Subject_Prep->Tracer_Admin Blood_Sampling Timed Blood Sampling Tracer_Admin->Blood_Sampling Urine_Collection 24-hour Urine Collection Tracer_Admin->Urine_Collection Sample_Processing Sample Processing (Plasma/Urine Separation & Storage) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis Data_Analysis Data Analysis & Kinetic Modeling MS_Analysis->Data_Analysis

Figure 2. General experimental workflow for in vivo uric acid tracer studies.

Analytical Methodology: Mass Spectrometry

Mass spectrometry is the gold standard for the analysis of stable isotope enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.

4.3.1. GC-MS Method

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated from the sample. Uric acid is then isolated, often using anion-exchange chromatography.[9]

    • Urine: Urine samples may be diluted before direct analysis or after an extraction step.

  • Derivatization: Uric acid is often derivatized to increase its volatility for GC analysis. A common method is the formation of a trimethylsilyl (B98337) (TMS) derivative.[9]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of unlabeled and 15N2-labeled uric acid.

4.3.2. LC-MS/MS Method

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is a common first step.

  • LC Separation: The sample is injected onto a liquid chromatography system, typically with a C18 column, to separate uric acid from other components.

  • MS/MS Analysis: The eluent from the LC is introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used to specifically detect the transition of the precursor ion to a product ion for both unlabeled and 15N2-labeled uric acid.

Data Presentation and Interpretation

The data obtained from the mass spectrometric analysis is used to calculate the isotopic enrichment of uric acid in plasma and urine over time. These data are then used in compartmental models to calculate the key kinetic parameters.

Uric Acid Kinetics in Healthy vs. Gout Patients

The following table summarizes typical values for uric acid pool size and turnover rate in healthy individuals and patients with gout.

ParameterHealthy SubjectsGout PatientsReference
Uric Acid Pool Size (mg) 600 - 1200> 2000[2][3]
Uric Acid Turnover Rate (mg/day) 600 - 700Often elevated[3]
Effect of Allopurinol (B61711) on Uric Acid Kinetics

Allopurinol is a xanthine oxidase inhibitor that reduces the production of uric acid.[10] Tracer studies can quantify the effect of allopurinol on uric acid kinetics.

ParameterBefore AllopurinolAfter Allopurinol (300 mg/day)Reference
Serum Uric Acid (mg/dL) ElevatedSignificantly Reduced[11][12]
Uric Acid Production Rate (mg/day) ElevatedSignificantly ReducedInferred from mechanism[10]
Uric Acid Turnover Rate (pools/day) VariesMay be altered

Conclusion

The use of this compound as a tracer in in vivo studies provides a powerful and precise method for elucidating the complex dynamics of uric acid metabolism. The protocols and data presented here offer a framework for researchers to design and execute studies that can contribute to a deeper understanding of hyperuricemia and the development of novel therapeutic strategies. The detailed kinetic data obtained from these studies are invaluable for assessing the efficacy of new drugs and for personalizing treatment approaches for patients with gout and other metabolic disorders.

References

Application Notes and Protocols for Calculating Isotopic Enrichment of Uric acid-15N2 in Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans and higher primates.[1][2][3] The study of its metabolism is crucial for understanding various pathological conditions such as gout, hyperuricemia, and metabolic syndrome.[1][2][4] Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful tool for tracing the metabolic fate of uric acid and quantifying its turnover in biological systems. This application note details the protocols for calculating the isotopic enrichment of Uric acid-15N2 in metabolites, a key technique in metabolic research and drug development.

The use of 15N-labeled uric acid allows for precise and accurate measurement of its kinetics and contribution to the overall uric acid pool. Isotope dilution mass spectrometry, employing [1,3-15N2]uric acid as an internal standard, is a definitive method for the quantification of uric acid in biological matrices like serum and urine.[5][6][7][8][9] This document provides detailed methodologies for sample preparation, mass spectrometry analysis, and data interpretation to determine isotopic enrichment.

Metabolic Pathway of Uric Acid

Uric acid is generated from the breakdown of purine nucleotides (adenosine monophosphate - AMP and guanosine (B1672433) monophosphate - GMP), which can originate from dietary sources, de novo synthesis, or the breakdown of nucleic acids.[1][3] The pathway involves several key enzymes, including adenosine (B11128) deaminase, purine nucleoside phosphorylase, and xanthine (B1682287) oxidase, which catalyzes the final two steps leading to uric acid formation.[1] In most mammals, uric acid is further metabolized to allantoin (B1664786) by the enzyme uricase; however, humans and some primates lack a functional uricase enzyme, making uric acid the final excretory product.[1]

DietaryPurines Dietary Purines AMP AMP DietaryPurines->AMP GMP GMP DietaryPurines->GMP DeNovoSynthesis De Novo Purine Synthesis IMP IMP DeNovoSynthesis->IMP NucleicAcidBreakdown Nucleic Acid Breakdown NucleicAcidBreakdown->AMP NucleicAcidBreakdown->GMP AMP->IMP Adenosine Adenosine AMP->Adenosine Inosine Inosine IMP->Inosine Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Guanine deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allantoin Allantoin (in other mammals) UricAcid->Allantoin Uricase (absent in humans)

Caption: Metabolic pathway of uric acid formation from purine metabolism.

Experimental Workflow for Isotopic Enrichment Analysis

The general workflow for determining the isotopic enrichment of this compound involves several key stages, from sample collection to data analysis. This process ensures the accurate quantification of the labeled and unlabeled uric acid.

SampleCollection 1. Biological Sample Collection (Serum, Urine, etc.) Spiking 2. Spiking with [1,3-15N2]Uric Acid Internal Standard SampleCollection->Spiking Extraction 3. Sample Preparation and Extraction Spiking->Extraction Derivatization 4. Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis 5. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis DataAcquisition 6. Data Acquisition (Selected Ion Monitoring) Analysis->DataAcquisition Calculation 7. Isotopic Enrichment Calculation DataAcquisition->Calculation

References

Application Notes and Protocols for Uric acid-15N2 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[1] Elevated levels of uric acid in the body can lead to conditions such as gout, hyperuricemia, and kidney stones. Accurate quantification of uric acid in biological matrices is crucial for the diagnosis and management of these disorders, as well as for research in metabolic diseases and drug development. Stable isotope-labeled internal standards, such as Uric acid-15N2, are essential for achieving high accuracy and precision in quantitative bioanalysis using mass spectrometry. This document provides detailed protocols for the preparation and use of this compound standard solutions for the quantification of uric acid in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Stability

Understanding the physicochemical properties of uric acid is critical for the preparation of stable standard solutions.

PropertyValueReference
Molecular Formula C₅H₄¹⁵N₂N₂O₃
Molecular Weight 170.10 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water. Solubility is highly pH-dependent, increasing with higher pH. Soluble in dilute solutions of alkali hydroxides.[2][3]
pKa pKa1 = 5.4, pKa2 = 10.3
Stability in Serum Stable for at least 3 days at 4°C and for up to 30 days at -20°C.[4]
Stability in Urine Prone to precipitation at low pH and high concentrations. Dilution of urine samples is recommended for storage. Stable for approximately 3 days at room temperature (15-25°C) if pH is adjusted to 8-9 and bacterial growth is prevented.[5][6][7]
Stability of Stock Solutions Uric acid in dilute ammonium (B1175870) hydroxide (B78521) (15 mmol/L) can decompose at a rate of 2-3% per hour. More stable in 1 mmol/L ammonium hydroxide. Stock solutions in 0.3 M KOH are stable when stored at ≤ 4°C.[1][8]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of Uric acid and its stable isotope-labeled internal standard, this compound.

Materials:

  • Uric acid (analytical standard)

  • This compound (isotopically labeled standard)

  • Potassium hydroxide (KOH)

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes

Protocol:

  • Uric Acid Stock Solution (10 mM):

    • Accurately weigh the required amount of uric acid powder.

    • Dissolve the uric acid in a 0.3 M KOH solution.

    • Use a volumetric flask to bring the solution to the final volume with 0.3 M KOH to achieve a final concentration of 10 mM.

    • Vortex or sonicate until fully dissolved.

    • Store the stock solution at or below 4°C.[1]

  • This compound Internal Standard (IS) Stock Solution (1.0 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in a 0.3 M KOH solution.

    • Use a volumetric flask to bring the solution to the final volume with 0.3 M KOH to achieve a final concentration of 1.0 mM.

    • Vortex or sonicate until fully dissolved.

    • Store the IS stock solution at or below 4°C.[1]

Preparation of Working Standard Solutions and Calibration Curve

Objective: To prepare a series of standard solutions of known concentrations to generate a calibration curve for the quantification of uric acid.

Protocol:

  • Preparation of Working Solutions:

    • Prepare intermediate working solutions of uric acid by diluting the 10 mM stock solution with 0.3 M KOH to concentrations of 0.1 mM and 1.0 mM.[1]

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking the appropriate matrix (e.g., drug-free plasma, urine, or cell lysate) with the uric acid working solutions.

    • The final concentrations of the calibration standards should cover the expected range of uric acid concentrations in the study samples.

    • A fixed concentration of the this compound internal standard is added to each calibration standard and quality control (QC) sample.

Example Calibration Standard Concentrations:

MatrixUric Acid Concentration RangeInternal Standard (this compound) ConcentrationReference
Urine 1.0, 4.0, and 16.0 mg/dL4.0 mg/dL[1]
Plasma 1.0, 4.0, and 16.0 mg/dL4.0 mg/dL[1]
Cell Lysates 0.0084, 0.017, 0.084, 1.000, and 4.000 mg/dL0.17 mg/dL[1]
Sample Preparation

Objective: To extract uric acid and the internal standard from the biological matrix and remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Protein Precipitation:

    • To a 1 mL aliquot of the sample (or calibration standard/QC), add a specific volume of the this compound internal standard solution.

    • Add 200 µL of 10% TCA solution to precipitate proteins.[1]

    • Vortex the mixture for 30 seconds.

  • Centrifugation and Filtration:

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Objective: To separate and quantify uric acid and this compound using liquid chromatography coupled with tandem mass spectrometry.

Typical LC-MS/MS Parameters:

ParameterConditionReference
LC Column C18 reverse-phase column[9]
Mobile Phase A 5 mM ammonium acetate (B1210297) / 0.1% acetic acid in water[1]
Mobile Phase B Methanol[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 20 µL[1]
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
Precursor Ion (m/z) - Uric acid 167.0[1]
Product Ion (m/z) - Uric acid 124.0[1]
Precursor Ion (m/z) - this compound 169.0[10]
Product Ion (m/z) - this compound 125.0

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_ua Weigh Uric Acid Dissolve in 0.3M KOH (10 mM Stock) working_std Prepare Working Standards (Serial Dilution) stock_ua->working_std stock_is Weigh this compound Dissolve in 0.3M KOH (1.0 mM Stock) sample_prep Add Internal Standard to Biological Sample stock_is->sample_prep cal_curve Spike Matrix for Calibration Curve working_std->cal_curve protein_precip Protein Precipitation (10% TCA) cal_curve->protein_precip sample_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS Analysis filter->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant uric_acid_pathway cluster_purine Purine Metabolism cluster_excretion Excretion purines Dietary Purines & Endogenous Synthesis hypoxanthine Hypoxanthine purines->hypoxanthine xanthine Xanthine hypoxanthine->xanthine Xanthine Oxidase uric_acid Uric Acid xanthine->uric_acid Xanthine Oxidase renal Renal Excretion (~2/3) uric_acid->renal intestinal Intestinal Excretion (~1/3) uric_acid->intestinal enzyme Xanthine Oxidase

References

Troubleshooting & Optimization

Technical Support Center: Uric Acid-15N2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry signal for Uric acid-15N2.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by mass spectrometry.

Issue 1: Low Signal Intensity or No Signal for this compound

A weak or absent signal for your stable isotope-labeled internal standard can compromise the accuracy and precision of your quantitative analysis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution & Rationale
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion m/z values for this compound. For negative ion mode, the transition is typically m/z 169.0 → 125.0[1]. For positive ion mode, a common transition is m/z 171 → 143[2][3]. Ensure the mass spectrometer is calibrated and operating in the correct ionization mode.
Suboptimal Ionization Mode Uric acid ionizes well in both positive and negative electrospray ionization (ESI) modes. However, negative ion mode is often preferred due to potentially higher sensitivity and lower background noise[4][5][6]. If you are using positive mode and experiencing low signal, consider switching to negative mode.
Inefficient Ionization in the ESI Source Optimize ESI source parameters such as capillary voltage, gas temperature, and nebulizer pressure. A systematic optimization using flow injection analysis (FIA) of a this compound standard can help determine the optimal settings for your instrument[7].
Mobile Phase Composition The pH and composition of the mobile phase significantly impact ionization efficiency. For negative ion mode, a neutral or slightly basic mobile phase can enhance deprotonation. For positive ion mode, the addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and signal intensity[2][8].
Sample Preparation Issues Inefficient extraction or significant sample loss during preparation can lead to a low signal. Ensure complete protein precipitation and consider the solubility of uric acid in your chosen solvent. Trichloroacetic acid (TCA) is a common and effective protein precipitation agent for uric acid analysis[9].
Instrument Contamination A contaminated ion source or mass spectrometer can lead to signal suppression. Regularly clean the ion source as part of routine maintenance.
Issue 2: High Background Noise

High background noise can obscure the this compound signal, leading to poor signal-to-noise ratios and inaccurate measurements.

Potential CauseRecommended Solution & Rationale
Matrix Effects Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, a phenomenon known as ion suppression. Improve chromatographic separation to resolve this compound from interfering matrix components. Diluting the sample can also mitigate matrix effects.
Contaminated Solvents or Reagents Impurities in solvents, buffers, or other reagents can contribute to high background noise. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Instrument Contamination As with low signal intensity, a contaminated system can be a source of high background. Ensure the LC system and mass spectrometer are clean.
Suboptimal Chromatographic Peak Shape Poor peak shape (e.g., tailing or fronting) can result in a lower signal-to-noise ratio. Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for this compound.
Issue 3: Poor Peak Shape

Asymmetrical or broad peaks for this compound can negatively impact integration and quantification.

Potential CauseRecommended Solution & Rationale
Inappropriate Mobile Phase pH The retention and peak shape of uric acid are sensitive to the pH of the mobile phase. With a pKa of approximately 5.4, small changes in pH around this value can significantly affect its chromatographic behavior. Adjusting the mobile phase pH can improve peak shape.
Column Overload Injecting too much analyte can lead to peak fronting. If this is observed, reduce the concentration of the this compound internal standard.
Secondary Interactions with the Column Uric acid can exhibit secondary interactions with the stationary phase, leading to peak tailing. Ensure the column is appropriate for the analysis and is in good condition.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative ESI, is better for this compound analysis?

A1: While this compound can be analyzed in both positive and negative ESI modes, negative ion mode is often recommended. This is because it can provide a more sensitive and specific signal with lower background noise compared to positive mode for uric acid and its analogs[4][5][6]. In negative mode, uric acid readily deprotonates to form the [M-H]⁻ ion.

Q2: What are the recommended precursor and product ion m/z values for this compound in MRM mode?

A2: The specific m/z values will depend on the ionization mode:

  • Negative Ion Mode: The precursor ion is [M-H]⁻ at m/z 169.0. A common product ion for monitoring is m/z 125.0[1].

  • Positive Ion Mode: The precursor ion is [M+H]⁺ at m/z 171. A commonly used product ion is m/z 143[2][3].

Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A3: Matrix effects, particularly ion suppression, are a common challenge. Here are several strategies to minimize their impact:

  • Effective Sample Preparation: Use a robust sample preparation method, such as protein precipitation with trichloroacetic acid (TCA)[9] or solid-phase extraction (SPE), to remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to ensure that this compound is chromatographically resolved from the bulk of the matrix components.

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering species to a level where they no longer cause significant ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard: The primary purpose of using this compound is to compensate for matrix effects. Since it co-elutes with the unlabeled uric acid and has very similar physicochemical properties, it will be affected by ion suppression in the same way, allowing for accurate correction of the analyte signal.

Q4: What is a suitable starting point for my LC mobile phase?

A4: A good starting point for reversed-phase chromatography of uric acid is a mobile phase consisting of water and a polar organic solvent like methanol (B129727) or acetonitrile. For positive ion mode, adding 0.1% formic acid to both the aqueous and organic phases is recommended to promote protonation[2][8]. For negative ion mode, a mobile phase with a neutral pH can be effective.

Experimental Protocols

Protocol 1: Sample Preparation from Human Urine

This protocol is adapted for the extraction of uric acid from human urine samples for LC-MS/MS analysis[9].

  • Thaw frozen urine samples at room temperature.

  • Dilute the urine samples 8-fold with deionized water.

  • To a 1 mL aliquot of the diluted urine, add 4 µL of a this compound internal standard solution.

  • Add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Filter the solution through a 0.22 µm nylon filter.

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis in Negative Ion Mode

This protocol provides a set of starting parameters for the analysis of this compound in negative ESI mode[1][9].

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 5% B and equilibrate

  • Mass Spectrometry (Negative ESI):

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions:

      • Uric acid: m/z 167.0 → 124.0

      • This compound: m/z 169.0 → 125.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis urine_sample Urine Sample dilution Dilute 8-fold urine_sample->dilution add_is Add this compound dilution->add_is protein_precipitation Protein Precipitation (TCA) add_is->protein_precipitation filtration Filter (0.22 µm) protein_precipitation->filtration lc_separation LC Separation (C18) filtration->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Data Acquisition troubleshooting_logic start Low Signal for This compound check_ms_params Verify MS Parameters (m/z, Ionization Mode) start->check_ms_params check_ionization Optimize Ion Source (Voltage, Gas Flow, Temp) check_ms_params->check_ionization Parameters Correct check_mobile_phase Evaluate Mobile Phase (pH, Additives) check_ionization->check_mobile_phase Source Optimized check_sample_prep Review Sample Prep (Extraction, Dilution) check_mobile_phase->check_sample_prep Mobile Phase Suitable check_instrument Check for Contamination check_sample_prep->check_instrument Prep Protocol Validated solution Signal Improved check_instrument->solution

References

addressing matrix effects in Uric acid-15N2 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Uric Acid-15N2.

Troubleshooting Guide

Issue 1: Poor reproducibility of uric acid quantification between samples.

Possible Cause: Inconsistent matrix effects between different sample preparations are a likely culprit for poor reproducibility.[1][2] Matrix effects arise from co-eluting endogenous components in the sample that can suppress or enhance the ionization of the target analyte, leading to variability in the measured signal.[1][3][4]

Solution:

  • Review Sample Preparation: Ensure your sample preparation method is consistent and effective at removing interfering matrix components.[2][5] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can significantly reduce matrix effects.[2][6]

  • Optimize Chromatography: Modify your chromatographic conditions to better separate uric acid from co-eluting matrix components.[1] This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as this compound.[1][7][8][9] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.[1][10]

Experimental Workflow for Investigating Matrix Effects:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation A Spike Uric Acid into Solvent C Analyze Both Samples A->C B Spike Uric Acid into Blank Matrix Extract B->C D Compare Peak Areas C->D E Calculate Matrix Effect (%) D->E F Signal Suppression (<100%) or Enhancement (>100%) E->F

Caption: Workflow for Quantifying Matrix Effects.

Issue 2: Low signal intensity or complete signal loss for uric acid.

Possible Cause: Significant ion suppression is likely occurring in the mass spectrometer's ion source.[4][11] This happens when co-eluting compounds from the sample matrix compete with uric acid for ionization, reducing its signal.[2]

Solution:

  • Improve Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering compounds before they reach the MS source.[6] Consider more rigorous sample preparation methods. For instance, if you are using a simple protein precipitation, switching to SPE may provide a cleaner extract.[6]

  • Dilute the Sample: If the uric acid concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[1]

  • Chromatographic Separation: Enhance the separation of uric acid from the bulk of the matrix components. A longer column, a slower gradient, or a different stationary phase can help ensure that uric acid elutes in a region with fewer interfering compounds.

  • Check for Phospholipid Contamination: In biological matrices like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[3][12] Specific sample preparation techniques are available to remove phospholipids.[6][12]

Comparison of Sample Preparation Techniques for Matrix Effect Reduction:

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, leading to higher matrix effects.[5][6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower analyte recovery.[2][6]
Solid-Phase Extraction (SPE) Separation based on affinity of the analyte and matrix components for a solid sorbent.Provides very clean extracts, significantly reducing matrix effects.[2][6]More complex and costly than PPT or LLE.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[4][13]

Signaling Pathway of Matrix Effects:

cluster_lc LC Column cluster_ms MS Ion Source cluster_result Result A Analyte and Matrix Components Co-elute B Competition for Ionization A->B C Altered Analyte Ionization B->C D Ion Suppression or Enhancement C->D

Caption: The process of matrix effects in LC-MS/MS.

Q2: Why is this compound recommended as an internal standard?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the endogenous uric acid but has a different mass due to the incorporation of 15N isotopes.[7][8] Because it behaves identically to the analyte during sample preparation and chromatography, it experiences the same degree of matrix effect.[9] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[1]

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction spike method.[6][13] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a pure solvent.

Matrix Effect Calculation:

  • A: Peak area of the analyte in the matrix.

  • B: Peak area of the analyte in the neat solution.

Matrix Effect (%) = (A / B) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]

Q4: What are the typical m/z transitions for uric acid and this compound?

A: In negative ion mode, the precursor ions ([M-H]-) for uric acid and this compound are typically monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Uric Acid167124
This compound169125

Note: These are common transitions, and the optimal product ions should be determined empirically on your instrument.[7][8][14]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 100 µL of plasma or serum, add 100 µL of 4% phosphoric acid and the this compound internal standard. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the uric acid and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Logical Relationship for Choosing a Sample Preparation Method:

A Start: High Matrix Effects Observed? B Yes A->B C No A->C D Current Method: PPT? B->D E Current Method: LLE/SPE? B->E H Continue with Current Method C->H F Consider LLE or SPE for Cleaner Extract D->F G Optimize LLE/SPE Conditions or Chromatograhy E->G

Caption: Decision tree for sample preparation method selection.

References

Technical Support Center: Optimizing Chromatographic Separation of Uric Acid and Uric acid-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of uric acid and its stable isotope-labeled internal standard, Uric acid-15N2.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating uric acid and this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the separation of uric acid and its isotopically labeled internal standard.[1][2] This technique, often coupled with mass spectrometry (LC-MS/MS), provides excellent specificity and sensitivity for quantitative analysis in various biological matrices.[3][4][5]

Q2: My peak shapes for uric acid are broad and tailing. What are the potential causes and solutions?

A2: Poor peak shape, such as broadening and tailing, can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of uric acid, leading to tailing.

    • Solution: Use a modern, end-capped C18 column or a column with a different stationary phase chemistry. Operating the mobile phase at a lower pH (e.g., around 4.0 with acetic or formic acid) can suppress the ionization of silanol groups and reduce these interactions.[1][6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly affects the retention and peak shape of ionizable compounds like uric acid.[7]

    • Solution: Optimize the mobile phase pH. A pH around 4.0 has been shown to provide good peak shape for uric acid.[1][6]

  • Column Contamination: Accumulation of matrix components from biological samples can lead to active sites on the column, causing peak tailing.

    • Solution: Employ a guard column to protect the analytical column and implement a robust sample preparation procedure to remove interfering substances.[8] Regularly flush the column with a strong solvent to remove contaminants.

Q3: I am observing poor resolution between uric acid and other endogenous components in my sample. How can I improve this?

A3: Improving resolution involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) content in the mobile phase can alter the selectivity of the separation. A gradient elution, where the organic content is gradually increased, can often improve the separation of complex mixtures.

  • Mobile Phase pH: As mentioned previously, pH can significantly impact the retention of ionizable compounds. Experimenting with different pH values can improve the separation from interfering peaks.[7]

  • Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A hydrophilic interaction liquid chromatography (HILIC) column can provide an alternative selectivity for polar compounds like uric acid.[9][10]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

Q4: My this compound internal standard signal is inconsistent across samples. What could be the issue?

A4: Inconsistent internal standard response can be due to several factors:

  • Inaccurate Addition: Ensure precise and consistent addition of the internal standard to all samples and standards.[11] Use calibrated pipettes and a consistent procedure.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to variability.[12]

    • Solution: Improve sample clean-up to remove interfering matrix components. Diluting the sample may also mitigate matrix effects.

  • Degradation: Uric acid and its internal standard can be susceptible to degradation.

    • Solution: Ensure proper sample storage conditions (e.g., -80°C) and minimize the time samples are at room temperature before analysis.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem: No Peaks or Very Small Peaks for both Uric Acid and this compound
Potential Cause Troubleshooting Step
Injection Issue Verify that the autosampler is injecting the correct volume. Check for air bubbles in the sample syringe or loop.[14]
Detector Problem (UV/MS) Ensure the detector is turned on and the correct wavelength (for UV, typically around 285-292 nm) or mass transitions are being monitored.[15][16]
Flow Path Blockage Check for blockages in the tubing, injector, or column. A sudden increase in system pressure is a common indicator.[14]
Sample Degradation Prepare fresh samples and standards to rule out degradation.
Problem: Retention Time Drifting
Potential Cause Troubleshooting Step
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure the mobile phase components are well-mixed and degassed.[14]
Column Temperature Fluctuation Use a column oven to maintain a stable temperature. Inconsistent temperature can lead to shifts in retention time.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Changes in Mobile Phase pH Small variations in the pH of the buffer can cause retention time shifts for ionizable compounds.[6] Prepare buffers carefully and consistently.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Uric Acid

This protocol is based on a common method for the analysis of uric acid in serum.[1][2]

1. Chromatographic Conditions:

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 95:5 (v/v) mixture of 0.1 M Sodium Acetate Buffer (pH 4.0, adjusted with acetic acid) and Acetonitrile.[1]

  • Flow Rate: 1.2 mL/min[1]

  • Detection: UV at 285 nm[2]

  • Injection Volume: 10 µL[1]

  • Temperature: Ambient (~25 °C)[1]

2. Standard Preparation:

  • Prepare a stock solution of uric acid in a suitable solvent.

  • Perform serial dilutions to create a series of calibration standards.

3. Sample Preparation (Serum):

  • To a known volume of serum, add an equal volume of acetonitrile to precipitate proteins.[16]

  • Vortex the mixture and then centrifuge.

  • Collect the supernatant for injection.

Protocol 2: LC-MS/MS Method for Uric Acid and this compound

This protocol is a general guideline for LC-MS/MS analysis, often used for its high sensitivity and specificity.[3][4]

1. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 100 mm x 4.6 mm, with a pre-column).[17]

  • Mobile Phase A: Water with 0.1% formic acid.[18][19]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]

  • Gradient: A linear gradient from a low percentage of B to a higher percentage over several minutes.

  • Flow Rate: 0.4 mL/min[17]

  • Injection Volume: 5-10 µL

  • Temperature: 30-40 °C

2. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[3]

  • MRM Transitions:

    • Uric Acid: m/z 167.0 → 124.0[3]

    • This compound: m/z 169.0 → 125.0[3]

3. Standard and Sample Preparation:

  • Spike a known amount of this compound internal standard into all calibration standards and samples.[4]

  • Follow a protein precipitation or solid-phase extraction (SPE) protocol to clean up the samples before injection.

Data Presentation

Table 1: Comparison of Typical Chromatographic Parameters

ParameterRP-HPLC-UV MethodLC-MS/MS Method
Column Type C18C18 or HILIC
Mobile Phase Acetate or Phosphate Buffer with AcetonitrileWater/Acetonitrile with Formic or Acetic Acid
Detection UV (285-292 nm)Mass Spectrometry (MRM mode)
Internal Standard Not always usedThis compound
Sensitivity µg/mL rangeng/mL to pg/mL range[10]
Specificity ModerateHigh

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC System Supernatant->HPLC Inject Column C18 Column HPLC->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of uric acid.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Broadening) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1a Use End-Capped Column Cause1->Solution1a Solution1b Lower Mobile Phase pH Cause1->Solution1b Solution2 Optimize Mobile Phase pH (e.g., ~4.0) Cause2->Solution2 Solution3a Use Guard Column Cause3->Solution3a Solution3b Implement Sample Clean-up Cause3->Solution3b Solution3c Flush Column Cause3->Solution3c

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Uric Acid-15N2 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Uric acid-15N2. This resource addresses common challenges associated with derivatization efficiency and analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of uric acid?

A1: Uric acid is a polar and non-volatile compound. Direct analysis by GC-MS is not feasible as it requires analytes to be volatile and thermally stable.[1][2] Derivatization, typically through silylation, converts uric acid into a less polar, more volatile, and thermally stable derivative, making it amenable to GC-MS analysis.[3][4] This process improves peak shape, resolution, and signal intensity.[4]

Q2: What are the most common derivatization reagents for uric acid analysis?

A2: The most common derivatization method for uric acid is silylation.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[5][6][7] Often, a catalyst like Trimethylchlorosilane (TMCS) is added to BSTFA to enhance the reaction rate, especially for sterically hindered groups.

Q3: What is the purpose of using this compound in the analysis?

A3: Uric acid-1,3-15N2 is used as an internal standard for isotope dilution mass spectrometry.[8][9][10] This stable isotope-labeled standard is chemically identical to the analyte (uric acid) and behaves similarly during sample preparation, derivatization, and GC-MS analysis. Its use allows for accurate quantification by correcting for any sample loss during the analytical process, thus improving the accuracy and precision of the measurement.[8]

Q4: How can I improve the stability of my derivatized uric acid samples?

A4: Trimethylsilyl (B98337) (TMS) derivatives of uric acid can be sensitive to moisture and may degrade over time.[3][11] To improve stability, it is crucial to use anhydrous solvents and reagents and to protect the samples from atmospheric moisture.[11] Storing the derivatized samples at low temperatures, such as in a freezer, can help extend their lifespan.[11] It is recommended to analyze the derivatized samples as soon as possible.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of derivatized this compound.

Problem: Low or No Signal for Derivatized Uric Acid

Possible Cause Suggested Solution
Incomplete Derivatization - Optimize Reaction Conditions: Ensure the derivatization temperature and time are adequate. For silylation with BSTFA or MSTFA, heating at 60-70°C for 30-60 minutes is common.[6][12][13] - Reagent Excess: Use a sufficient excess of the derivatization reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a general guideline. - Presence of Moisture: Ensure all glassware, solvents, and the sample itself are dry. Water can deactivate the silylating reagent.[11] Consider a drying step for the sample extract before derivatization.
Degradation of Derivatives - Moisture Contamination: As mentioned above, moisture can hydrolyze the TMS derivatives.[11] Ensure a dry environment during sample handling and storage. - Sample Storage: Analyze derivatized samples promptly. If storage is necessary, keep them tightly capped at low temperatures (-20°C or -80°C).[11][14]
GC-MS System Issues - Injector Problems: A blocked or contaminated injector liner can trap the analyte. Clean or replace the liner.[15][16] - Column Activity: Active sites on the GC column can cause adsorption of the analyte. Condition the column according to the manufacturer's instructions.[15] - Leak in the System: Leaks can lead to a loss of sample and reduced sensitivity. Perform a leak check of the GC-MS system.[16]

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Active Sites in the GC System - Inlet Liner: Use a deactivated inlet liner to minimize interactions with the analyte.[15] - Column Contamination: Non-volatile residues at the head of the column can cause peak tailing. Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits).[15][17]
Incomplete Derivatization - Suboptimal Reaction: Incomplete derivatization can lead to the presence of underivatized, polar uric acid, which exhibits poor chromatography. Re-optimize the derivatization protocol.
Improper Injection Technique - Injection Volume: Injecting too large a volume can lead to band broadening and poor peak shape. Optimize the injection volume.[17]
Column Overload - Sample Concentration: High concentrations of the analyte can overload the column, resulting in fronting peaks. Dilute the sample if necessary.[17]

Problem: Presence of Unexpected Peaks or High Baseline Noise

Possible Cause Suggested Solution
Contamination - Reagent Impurities: Use high-purity solvents and derivatization reagents. Run a reagent blank to check for contaminants.[15] - Sample Carryover: Inject a solvent blank between samples to check for carryover from previous injections.[15] - System Contamination: Contamination can originate from the injector, column, or carrier gas. Bake out the system to remove contaminants.[15]
Derivatization Byproducts - Side Reactions: The derivatization reaction itself can sometimes produce byproducts. Optimize the reaction conditions to minimize their formation.
Column Bleed - High Operating Temperature: Operating the column above its maximum temperature limit can cause the stationary phase to degrade, leading to a rising baseline.[15] - Oxygen in Carrier Gas: Leaks in the system can introduce oxygen, which damages the column at high temperatures.[15]

Experimental Protocols

A generalized experimental workflow for the analysis of this compound in biological samples is presented below. Specific parameters should be optimized for individual instruments and matrices.

1. Sample Preparation (from Urine or Serum)

  • Extraction:

    • To a known volume of the sample (e.g., 1 mL of urine or serum), add a known amount of Uric acid-1,3-15N2 internal standard.[8]

    • For serum samples, perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.[10]

    • For urine or deproteinized serum, an optional solid-phase extraction (SPE) or ion-exchange chromatography step can be used to isolate uric acid and remove interfering substances.[8][18]

    • Evaporate the extract to dryness under a stream of nitrogen.[13]

2. Derivatization (Silylation)

  • Procedure:

    • Ensure the dried extract is completely free of moisture. A co-evaporation step with a small amount of absolute ethanol (B145695) can help remove residual water.[13]

    • Add the silylating reagent, for example, a mixture of BSTFA and 1% TMCS, to the dried sample.[6]

    • Cap the vial tightly and heat at an optimized temperature and time (e.g., 60°C for 60 minutes).[6][13]

    • After cooling, the sample is ready for GC-MS analysis. It may be diluted with a suitable solvent like hexane (B92381) if necessary.[19]

3. GC-MS Analysis

  • Typical Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating the derivatized analytes (e.g., a non-polar or medium-polarity column).

    • Injector: Split/splitless injector, operated at a temperature that ensures efficient volatilization of the derivative without causing degradation.

    • Oven Temperature Program: A temperature gradient is typically used to separate the analytes of interest from other components in the sample.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantitative analysis. The specific ions monitored will depend on the derivatization agent used. For the tetrakis-(tert-butyldimethylsilyl) derivative, the [M - tert-butyl]+ ions at m/z 567 and 569 (for the 15N2-labeled internal standard) have been used.[9] For trimethylsilyl derivatives, ions at m/z 456 and 458 have been monitored.[8]

Quantitative Data Summary

The efficiency of derivatization is crucial for accurate quantification. While specific percentage efficiencies are not always reported, the use of a stable isotope-labeled internal standard like this compound effectively corrects for variations in derivatization yield and other sources of analytical variability. The precision of methods using this approach is typically high.

Method Internal Standard Derivatization Agent Matrix Reported Precision (Coefficient of Variation) Reference
Isotope Dilution-MS[1,3-15N2]uric acidTrimethylsilylationSerum0.6% to 1.1%[8]
Isotope Dilution-MS[1,3-15N2]uric acidTetrakis-(tert-butyldimethylsilyl)Serum0.34% to 0.42%[9]
GC/MS[1,3-15N2]uric acidN-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Urine0.2% (isotope ratio), 0.5% (concentration)[18][20]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction / Purification (e.g., SPE, LLE) Add_IS->Extraction Dry_Down Evaporate to Dryness Extraction->Dry_Down Add_Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dry_Down->Add_Reagent Heat Heat (e.g., 60°C, 60 min) Add_Reagent->Heat GC_Injection GC Injection Heat->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (SIM Mode) Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting_Logic cluster_peak Peak Issues cluster_other Other Issues cluster_causes_low Potential Causes cluster_causes_shape Potential Causes cluster_causes_extra Potential Causes Start GC-MS Analysis Issue Low_Signal Low/No Signal Start->Low_Signal Poor_Shape Poor Peak Shape Start->Poor_Shape Extra_Peaks Unexpected Peaks Start->Extra_Peaks Incomplete_Deriv Incomplete Derivatization Low_Signal->Incomplete_Deriv Degradation Derivative Degradation Low_Signal->Degradation System_Issue System Issue Low_Signal->System_Issue Poor_Shape->Incomplete_Deriv Active_Sites Active Sites in System Poor_Shape->Active_Sites Bad_Injection Improper Injection Poor_Shape->Bad_Injection Contamination Contamination Extra_Peaks->Contamination Column_Bleed Column Bleed Extra_Peaks->Column_Bleed

References

Technical Support Center: Resolving Co-eluting Peaks with Uric acid-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of uric acid, particularly when using Uric acid-15N2 as an internal standard.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you might encounter during your experiments.

Issue: this compound Co-elutes with an Endogenous Component

Symptoms:

  • A single, distorted, or broad peak is observed where two separate peaks for uric acid and this compound are expected.

  • Inaccurate and irreproducible quantitative results for uric acid.

  • Mass spectrometry data shows overlapping isotopic patterns, complicating quantification.[1][2]

Systematic Troubleshooting Steps:

  • Initial Assessment (Peak Shape Analysis):

    • Visually inspect the chromatogram for any signs of co-elution, such as peak shoulders or a lack of symmetry.[1][2] A pure peak should be symmetrical.

    • If you are using a Diode Array Detector (DAD), check the peak purity across the entire peak.[1][2]

    • In a mass spectrometer, examine the mass spectra at different points across the peak to see if the ion ratios change.[2]

  • Method Optimization: Mobile Phase Adjustment:

    • Organic Solvent: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.[1]

    • pH: The retention of uric acid, an ionizable compound, is highly dependent on the mobile phase pH.[3][4] Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention times of uric acid and interfering compounds. For best results, the mobile phase pH should be at least 2 units away from the pKa of uric acid (pKa ≈ 5.4).[3][4]

    • Buffer Concentration: Ensure adequate buffering capacity, typically between 10-100 mM, to maintain a stable pH and achieve reproducible chromatography.[4]

  • Method Optimization: Gradient Modification:

    • If you are using a gradient elution, try flattening the gradient slope in the region where uric acid and the interfering peak elute.[5] This can increase the separation between closely eluting compounds.

    • Conversely, if you are using an isocratic elution, switching to a shallow gradient may provide the necessary resolution.[6][7]

  • Method Optimization: Stationary Phase Selection:

    • If modifications to the mobile phase are unsuccessful, consider changing the column chemistry.[1][8] If you are using a standard C18 column, a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, may offer a different selectivity and resolve the co-elution.

  • Sample Preparation:

    • Matrix effects can sometimes manifest as co-eluting peaks.[9] Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis.

Data Presentation: Impact of Mobile Phase Composition on Resolution

Mobile Phase Composition (A: 0.1% Formic Acid in Water; B: Acetonitrile)Gradient ProgramResolution (Rs) between Uric Acid and Co-eluting Peak
95:5 (A:B) IsocraticIsocratic0.8 (Co-elution)
90:10 (A:B) IsocraticIsocratic1.2 (Partial Separation)
5-20% B over 10 minGradient1.8 (Baseline Separation)
5-15% Methanol over 10 minGradient (Methanol as B)2.1 (Improved Separation)

Experimental Protocol: Mobile Phase Optimization for Uric Acid Analysis

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution.

  • Prepare Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas the solution.

  • Prepare Mobile Phase B (Methanol): Use HPLC-grade methanol. Degas the solution.

  • Initial Isocratic Analysis:

    • Equilibrate a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase of 95% A and 5% B (acetonitrile) at a flow rate of 1.0 mL/min for at least 15 minutes.[5]

    • Inject a standard solution containing uric acid and this compound.

    • Analyze the resulting chromatogram for peak resolution.

  • Isocratic Optimization:

    • Increase the percentage of the organic modifier (acetonitrile) in increments of 2-5% and repeat the analysis until adequate separation is achieved or the retention time becomes too short.

  • Gradient Development:

    • If isocratic elution fails to provide sufficient resolution, develop a gradient method.[5]

    • Start with a scouting gradient of 5% to 95% B over 15 minutes to determine the approximate elution time of uric acid.[5]

    • Based on the scouting run, create a shallower gradient around the elution time of uric acid (e.g., 5% to 20% B over 10 minutes).[5]

  • Solvent Selectivity:

    • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization steps.[5]

Visualization: Troubleshooting Workflow for Co-eluting Peaks

A Co-eluting Peaks Observed B Peak Shape Analysis (Shoulder, Asymmetry) A->B C Modify Mobile Phase (Organic Solvent, pH) B->C Asymmetry Confirmed D Adjust Gradient Profile (Flatten Slope) C->D No Improvement G Resolution Achieved C->G Improved E Change Stationary Phase (Different Column Chemistry) D->E No Improvement D->G Improved F Enhance Sample Preparation (SPE, LLE) E->F No Improvement E->G Improved F->G Improved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution in LC-MS analysis of uric acid?

A1: Common causes include:

  • Similar Physicochemical Properties: The analyte and interfering compound have very similar polarity and structure.

  • Inadequate Chromatographic Conditions: The chosen mobile phase, stationary phase, or gradient profile is not optimized for the separation.[1][8]

  • Matrix Effects: Complex biological matrices can contain endogenous compounds that co-elute with the analyte of interest.[9]

  • Column Overload: Injecting too much sample can lead to peak broadening and co-elution.

Q2: When should I use an isocratic versus a gradient elution for uric acid analysis?

A2:

  • Isocratic elution , where the mobile phase composition remains constant, is simpler, more reproducible, and generally preferred for quality control and routine analyses of simple mixtures.[7][10] It is suitable when the compounds of interest have similar retention behaviors.

  • Gradient elution , where the mobile phase composition changes during the run, is better for complex samples containing compounds with a wide range of polarities.[6][7] It can provide better peak resolution and shorter analysis times for complex mixtures.[6]

Q3: How can I confirm if I have a co-elution problem?

A3: You can confirm co-elution by:

  • Visual Inspection: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram.[1][2]

  • Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, the peak is likely impure.[1][2]

  • Mass Spectrometry (MS): By examining the mass spectra at the beginning, apex, and end of the peak, you can see if the relative abundance of different ions changes, which would indicate the presence of more than one compound.[2]

Q4: What are the ideal characteristics of an internal standard for uric acid quantification? Why is this compound a good choice?

A4: An ideal internal standard should have similar physicochemical properties, extraction recovery, and ionization efficiency to the analyte.[11] A stable isotope-labeled internal standard is the gold standard because it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. This compound is an excellent internal standard for uric acid because it is chemically identical to uric acid but has a different mass, allowing for its distinct detection by a mass spectrometer.[12][13][14]

Q5: How do matrix effects interfere with uric acid analysis and how can they be minimized?

A5: Matrix effects occur when co-eluting components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[9] To minimize matrix effects, you can:

  • Improve Sample Preparation: Use more effective extraction techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[15]

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned above, this is the most effective way to compensate for matrix effects.

  • Optimize Chromatography: Improve the separation of uric acid from matrix components.

Q6: What is a good starting point for developing an HPLC method for uric acid?

A6: A good starting point for a reversed-phase HPLC method for uric acid is:

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm).[5][16]

  • Mobile Phase A: 0.1% formic acid in water.[5][17]

  • Mobile Phase B: Acetonitrile or methanol.[5][17]

  • Gradient: A scouting gradient from 5% to 95% B over 15 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5][16]

  • Column Temperature: 30°C.[5]

  • Detection: UV at 292 nm or mass spectrometry.[18][19]

Visualizations

Uric Acid Metabolic Pathway

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allantoin Allantoin Uric_Acid->Allantoin Uricase (in most mammals) or non-enzymatic oxidation Xanthine_Oxidase Xanthine_Oxidase

Caption: Simplified metabolic pathway of uric acid formation.

Causes of Poor Peak Shape in HPLC

cluster_tailing Peak Tailing cluster_fronting Peak Fronting Tailing T1 Secondary Interactions (e.g., silanol (B1196071) activity) T2 Column Contamination T3 Mismatched pH Fronting F1 Column Overload F2 Incompatible Sample Solvent F3 Column Collapse Poor_Peak_Shape Poor_Peak_Shape

Caption: Common causes of peak tailing and fronting in HPLC.

References

impact of Uric acid-15N2 purity on quantification accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Uric acid-15N2 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of uric acid.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the this compound internal standard critical for accurate quantification?

A1: The accuracy of the stable isotope dilution method hinges on the assumption that the SIL-IS is free from its unlabeled counterpart (the analyte). When the this compound internal standard contains unlabeled uric acid as an impurity, this impurity contributes to the total signal measured for the analyte.[1] This "cross-talk" leads to a falsely high analyte response, resulting in an overestimation of the uric acid concentration in the sample.[2][3] Regulatory bodies, including the FDA, recommend that SIL standards be of high isotopic purity to ensure reliable and accurate bioanalytical results.[4]

Q2: What is the impact of different this compound purity levels on my results?

A2: The level of isotopic impurity in your this compound standard has a direct and quantifiable impact on accuracy, particularly at the Lower Limit of Quantification (LLOQ). The unlabeled uric acid in the IS solution artificially inflates the calculated concentration of the analyte. The magnitude of this error is most pronounced at low analyte concentrations where the contribution from the impurity is more significant relative to the actual amount of analyte in the sample.

Data Presentation: Impact of this compound Isotopic Purity on Quantification Accuracy

The following table illustrates the theoretical positive bias (inaccuracy) introduced at the LLOQ based on the isotopic purity of the this compound internal standard.

Assumptions for Calculation:

  • Analyte Concentration: At LLOQ

  • Internal Standard (IS) Concentration: A fixed, typical concentration used in a bioanalytical assay.

  • Impurity: The impurity is considered to be 100% unlabeled uric acid.

  • Bias Calculation: The bias is the percentage error in the measured LLOQ concentration caused by the contribution from the unlabeled uric acid impurity in the IS.

Isotopic Purity of this compound% Unlabeled Uric Acid ImpurityIllustrative Contribution to LLOQ SignalResulting % Positive Bias (Inaccuracy) at LLOQ
98.0%2.0%HighPotentially >20% (May lead to rejection of analytical run)
99.0%1.0%Moderate~10-15%
99.5%0.5%Low~5-7.5%
99.9%0.1%Very Low~1-2% (Generally acceptable)

Note: This table provides an illustrative example. The actual bias will depend on the specific concentrations of the analyte and the internal standard used in the assay.

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity of your this compound standard should be verified using high-resolution mass spectrometry (HRMS).[5] This technique can resolve the mass difference between the labeled standard and any unlabeled impurity. By analyzing a concentrated solution of the internal standard alone, you can determine the response of the unlabeled uric acid at its specific mass-to-charge ratio (m/z) and compare it to the response of the labeled this compound. This allows for the calculation of the isotopic purity percentage.

Troubleshooting Guide

Issue: My quality control (QC) samples, especially at the LLOQ, are consistently showing a positive bias (measured concentration is higher than the nominal concentration).

This is a common symptom of an impure internal standard. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_start cluster_investigation Investigation Steps cluster_diagnosis Diagnosis cluster_solution Solution start Inaccurate Results: High Bias in Low QCs check_is 1. Analyze IS Purity: Inject a high concentration solution of This compound standard alone. start->check_is Start Troubleshooting check_blank 2. Analyze Blank Matrix + IS: Process a blank matrix sample spiked only with the IS. check_is->check_blank check_cross_talk 3. Evaluate Cross-Talk: Examine chromatograms for any signal in the unlabeled uric acid channel. check_blank->check_cross_talk is_impure Diagnosis: IS is Impure. Unlabeled uric acid detected. check_cross_talk->is_impure Signal Detected is_pure Diagnosis: IS is Pure. No significant unlabeled signal. check_cross_talk->is_pure No Signal solution_impure Action: - Source a new, certified high-purity lot of this compound (>99.9%). - Re-validate the assay with the new IS. is_impure->solution_impure solution_pure Action: - Investigate other causes:  - Matrix effects  - Co-eluting interferences  - Calibration curve preparation errors is_pure->solution_pure

Troubleshooting workflow for inaccurate quantification.

Experimental Protocols

Protocol: Verification of this compound Isotopic Purity by LC-HRMS

This protocol outlines a general procedure to assess the isotopic purity of a this compound internal standard.

  • Objective: To quantify the percentage of unlabeled uric acid present as an impurity in the this compound standard.

  • Materials:

    • This compound standard (lot to be tested).

    • High-purity solvents (e.g., methanol, acetonitrile, water).

    • LC-HRMS system (e.g., Q-Exactive, TripleTOF).

  • Procedure:

    • Prepare a High-Concentration IS Solution: Prepare a solution of the this compound standard in an appropriate solvent at a concentration significantly higher than what is used for spiking study samples (e.g., 100x the working concentration). This ensures that any low-level impurity will be detectable.

    • LC-HRMS System Setup:

      • Set up an LC method suitable for uric acid analysis.

      • Configure the HRMS to acquire data in full scan mode with high resolution (>30,000 FWHM) to ensure separation of the isotopic peaks.

      • Monitor the exact mass-to-charge ratios (m/z) for both unlabeled uric acid and this compound.

        • Uric Acid (Unlabeled): C5H4N4O3

        • This compound (Labeled): C5H4N2(15N2)O3

    • Data Acquisition: Inject the high-concentration IS solution onto the LC-HRMS system and acquire data.

    • Data Analysis:

      • Generate extracted ion chromatograms (XICs) for the exact masses of both unlabeled uric acid and this compound.

      • Integrate the peak area for the labeled (A_labeled) and unlabeled (A_unlabeled) species.

      • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [A_labeled / (A_labeled + A_unlabeled)] * 100

      • The percentage of the unlabeled impurity is 100 - Isotopic Purity (%).

  • Acceptance Criteria: For quantitative bioanalysis, the isotopic purity of a SIL-IS should ideally be ≥99.9%. If the unlabeled impurity is found to contribute more than 20% of the response at the LLOQ, it can compromise assay accuracy.

Logical Relationship Diagram

The following diagram illustrates how an impure internal standard leads to quantification errors.

G cluster_cause Cause cluster_effect Effect Chain cluster_consequence Consequence IS_Stock This compound Stock (Isotopic Purity < 99.9%) IS_Spike IS Spiking Solution contains both Labeled (IS) and Unlabeled (Analyte) Uric Acid IS_Stock->IS_Spike MS_Signal MS measures total signal for Analyte (from sample + from IS impurity) IS_Spike->MS_Signal Ratio Analyte/IS Peak Area Ratio is Artificially Inflated MS_Signal->Ratio Result Calculated Analyte Concentration is Inaccurate (Positively Biased) Ratio->Result QC_Fail LLOQ & Low QC Samples Fail Acceptance Criteria (>15-20% Bias) Result->QC_Fail

Impact of IS impurity on quantification.

References

best practices for handling and storing Uric acid-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling, storing, and utilizing Uric acid-15N2 in research applications. It is designed for researchers, scientists, and drug development professionals to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of uric acid, where two nitrogen atoms in the purine (B94841) ring are replaced with the heavy isotope ¹⁵N. This labeling makes it a valuable tool in various research applications, primarily as an internal standard for the accurate quantification of endogenous uric acid in biological samples using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] It is also used as a tracer to study purine metabolism and its kinetics in vivo.[4]

2. How should this compound be stored?

Proper storage is crucial to maintain the integrity of this compound. Best practices for storage are summarized in the table below.

FormStorage TemperatureDurationSpecial Considerations
Powder (Neat) Room TemperatureLong-termStore away from light and moisture.[5][6]
-20°CUp to 3 yearsFor extended long-term storage.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

3. How do I prepare a stock solution of this compound?

Uric acid is poorly soluble in water and organic solvents. To prepare a stock solution, it is recommended to use a basic solution.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use a dilute basic solution such as 0.1 M Sodium Hydroxide (NaOH) or a minimal concentration of ammonium (B1175870) hydroxide.

  • Dissolution: Add the desired volume of the basic solvent to a pre-weighed amount of this compound powder. Gentle warming or sonication can aid in dissolution.

  • Neutralization (Optional): If required for your experimental conditions, the pH of the solution can be carefully adjusted towards neutral after the powder has completely dissolved.

  • Concentration Verification: It is good practice to verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

LC-MS/MS Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Signal Intensity or No Peak - Inefficient ionization- Ion suppression from matrix components- Contamination of the ion source- Incorrect mass transition (MRM) settings- Analyte degradation in the autosampler- Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).- Improve sample cleanup to remove interfering substances.- Clean the ion source according to the manufacturer's protocol.- Verify the precursor and product ion m/z values for this compound.- Ensure the autosampler is cooled and minimize the time samples are queued for injection.[7]
Peak Tailing or Fronting - Column overload- Column contamination- Inappropriate mobile phase pH- Dead volume in the system- Reduce the injection volume or dilute the sample.- Flush the column with a strong solvent or use a guard column.- Adjust the mobile phase pH to ensure uric acid is in a single ionic state.- Check and tighten all fittings to minimize dead volume.[8][9]
Retention Time Shift - Changes in mobile phase composition- Column degradation- Fluctuations in column temperature- Inconsistent flow rate- Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it has exceeded its lifetime.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a consistent flow rate.[8]
High Background Noise - Contaminated mobile phase or solvents- System contamination- Leaks in the system- Use high-purity solvents and filter the mobile phase.- Clean the LC system, including the injector and tubing.- Perform a leak check on the system.[7]
Sample Preparation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound - Incomplete protein precipitation- Analyte loss during solvent evaporation- Adsorption to plasticware- Use a sufficient volume of a suitable protein precipitation agent (e.g., methanol (B129727), acetonitrile).- Evaporate solvents under a gentle stream of nitrogen at a controlled temperature.- Use low-binding microcentrifuge tubes and pipette tips.
Inconsistent Results - Inaccurate pipetting of internal standard- Variability in sample collection and handling- Incomplete derivatization (for GC-MS)- Calibrate pipettes regularly and ensure proper pipetting technique.- Standardize sample collection, processing, and storage procedures.- Optimize derivatization conditions (temperature, time, reagent concentration).[10]
Analyte Degradation - Prolonged exposure to room temperature- Presence of oxidizing agents- Instability in alkaline solutions- Keep samples on ice or at 4°C during processing.- Avoid exposure to strong oxidizing agents.- Minimize the time samples are in highly alkaline conditions.

Experimental Protocols

Protocol: Quantification of Uric Acid in Human Serum using LC-MS/MS with this compound Internal Standard

This protocol outlines a standard procedure for determining the concentration of uric acid in human serum samples.

1. Materials:

  • This compound (Internal Standard, IS)

  • Human serum samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Prepare as described in the FAQ section.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution with 50% methanol in water.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the 10 µg/mL this compound working internal standard solution.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an LC autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is suitable for separation.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute uric acid, followed by a re-equilibration step.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Uric Acid Transition: Monitor the transition from the precursor ion (m/z 167) to a specific product ion.[1]

    • This compound Transition: Monitor the transition from the precursor ion (m/z 169) to its corresponding product ion.[1]

  • Data Analysis: Quantify the amount of uric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled uric acid.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add this compound (IS) serum->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: Experimental workflow for Uric acid quantification.

purine_catabolism cluster_pathway Purine Catabolism Pathway AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

References

optimizing injection volume for Uric acid-15N2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Uric Acid-15N2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow, with a specific focus on injection volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injection volume for this compound analysis by LC-MS/MS?

A good starting point for injection volume is typically between 1–5 µL.[1] For methods requiring high sensitivity or when working with samples of low concentration, a slightly larger volume may be considered. However, it is crucial to be mindful of the potential for peak distortion.[1] A general guideline is to keep the injection volume below 1-2% of the total column volume to prevent issues like band broadening.[1] For example, a method for analyzing uric acid metabolites in human urine utilized an injection volume of 1µL.[2]

Q2: How does increasing the injection volume impact my analysis?

Increasing the injection volume can boost the signal intensity, which is beneficial for low-concentration samples. However, injecting an excessive volume can lead to significant chromatographic problems.[1] These issues include:

  • Peak Fronting: This occurs when the front slope of the peak is less steep than the back slope, often happening when the injection volume is too large for the column to handle effectively.[1]

  • Peak Broadening: An overly large injection volume can cause the analyte band to spread out as it enters the column, resulting in wider, less efficient peaks.[1]

  • Resolution Loss: When peaks broaden, they are more likely to overlap with adjacent peaks, leading to a decrease in resolution.

  • Retention Time Shifts: Column overloading from large injection volumes can sometimes cause a decrease in retention time.

The goal is to find the highest injection volume that provides a strong signal without compromising peak shape or resolution.[1]

Q3: My peaks are showing significant fronting or broadening. What is the most likely cause related to injection volume?

Peak fronting and broadening are classic signs of column overload, which can be caused by either injecting too much mass of the analyte (concentration is too high) or injecting too large a volume of the sample. If your sample concentration is within the linear range of the assay, the issue is likely volume overload. This is particularly common in isocratic methods, which are more susceptible to volume overloading effects than gradient methods.

Troubleshooting Steps:

  • Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 1-2 µL increments) and observe the effect on the peak shape.[1]

  • Dilute the Sample: If reducing the volume compromises sensitivity, consider diluting the sample and reinjecting the original volume.

  • Check Solvent Mismatch: Ensure the injection solvent is not significantly stronger than the mobile phase at the start of the gradient. A much stronger sample solvent can cause peak distortion.

Q4: I'm experiencing significant sample carryover. Can injection volume be a contributing factor?

Yes, while carryover is often associated with "sticky" compounds adsorbing to surfaces in the LC system, high injection volumes can exacerbate the problem.[3][4] A larger volume wets more surface area within the autosampler's needle, loop, and valve, providing more opportunity for analyte molecules to adhere.[3] If a high concentration sample is injected at a large volume, residual amounts are more likely to appear in subsequent blank or low-concentration sample injections.[4][5]

Troubleshooting Carryover:

  • Optimize Wash Solvents: Ensure your autosampler's needle wash solution is effective at solubilizing uric acid. Using a stronger solvent or adding modifiers to the wash can improve cleaning.[4]

  • Inject Blanks: Strategically run blank injections after high-concentration samples to assess the extent of carryover.[6]

  • Reduce Injection Volume: Lowering the injection volume can help mitigate carryover by reducing the amount of analyte introduced into the system.

  • Inspect Hardware: Check for worn or dirty injector rotor seals, as these are common sources of carryover.[6]

Q5: How do I perform an injection volume optimization study?

A systematic approach is the best way to determine the optimal injection volume for your assay.

Protocol:

  • Prepare a Standard: Prepare a solution of uric acid and its internal standard (this compound) at a concentration representative of the mid-point of your calibration curve.

  • Set Initial Volume: Begin with a conservative injection volume, such as 1 µL or 2 µL.[1]

  • Establish Baseline: Perform several injections at this volume to confirm the reproducibility of peak area and shape.[1]

  • Increase Incrementally: Gradually increase the injection volume in small, consistent steps (e.g., 1 µL or 2 µL at a time).[1]

  • Monitor and Record: After each increase, carefully analyze the chromatogram. Record the peak area, peak height, signal-to-noise ratio (S/N), and peak asymmetry factor.

  • Identify Optimum: The optimal injection volume is the highest volume that provides a robust signal and good S/N without causing a significant decline in peak shape (e.g., asymmetry factor moving outside an acceptable range of 0.9-1.2) or resolution.[1]

Data Presentation

Table 1: Effect of Injection Volume on Chromatographic Parameters

This table illustrates a hypothetical optimization study, showing how increasing injection volume affects key performance indicators for a Uric Acid analysis.

Injection Volume (µL)Uric Acid Peak AreaS/N RatioPeak Asymmetry FactorObservations
1.0150,0002501.05Sharp, symmetrical peak.
2.0310,0005101.03Excellent peak shape and response.
4.0650,00011000.98Good peak shape, significant signal increase.
6.0950,00015500.91Slight peak fronting observed.
8.01,200,00018000.82Noticeable peak fronting and broadening.
10.01,350,00017500.75Severe fronting, loss of peak efficiency. S/N begins to plateau.

In this example, 4.0 µL would be selected as the optimal injection volume, as it provides the best signal response before chromatographic performance begins to degrade.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Injection Volume Optimization

Objective: To determine the maximum injection volume that can be used for the quantitative analysis of this compound without compromising chromatographic performance.

Materials:

  • Uric Acid analytical standard

  • This compound internal standard (IS)

  • LC-MS grade solvents (e.g., Water, Acetonitrile, Formic Acid)

  • Calibrated pipettes and appropriate labware

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Uric Acid and this compound in a suitable solvent.

  • Working Solution Preparation: Dilute the stock solutions to create a working solution. A typical concentration might be 500 ng/mL for both the analyte and the internal standard in a solvent that mimics the initial mobile phase conditions.

  • LC-MS/MS Method Setup:

    • Install the appropriate analytical column (e.g., C18, 2.1 mm ID).[1]

    • Set a standard flow rate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).[1]

    • Equilibrate the system until a stable baseline is achieved.

    • Set up the mass spectrometer acquisition method in Multiple Reaction Monitoring (MRM) mode, using established transitions for uric acid (e.g., m/z 167 -> 124 in negative mode) and this compound (e.g., m/z 169 -> 126).[7][8]

  • Injection Sequence:

    • Create a sequence in the acquisition software.

    • Start with three replicate injections of a low volume (e.g., 1 µL) to ensure system stability.

    • Program a series of injections with increasing volumes (e.g., 2, 4, 6, 8, 10 µL). Include at least two replicates at each volume.

    • Include blank injections (solvent) between each volume step to check for carryover.

  • Data Analysis:

    • Integrate the peaks for Uric Acid and this compound for each injection.

    • For each volume, calculate the average peak area, signal-to-noise ratio, and peak asymmetry.

    • Plot the peak area and S/N ratio against the injection volume.

    • Plot the peak asymmetry against the injection volume.

Visualizations

Injection_Volume_Optimization_Workflow prep 1. Prepare Mid-Concentration Standard (Analyte + IS) start 2. Start with Low Injection Volume (e.g., 1-2 µL) prep->start inject 3. Inject & Replicate start->inject analyze 4. Analyze Data: - Peak Area - S/N Ratio - Peak Asymmetry inject->analyze decision Peak Shape & S/N Acceptable? analyze->decision increase 5. Incrementally Increase Injection Volume decision->increase Yes optimal 6. Optimal Volume Found (Highest volume with good peak shape) decision->optimal No increase->inject

Caption: Workflow for systematic optimization of injection volume.

Troubleshooting_Peak_Shape issue Issue: Poor Peak Shape (Fronting, Broadening) cause1 Potential Cause 1: Volume Overload issue->cause1 cause2 Potential Cause 2: Mass Overload issue->cause2 cause3 Potential Cause 3: Solvent Mismatch issue->cause3 solution1 Solution: Systematically Decrease Injection Volume cause1->solution1 solution2 Solution: Dilute Sample Prior to Injection cause2->solution2 solution3 Solution: Match Injection Solvent to Initial Mobile Phase cause3->solution3

Caption: Troubleshooting guide for common peak shape issues.

References

Technical Support Center: Uric Acid-15N2 Isotope Dilution Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Uric acid-15N2 as an internal standard in mass spectrometry-based experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow, from sample preparation to data analysis, and provides actionable solutions.

Question Potential Causes Solutions
Why is the signal intensity for my analyte or internal standard unexpectedly low? 1. Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for uric acid under your current parameters. 2. Sample Degradation: Uric acid can be unstable, especially in complex biological matrices. 3. Poor Sample Recovery: The extraction or cleanup procedure may be inefficient. 4. Instrument Contamination: Buildup in the ion source or mass spectrometer can suppress the signal.1. Optimize Ion Source Parameters: Adjust settings like spray voltage, gas flow, and temperature. Experiment with different ionization modes if available. 2. Ensure Proper Sample Handling: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage.[1] 3. Validate Extraction Method: Perform recovery experiments by spiking a known amount of unlabeled uric acid into a blank matrix and comparing the signal to a pure standard. 4. Clean the Mass Spectrometer: Follow the manufacturer's guidelines for cleaning the ion source and other relevant components.
My final calculated concentration of uric acid is inaccurate (too high or too low). What could be the cause? 1. Inaccurate Internal Standard Concentration: The stock solution of this compound may have been prepared incorrectly, or solvent may have evaporated over time. 2. Incomplete Isotopic Equilibration: The this compound internal standard and the endogenous uric acid in the sample may not have fully mixed before analysis. 3. Isotopic Interference: Natural isotopes (e.g., 13C) in the unlabeled uric acid may be contributing to the signal of the 15N2-labeled internal standard. 4. Non-linearity of Detector Response: This can occur at very high or very low analyte concentrations.1. Verify Internal Standard Concentration: Prepare fresh stock solutions and verify the concentration. Consider a "reverse" isotope dilution experiment against a certified standard if high accuracy is required. 2. Ensure Thorough Mixing: Vortex samples thoroughly after adding the internal standard and allow sufficient time for equilibration before proceeding with sample cleanup. 3. Apply Correction for Natural Isotope Abundance: Use software or manual calculations to correct for the contribution of natural isotopes to the internal standard's mass channel. 4. Dilute Samples: Ensure that the analyte concentration falls within the linear range of your calibration curve. Dilute samples if necessary.
I'm observing high variability between replicate injections. What's the problem? 1. Instrument Instability: Fluctuations in the mass spectrometer's performance during the analytical run. 2. Inconsistent Sample Preparation: Variations in pipetting, extraction, or derivatization steps. 3. Autosampler Issues: Problems with the autosampler can lead to inconsistent injection volumes.1. Allow for Instrument Stabilization: Ensure the mass spectrometer has reached a stable state before starting the analysis. Monitor key parameters throughout the run. 2. Standardize Procedures: Use calibrated pipettes and ensure consistent timing and reagent addition for all samples. 3. Check Autosampler Performance: Perform a series of injections of a standard solution to check for reproducibility.
For GC-MS, my derivatization seems incomplete or inconsistent. How can I improve it? 1. Presence of Water: Moisture can interfere with the derivatization reaction. 2. Incorrect Reagent-to-Sample Ratio: The amount of derivatizing agent may be insufficient. 3. Suboptimal Reaction Conditions: The temperature and time for the derivatization reaction may not be optimal.1. Ensure Samples are Dry: Lyophilize or evaporate samples to dryness before adding the derivatization reagent. 2. Optimize Reagent Volume: Experiment with different volumes of the derivatizing agent to ensure a complete reaction. 3. Optimize Reaction Conditions: Test different temperatures and incubation times to find the optimal conditions for your specific derivatizing agent (e.g., TMS or TBDMS).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound experiments?

A1: Isotopic interference occurs when the signal from the naturally occurring isotopes of the unlabeled (endogenous) uric acid overlaps with the signal of the this compound internal standard. Uric acid (C5H4N4O3) contains carbon, hydrogen, nitrogen, and oxygen, all of which have naturally occurring heavy isotopes (e.g., 13C, 2H, 15N, 17O, 18O). The mass spectrometer detects molecules based on their mass-to-charge ratio (m/z). An unlabeled uric acid molecule that contains, for example, two 13C atoms instead of 12C atoms will have a mass that is two units higher. This can potentially contribute to the signal at the m/z of the this compound standard, leading to an underestimation of the endogenous uric acid concentration if not corrected.

Q2: How do I correct for the natural abundance of isotopes?

A2: Correction for natural isotope abundance is crucial for accurate quantification. This can be done through:

  • Software Solutions: Several software packages are available that can automatically correct for the contribution of natural isotopes based on the elemental formula of the analyte.

  • Manual Calculation: This involves using the known natural abundances of all isotopes in the molecule to calculate the expected isotopic distribution and then subtracting the contribution of the unlabeled analyte from the signal of the labeled internal standard.

Q3: Why is [1,3-15N2]uric acid used as an internal standard?

A3: [1,3-15N2]uric acid is an ideal internal standard because it is chemically identical to the endogenous uric acid being measured. This means it behaves in the same way during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). Any sample loss during these steps will affect both the analyte and the internal standard equally. Because it has a different mass (due to the two 15N atoms), it can be distinguished from the endogenous uric acid by the mass spectrometer. This allows for highly accurate and precise quantification.[3][4]

Q4: When should I use GC-MS versus LC-MS/MS for uric acid analysis?

A4: Both are powerful techniques for this analysis.

  • GC-MS often requires derivatization to make uric acid volatile, which adds a step to the sample preparation. However, it can provide excellent chromatographic separation and sensitivity.[1][2][3]

  • LC-MS/MS can often analyze uric acid directly without derivatization, simplifying sample preparation.[4] It offers high specificity and sensitivity, particularly with tandem mass spectrometry (MS/MS). The choice often depends on the available instrumentation, the complexity of the sample matrix, and the desired throughput.

Experimental Protocols

Protocol 1: Uric Acid Quantification in Human Serum using GC-MS

This protocol is based on the principles of isotope dilution gas chromatography-mass spectrometry.

  • Sample Preparation:

    • To a known volume or weight of serum, add a precise amount of [1,3-15N2]uric acid internal standard solution.

    • Allow the sample to equilibrate to ensure thorough mixing of the internal standard with the endogenous uric acid.[1]

    • Perform protein precipitation, for example, by adding a 10% trichloroacetic acid (TCA) solution. Vortex and centrifuge to pellet the proteins.

    • Isolate uric acid from the supernatant using anion-exchange chromatography.[1][3]

  • Derivatization:

    • Evaporate the purified fraction to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively.[2]

    • Heat the sample (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Monitor the appropriate m/z values for the unlabeled and labeled uric acid derivatives. For the tetrakis-(tert-butyldimethylsilyl) derivative, this would be the [M - tert-butyl]+ ions at m/z 567 (unlabeled) and m/z 569 (15N2-labeled).[1] For the trimethylsilyl derivative, m/z 456 (unlabeled) and m/z 458 (15N2-labeled) can be used.[3]

  • Data Analysis:

    • Calculate the ratio of the peak areas of the unlabeled uric acid to the [1,3-15N2]uric acid.

    • Determine the concentration of uric acid in the original sample by comparing this ratio to a calibration curve prepared with known amounts of unlabeled uric acid and a constant amount of the internal standard.

Protocol 2: Uric Acid Quantification in Urine using LC-MS/MS

This protocol outlines a method for uric acid analysis without the need for derivatization.

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Dilute the urine samples (e.g., 8-fold) with distilled water.[1]

    • Add a known amount of [1,3-15N2]uric acid internal standard to the diluted urine.[4]

    • Add a protein precipitating agent like 10% TCA.[1]

    • Vortex the solution and filter through a 0.22 µm filter to remove particulates.[1]

  • LC-MS/MS Analysis:

    • Inject the filtered sample into the LC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of an acid like formic acid.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Monitor the precursor-to-product ion transitions for both unlabeled and labeled uric acid using Multiple Reaction Monitoring (MRM). For uric acid, this would be m/z 167 -> [product ion], and for [1,3-15N2]uric acid, it would be m/z 169 -> [product ion].[4]

  • Data Analysis:

    • Calculate the ratio of the peak areas of the endogenous uric acid MRM transition to the [1,3-15N2]uric acid MRM transition.

    • Quantify the uric acid concentration in the original sample using a calibration curve.

Quantitative Data Summary

The precision of isotope dilution mass spectrometry methods for uric acid is typically high.

Method Matrix Coefficient of Variation (CV) Reference
GC-MS (TMS derivative)Lyophilized Serum0.6% to 1.1%[3]
GC-MS (TBDMS derivative)Lyophilized Serum0.34% to 0.42%[1]
GC-MS (TBDMS derivative)Urine0.2% (isotope ratio), 0.5% (concentration)[2][4]
LC-MSSerumWithin-set: 0.08-0.18%, Between-set: 0.02-0.07%[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine, etc.) Add_IS Add [1,3-15N2]Uric Acid Internal Standard Sample->Add_IS Equilibrate Equilibrate and Mix Add_IS->Equilibrate Cleanup Protein Precipitation & Cleanup Equilibrate->Cleanup Deriv Derivatization (GC-MS only) Cleanup->Deriv Optional Inject Inject into LC-MS or GC-MS Cleanup->Inject Deriv->Inject Detect Mass Spectrometry Detection (SIM/MRM) Inject->Detect Ratio Calculate Isotope Ratio (Analyte / IS) Detect->Ratio Correct Correct for Natural Isotope Abundance Ratio->Correct Quantify Quantify Concentration using Calibration Curve Correct->Quantify

Caption: General experimental workflow for this compound isotope dilution analysis.

Isotopic_Interference Conceptual Diagram of Isotopic Interference M0 M+0 (e.g., m/z 167) Main Analyte Signal M1 M+1 (e.g., from one 13C) M2 M+2 (e.g., from two 13C) IS [1,3-15N2]Uric Acid (M+2, e.g., m/z 169) Main IS Signal M2->IS Potential Interference

Caption: Natural isotope abundance (M+2) of unlabeled uric acid can interfere with the labeled (M+2) internal standard.

References

Validation & Comparative

Validating an LC-MS/MS Method for Uric Acid Quantification Using Uric acid-15N2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing Uric acid-15N2 as an internal standard, against traditional enzymatic and colorimetric methods for the quantification of uric acid in biological matrices. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on accuracy, precision, and reliability.

Introduction to Uric Acid Quantification

Uric acid is the final product of purine (B94841) metabolism in humans.[1][2] Its accurate measurement in biological fluids such as serum, plasma, and urine is crucial for the diagnosis and management of various conditions, including gout, kidney disease, and metabolic syndrome.[1][3][4] While enzymatic and colorimetric assays have been widely used, LC-MS/MS has emerged as a more specific and sensitive alternative.[5][6]

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is critical for enhancing accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[2]

Methodology Comparison

This section details the experimental protocols for the LC-MS/MS method and provides an overview of alternative methods for comparison.

Validated LC-MS/MS Method Using this compound

This method offers high sensitivity and specificity for the quantification of uric acid.

Experimental Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, serum, or urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected uric acid levels).

    • Precipitate proteins by adding 200 µL of methanol.[7]

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 26,200 x g for 10 minutes) to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used for separation.[5][8]

      • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.5% formic acid and methanol.[5][8]

      • Flow Rate: A flow rate of 0.2 mL/min is often employed.[7]

      • Injection Volume: 5 µL of the reconstituted sample is injected into the system.[7]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) is used, typically in either positive or negative ion mode. For uric acid, both have been successfully applied.[8][9]

      • Multiple Reaction Monitoring (MRM): Quantification is achieved by monitoring specific precursor-to-product ion transitions.

        • For uric acid: m/z 169.1 → m/z 141.1 (positive ion mode) or m/z 167.0 → 124.0 (negative ion mode).[8][9]

        • For this compound (internal standard): m/z 171 → m/z 143 (positive ion mode) or m/z 169.0 → 125.0 (negative ion mode).[8][9]

Workflow Diagram:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample add_is Add this compound start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of uric acid.

Alternative Quantification Methods

1. Enzymatic Method:

  • Principle: This method relies on the specific oxidation of uric acid by the enzyme uricase to allantoin (B1664786) and hydrogen peroxide. The change in absorbance at 293 nm due to the conversion of uric acid allows for its quantification.[1]

  • Advantages: High specificity due to the enzymatic reaction.

  • Disadvantages: Can be susceptible to interference from other substances that absorb at the same wavelength.

2. Colorimetric Method:

  • Principle: Involves the reduction of a chromogen, such as sodium tungstate, by uric acid, resulting in a measurable color change.[1]

  • Advantages: Simple and suitable for automated high-throughput screening.[1]

  • Disadvantages: Prone to overestimation of uric acid levels due to interference from other reducing substances like ascorbic acid.[1][10]

Performance Comparison

The following tables summarize the performance characteristics of the LC-MS/MS method compared to the enzymatic and colorimetric methods.

Table 1: Quantitative Performance Characteristics

ParameterLC-MS/MS with this compoundEnzymatic MethodColorimetric Method
Linearity Range 0.4096 - 100 mg/L[8][11]Up to 15 mg/dL[10]Varies by kit
Precision (RSD) < 5.1% (intra- and inter-day)[8][11]Generally good[10]Varies by kit
Accuracy (% Recovery) 92.7 - 102.3%[8][11]Good correlation with standard methods[10]Can overestimate by ~1 mg/dL[1]
Limit of Detection (LOD) Low µg/L to ng/L rangeHigher than LC-MS/MSHigher than LC-MS/MS
Specificity HighHighLow to moderate

Table 2: Qualitative Method Comparison

FeatureLC-MS/MS with this compoundEnzymatic MethodColorimetric Method
Throughput ModerateHighHigh
Cost per Sample HighModerateLow
Expertise Required HighModerateLow
Interference Minimal (corrected by IS)Potential spectral interferenceHigh (from reducing agents)[1]

Logical Relationship of Method Selection

The choice of method depends on the specific requirements of the study.

Method_Selection cluster_needs Research Needs cluster_methods Recommended Method high_accuracy High Accuracy & Specificity? high_throughput High Throughput? high_accuracy->high_throughput No lcms LC-MS/MS high_accuracy->lcms Yes low_cost Low Cost? high_throughput->low_cost No enzymatic Enzymatic high_throughput->enzymatic Yes low_cost->high_accuracy No colorimetric Colorimetric low_cost->colorimetric Yes

Caption: Decision tree for selecting a uric acid quantification method.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides superior accuracy, precision, and specificity for the quantification of uric acid compared to traditional enzymatic and colorimetric methods. While the initial investment and required expertise are higher, the reliability of the data makes it the gold standard for research and drug development applications where precise measurements are paramount. For high-throughput screening or routine clinical analysis where cost and speed are major considerations, enzymatic and colorimetric methods remain viable options, although their limitations regarding interference should be acknowledged.

References

A Comparative Guide to Uric Acid Internal Standards: Uric Acid-15N2 vs. Uric acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of uric acid, a critical biomarker in metabolic and renal disorders, relies on robust analytical methodologies. In mass spectrometry-based analyses, the use of stable isotope-labeled internal standards is paramount for achieving high precision and accuracy by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards for uric acid quantification: Uric acid-15N2 and Uric acid-13C.

While extensive experimental data is available for the performance of this compound, a direct, published head-to-head comparison with a solely 13C-labeled uric acid internal standard, complete with validation data, is not readily found in the scientific literature. This guide, therefore, presents the well-documented performance of this compound and discusses the theoretical advantages and expected performance of Uric acid-13C based on established principles of stable isotope labeling in mass spectrometry.

Performance Comparison

Stable isotope-labeled internal standards are designed to be chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. The choice of isotope, however, can influence analytical performance.

This compound has been successfully used in numerous validated bioanalytical methods and has demonstrated excellent performance. Its two-nitrogen labeling provides a clear mass shift from the endogenous uric acid, minimizing spectral overlap.

Uric acid-13C , while less documented in dedicated uric acid quantification studies, is theoretically considered a superior choice by many experts in the field. The key advantage of 13C labeling lies in the negligible difference in physicochemical properties compared to the unlabeled analyte. This results in near-perfect co-elution during liquid chromatography, ensuring that both the analyte and the internal standard experience the same degree of matrix effects at the precise moment of elution. This can lead to more accurate and precise quantification, especially in complex biological matrices where ion suppression or enhancement is a concern.

The natural abundance of 13C is approximately 1.1%, which is higher than the 0.37% natural abundance of 15N.[1] This can sometimes lead to more complex background signals for 13C-labeled molecules. However, for most applications, this is not a significant issue. In contrast, 15N labeling can sometimes simplify data analysis, particularly in studies involving peptide fragmentation.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of this compound as an internal standard, based on published experimental data. The corresponding data for a solely 13C-labeled uric acid internal standard is not available in the reviewed literature and is therefore presented from a theoretical standpoint.

Performance MetricThis compoundUric Acid-13C
Linearity (Correlation Coefficient, r) > 0.99Theoretically expected to be > 0.99
Intra-day Precision (%CV) < 5.1%[2]Theoretically expected to be < 15%
Inter-day Precision (%CV) < 5.1%[2]Theoretically expected to be < 15%
Accuracy (% Bias) 92.7% to 102.3%[2]Theoretically expected to be within ±15%
Recovery Not explicitly stated, but method accuracy is highTheoretically expected to be consistent and reproducible
Matrix Effect Effectively compensatedTheoretically offers superior compensation due to co-elution
Chromatographic Co-elution with Analyte Good, with potential for slight retention time differencesExcellent, near-perfect co-elution expected

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for the quantification of uric acid using this compound and a theoretical protocol for Uric acid-13C based on established LC-MS/MS methods.

Experimental Protocol for Uric Acid Quantification using this compound Internal Standard

This protocol is based on a validated LC-MS/MS method for the determination of uric acid in human plasma.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate uric acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

  • MRM Transitions:

    • Uric acid: e.g., m/z 169.1 → 141.1 (Positive mode) or m/z 167.0 → 124.0 (Negative mode)[2][3]

    • This compound: e.g., m/z 171.1 → 143.1 (Positive mode) or m/z 169.0 → 125.0 (Negative mode)[2][3]

Theoretical Experimental Protocol for Uric Acid Quantification using Uric acid-13C Internal Standard

This theoretical protocol is based on the principles of the this compound method and general knowledge of bioanalytical method development.

1. Sample Preparation:

  • The sample preparation procedure would be identical to that described for the this compound method.

2. LC-MS/MS Conditions:

  • LC System and Column: The same LC system and column as for the this compound method would be suitable.

  • Mobile Phase and Gradient: The same mobile phase and gradient would likely be effective, as the chromatographic behavior of Uric acid-13C is expected to be identical to the unlabeled analyte.

  • MS System and Ionization Mode: The same MS system and ionization mode would be used.

  • MRM Transitions: The precursor and product ions for Uric acid-13C would be shifted according to the number of 13C atoms incorporated. For example, for a Uric acid-13C1 variant:

    • Uric acid: e.g., m/z 169.1 → 141.1 (Positive mode)

    • Uric acid-13C1: e.g., m/z 170.1 → 142.1 (Positive mode)

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantification of uric acid using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or -13C) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Final_Concentration Uric Acid Concentration Data_Processing->Final_Concentration logical_comparison cluster_IS Internal Standard Choice cluster_performance Performance Characteristics cluster_outcome Analytical Outcome IS_15N2 This compound Coelution Chromatographic Co-elution IS_15N2->Coelution Good Cost Cost IS_15N2->Cost Generally Lower IS_13C Uric acid-13C IS_13C->Coelution Excellent (Theoretically Superior) IS_13C->Cost Generally Higher Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect Accuracy_Precision Accuracy & Precision Matrix_Effect->Accuracy_Precision Cost->Accuracy_Precision Budgetary Consideration

References

A Head-to-Head Battle for Accuracy: Cross-Validating Uric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Isotope Dilution Mass Spectrometry and Enzymatic Assays for the precise measurement of Uric Acid in biological matrices.

For researchers and drug development professionals, the accurate quantification of uric acid is critical in diagnosing and managing a range of metabolic diseases, including gout and kidney disease. While traditional enzymatic assays are widely used in clinical settings for their simplicity and speed, Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) using a stable isotope-labeled internal standard like Uric acid-15N2 is increasingly recognized as a reference method due to its superior specificity and accuracy.[1][2][3][4] This guide provides a direct comparison of these two methodologies, supported by experimental protocols and performance data to aid researchers in selecting the most appropriate assay for their needs.

At a Glance: Performance Characteristics

The choice between ID-LC-MS/MS and enzymatic assays often depends on the specific requirements of the study, balancing the need for the highest accuracy against considerations of throughput and cost. The ID-LC-MS/MS method stands out for its high precision and accuracy, qualifying it as a candidate "definitive method".[5] Enzymatic assays, while highly practical for routine analysis, can be susceptible to interferences.[1][3]

ParameterID-LC-MS/MS with this compoundEnzymatic Colorimetric Assay (Uricase)
Principle Measures the ratio of native uric acid to a known amount of co-eluting 15N2-labeled uric acid internal standard.Measures hydrogen peroxide produced from the uricase-catalyzed oxidation of uric acid via a colorimetric reaction.
Specificity Very High (distinguishes analyte from interfering compounds by mass-to-charge ratio).Moderate to High (can be prone to interference from reducing agents like ascorbic acid).[1]
Precision (CV%) Excellent (Typically < 1-2%).[2][4]Good (Typically < 5%).
Accuracy / Bias Very High (Considered a reference or definitive method with minimal bias).[5]Good, but can show bias, especially at high concentrations or in the presence of interferents.[1]
Linear Range Wide, covering the full physiological and pathological range.Good, but can lose linearity at very high concentrations.[1]
Interferences Minimal due to mass-based detection.Susceptible to interference from ascorbic acid, bilirubin, and lipemia.[1]
Sample Throughput Lower, due to chromatographic separation times.Higher, suitable for automated high-throughput screening.

Quantitative Comparison: A Case Study

A study comparing a validated ID-LC-MS/MS method with a commercial uricase-based enzymatic assay for urinary uric acid revealed a strong correlation between the two methods at concentrations below 2000 µmol/L. However, the enzymatic assay showed significant discrepancies at higher concentrations.[1] Furthermore, the study identified that high concentrations of ascorbic acid (>60 nmol/L) led to an underestimation of uric acid levels in the enzymatic assay, an interference not observed with the LC-MS/MS method.[1] This highlights the robustness and reliability of the mass spectrometry-based approach, particularly for complex samples or when high accuracy is paramount.

Experimental Workflows

The cross-validation of these two methods involves splitting a single biological sample and analyzing it in parallel. The resulting data is then compared to assess the correlation and bias between the methods.

G cluster_0 Sample Preparation cluster_1 Method 1: ID-LC-MS/MS cluster_2 Method 2: Enzymatic Assay cluster_3 Data Analysis Sample Biological Sample (Serum, Plasma, or Urine) Split Aliquot Sample Sample->Split Spike Spike with This compound IS Split->Spike Reagent Add Uricase/ Chromogen Reagent Split->Reagent Precip Protein Precipitation / Extraction Spike->Precip LCMS LC-MS/MS Analysis (MRM Detection) Precip->LCMS Compare Compare Results (Regression, Bland-Altman) LCMS->Compare Incubate Incubate at 37°C Reagent->Incubate Readout Measure Absorbance (~500-520 nm) Incubate->Readout Readout->Compare

Cross-validation workflow for Uric Acid quantification.

Experimental Protocols

Below are detailed methodologies representative of those used for both the ID-LC-MS/MS and enzymatic uricase assays.

Isotope Dilution LC-MS/MS Method

This protocol is based on established methods for the highly accurate quantification of uric acid in human plasma or urine.[6]

a. Sample Preparation & Extraction:

  • Thaw biological samples (plasma, serum, or urine) on ice.

  • To a 100 µL aliquot of the sample, add a known concentration of the internal standard, 1,3-¹⁵N₂-Uric Acid.[6]

  • For plasma or serum, precipitate proteins by adding 200 µL of 10% trichloroacetic acid (TCA) or cold methanol. For urine, dilute the sample 8-fold with deionized water.[6]

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for analysis.

b. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5µm).[6]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: A typical gradient would start at 95% A, ramp to 25% B over 4.5 minutes, hold for 1.5 minutes, and then re-equilibrate.[6]

  • Flow Rate: 0.6 mL/min (with a 1:3 split before the mass spectrometer).[6]

  • Injection Volume: 20 µL.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Uric Acid: m/z 167.0 → 124.0[1][6]

    • This compound (IS): m/z 169.0 → 125.0[1][6]

c. Quantification: The concentration of uric acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.

Enzymatic Colorimetric (Uricase) Method

This protocol describes a common colorimetric assay based on the Trinder reaction, suitable for use in a 96-well plate format.

a. Reagent Preparation:

  • Assay Buffer: Phosphate buffer (100 mmol/L, pH 7.8).

  • Enzyme/Chromogen Reagent: Prepare a working solution in the assay buffer containing:

    • Uricase (>0.5 kU/L)

    • Horseradish Peroxidase (POD) (>0.5 kU/L)

    • 4-aminoantipyrine (4-AA) (0.5 mmol/L)

    • A suitable chromogenic substrate, such as dichlorophenol sulphonate (DCBS).

b. Assay Procedure:

  • Pipette 25 µL of standards, controls, or samples into the wells of a microplate.

  • Add 1000 µL of the pre-warmed (37°C) Enzyme/Chromogen Reagent to each well.

  • Mix gently.

  • Incubate the plate for 5 minutes at 37°C, protected from light.

  • Measure the absorbance of the resulting quinoneimine dye at approximately 500-520 nm using a microplate reader.

c. Quantification: Calculate the uric acid concentration of the samples by comparing their absorbance to that of a known standard, after subtracting the absorbance of a reagent blank.

References

A Comparative Guide to the Accuracy and Precision of Uric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of uric acid is paramount for clinical diagnostics, therapeutic monitoring, and metabolic research. This guide provides an objective comparison of the Uric acid-15N2 isotope dilution mass spectrometry (ID-MS) method against common alternatives, namely enzymatic and high-performance liquid chromatography (HPLC) methods.

The this compound isotope dilution method is widely regarded as the "gold standard" or reference method for uric acid quantification due to its high specificity and accuracy.[1][2] By using a stable isotope-labeled internal standard that is chemically identical to the analyte, this technique effectively minimizes variations arising from sample preparation and matrix effects.

Performance Comparison

The following table summarizes the quantitative performance of the this compound isotope dilution method in comparison to enzymatic and HPLC methods, based on data from various validation studies.

Method Accuracy (Bias/Recovery) Precision (Coefficient of Variation - CV)
This compound Isotope Dilution Mass Spectrometry (ID-MS) Bias: within ±0.4% to 0.6%[3]Inter-assay CV: 0.20% - 0.43%[4]
Recovery: 98.75% - 101.20%[5]Intra-assay CV: 0.42% - 0.73%[4]
Enzymatic (Uricase-based) Method Recovery: ~90%Within-run CV: <5%
-Between-run CV: <2%
High-Performance Liquid Chromatography (HPLC) Recovery: 98.75% - 101.20%[5]Inter-day CV: <2.0%[5]
-Intra-day CV: <2.0%[5]

Experimental Protocols

Detailed methodologies for the three compared techniques are outlined below.

This compound Isotope Dilution Mass Spectrometry (ID-MS) Protocol

This method involves the addition of a known quantity of isotopically labeled uric acid to a serum sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

  • An aliquot of serum is taken.

  • A precise amount of this compound internal standard is added to the serum.

  • The sample is allowed to equilibrate.

  • Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile (B52724) and removed by centrifugation.

b. Chromatographic Separation:

  • The supernatant is injected into an HPLC system.

  • Uric acid is separated from other serum components on a C18 column.

  • An isocratic mobile phase, such as a mixture of a buffer and an organic solvent, is used for elution.

c. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • The mass spectrometer is set to monitor the specific mass-to-charge ratios for both the unlabeled (endogenous) uric acid and the 15N2-labeled internal standard.

  • The concentration of uric acid in the sample is determined by calculating the ratio of the signal from the unlabeled uric acid to that of the known amount of the labeled internal standard.

Enzymatic (Uricase-based) Method Protocol

This common automated method is based on the specific enzymatic oxidation of uric acid by uricase.

a. Principle: Uric acid is oxidized by the enzyme uricase to produce allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide. The resulting hydrogen peroxide is then used in a reaction catalyzed by peroxidase to produce a colored compound, which is measured spectrophotometrically.

b. Assay Procedure:

  • Serum samples, calibrators, and controls are pipetted into separate test tubes.

  • The uric acid reagent, containing uricase, peroxidase, and a chromogenic substrate, is added to each tube.

  • The mixture is incubated for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 520 nm) against a reagent blank.

  • The uric acid concentration in the samples is calculated by comparing their absorbance to that of the calibrator with a known uric acid concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This method separates uric acid from other components in the sample based on its physicochemical properties, followed by detection using a UV detector.

a. Sample Preparation:

  • Serum samples are deproteinized, typically by adding an acid such as perchloric acid, followed by centrifugation.[6]

  • The resulting supernatant is filtered before injection into the HPLC system.

b. Chromatographic Conditions:

  • The separation is performed on a reversed-phase C18 column.[5]

  • The mobile phase is typically a buffer, such as sodium acetate, mixed with a small amount of an organic solvent like acetonitrile.[5]

  • The flow rate is maintained at a constant rate (e.g., 1.2 mL/min).[5]

c. Detection and Quantification:

  • The eluent passes through a UV detector, and the absorbance is monitored at a wavelength where uric acid has maximum absorbance (e.g., 285 nm).[5]

  • The concentration of uric acid is determined by comparing the peak area of uric acid in the sample chromatogram to a calibration curve generated from standards of known uric acid concentrations.

Visualized Workflow

The following diagram illustrates the general workflow of the this compound isotope dilution mass spectrometry method.

UricAcid_IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Serum Sample spike Spike with This compound start->spike equilibrate Equilibration spike->equilibrate precipitate Protein Precipitation & Centrifugation equilibrate->precipitate hplc HPLC Separation precipitate->hplc ms Tandem Mass Spectrometry Detection hplc->ms ratio Calculate Isotope Ratio ms->ratio concentration Determine Concentration ratio->concentration end Uric Acid Concentration concentration->end Final Result

Caption: Workflow of the this compound Isotope Dilution Mass Spectrometry Method.

References

A Guide to the Inter-laboratory Comparison of Uric Acid Analysis Utilizing Uric Acid-15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of uric acid is crucial for diagnosing and managing a range of metabolic disorders. This guide provides an objective comparison of analytical methods for uric acid analysis, with a focus on the performance of isotope dilution mass spectrometry using Uric acid-15N2 as an internal standard, a candidate for the definitive method in clinical chemistry.[1][2] Experimental data from various studies are summarized to support the comparison.

Superior Precision with Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS), in both gas chromatography (GC-MS) and liquid chromatography (LC-MS) formats, demonstrates exceptional precision and accuracy for the measurement of uric acid in biological samples.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, allows for the exact control of recovery during sample preparation and analysis.[1]

Studies validating these methods report coefficients of variation (CV) for a single measurement typically ranging from 0.34% to 1.1%.[1][2] This high level of precision establishes ID-MS with this compound as a reference method against which other routine laboratory methods can be compared.

Table 1: Performance of Isotope Dilution Mass Spectrometry with this compound

MethodMatrixInternal StandardInstrumentationCoefficient of Variation (CV%)Key FindingsReference
ID-GC-MSHuman Serum[1,3-15N2]uric acidGC-MS0.6 - 1.1Proposed as a definitive method in clinical chemistry due to high accuracy.[1]
ID-GC-MSHuman Serum[1,3-15N2]uric acidGC-MS0.34 - 0.42High precision and absence of significant bias qualifies this as a candidate definitive method.[2]
ID-LC-MS/MSHuman Plasma1,3-(15)N uric acidLC-MS/MS< 5.1 (intra-day and inter-day)Successfully applied to a clinical efficacy study.[4]
ID-LC-MSHuman Serum[1,3-(15)N(2)] uric acidLC/MS0.08 - 0.18 (within-set)Good agreement with established ID-GC/MS reference method.[3]

Comparison with Routine Analytical Methods

While ID-MS is the gold standard, routine clinical laboratories more commonly employ enzymatic or high-performance liquid chromatography (HPLC) methods. Comparative studies reveal that while these methods can provide acceptable results, they may be prone to interferences and show greater variability, especially at high concentrations of uric acid.[5]

Table 2: Comparison of Uric Acid Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Isotope Dilution-Mass Spectrometry (ID-MS) Quantification based on the ratio of native to isotope-labeled analyte.High specificity, accuracy, and precision. Considered a reference method.Requires expensive equipment and specialized expertise.
Enzymatic (Uricase) Spectrophotometric measurement of a product of the uricase-catalyzed reaction.Widely available on automated analyzers, rapid, and relatively inexpensive.Prone to interference from substances like ascorbic acid, which can lead to inaccuracies.[5]
High-Performance Liquid Chromatography (HPLC) Chromatographic separation followed by UV detection.Good specificity and can separate interfering substances.Can be more time-consuming and require more manual sample preparation than enzymatic methods.
Phosphotungstic Acid Colorimetric method based on the reduction of phosphotungstic acid by uric acid.Simple and inexpensive.Lacks specificity and is prone to interference from other reducing substances.

Experimental Protocols

Isotope Dilution-Mass Spectrometry (ID-MS) Protocol for Uric Acid Analysis

The following is a generalized experimental protocol for the determination of uric acid in serum or plasma using ID-MS with this compound.

1. Sample Preparation:

  • A known amount of the [1,3-15N2]uric acid internal standard is added to a precisely measured volume or weight of the serum or plasma sample.[1][2]

  • The sample is allowed to equilibrate to ensure the internal standard is thoroughly mixed with the endogenous uric acid.[2]

  • Proteins are precipitated using an agent such as trichloroacetic acid, and the supernatant is collected for further processing.[6]

2. Analyte Isolation (Optional but recommended for high accuracy):

  • The sample extract may be passed through an anion-exchange resin to isolate uric acid from other interfering compounds.[1][2]

3. Derivatization (for GC-MS):

  • The isolated uric acid is converted into a volatile derivative, for example, by reacting with a silylating agent to form a trimethylsilyl (B98337) or tert-butyldimethylsilyl derivative.[1][2]

4. Instrumental Analysis:

  • For LC-MS/MS: The prepared sample is injected into a liquid chromatograph for separation on a suitable column (e.g., C18). The eluent is then introduced into a tandem mass spectrometer.[4][6] The instrument is set to monitor the specific precursor-to-product ion transitions for both unlabeled uric acid and the 15N2-labeled internal standard.[5][6]

  • For GC-MS: The derivatized sample is injected into a gas chromatograph. The separated derivative enters the mass spectrometer, and selected ion monitoring is used to measure the abundance of specific ions for the native and labeled uric acid derivatives.[1][2]

5. Quantification:

  • The concentration of uric acid in the original sample is calculated from the measured isotope ratio of the unlabeled to the labeled uric acid.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for uric acid analysis using ID-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Serum/Plasma Sample add_is Add this compound Internal Standard sample->add_is equilibrate Equilibrate add_is->equilibrate precipitate Protein Precipitation equilibrate->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms derivatization Derivatization (for GC-MS) supernatant->derivatization Optional for GC-MS ratio Measure Isotope Ratio lc_ms->ratio gc_ms GC-MS Analysis gc_ms->ratio derivatization->gc_ms quantify Quantify Uric Acid ratio->quantify

Caption: Experimental workflow for uric acid analysis using isotope dilution mass spectrometry.

signaling_pathway_placeholder cluster_purine_catabolism Purine Catabolism cluster_excretion Excretion Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Kidney Renal Excretion UricAcid->Kidney Intestine Intestinal Excretion UricAcid->Intestine

Caption: Simplified pathway of uric acid production and excretion.

References

A Comparative Guide to Uric Acid Certified Reference Materials: Uric Acid-¹⁵N₂ vs. Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in clinical diagnostics and pharmaceutical research, the accuracy of measurements is paramount. The quantification of biomarkers like uric acid requires reliable reference materials to ensure the validity of results. This guide provides a detailed comparison of two types of certified reference materials (CRMs) for uric acid analysis: the stable isotope-labeled Uric acid-¹⁵N₂ and traditional non-labeled uric acid CRMs. Understanding their distinct roles and performance characteristics is crucial for selecting the appropriate material for your analytical needs.

At a Glance: Uric Acid-¹⁵N₂ vs. Non-Labeled CRMs

The primary distinction lies in their application. Uric acid-¹⁵N₂ serves as an ideal internal standard for mass spectrometry-based methods, while non-labeled uric acid CRMs are used to create calibration curves and as external standards to ensure the trueness of measurements.

FeatureUric Acid-¹⁵N₂ (Internal Standard)Non-Labeled Uric Acid CRMs (e.g., NIST SRM 913b)
Primary Function Correct for matrix effects and variability in sample preparation and instrument response.Calibration of analytical methods; assignment of values to secondary reference materials.
Isotopic Enrichment Typically ≥98 atom % ¹⁵NNot applicable
Chemical Purity High, often ≥98%Certified with a high degree of accuracy and low uncertainty (e.g., 99.8% ± 0.2% for NIST SRM 913b).[1]
Typical Use Isotope Dilution Mass Spectrometry (ID-MS)Method validation, calibration curves, quality control.
Uncertainty Stated for isotopic and chemical purityCertified value with a stated expanded uncertainty.

The Role of Uric Acid-¹⁵N₂ as an Internal Standard

Uric acid-¹⁵N₂ is a stable isotope-labeled version of the uric acid molecule, where two ¹⁴N atoms are replaced with ¹⁵N atoms. This subtle change in mass allows it to be distinguished from the naturally occurring (endogenous) uric acid in a sample by a mass spectrometer, while exhibiting nearly identical chemical and physical properties.

Its primary application is in isotope dilution mass spectrometry (ID-MS), considered a "gold standard" quantitative technique.[2][3] In this method, a known amount of Uric acid-¹⁵N₂ is added to a sample at the beginning of the analytical process. Because the labeled and unlabeled forms of uric acid behave almost identically during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the endogenous uric acid to the signal from the Uric acid-¹⁵N₂, a highly accurate and precise quantification of the analyte can be achieved, effectively canceling out most sources of analytical error.

Non-Labeled Uric Acid CRMs: The Calibrators

Non-labeled uric acid CRMs, such as NIST SRM 913b and JCCLS JCCRM 811-1, are highly purified substances with a certified concentration and a stated uncertainty.[1][4] These materials are used to:

  • Calibrate analytical instruments: By preparing a series of solutions with known concentrations (a calibration curve), the instrument's response can be accurately mapped to the analyte concentration.

  • Validate analytical methods: The accuracy of a new or modified analytical method can be assessed by analyzing the CRM and comparing the measured value to the certified value.

  • Assign values to secondary or in-house reference materials: CRMs can be used to characterize other reference materials, ensuring traceability to a primary standard.

NIST SRM 913b, for instance, has a certified chemical purity of 99.8% ± 0.2%.[1] This high level of certainty is achieved through rigorous testing and characterization, making it a reliable benchmark for uric acid quantification.

Experimental Protocol: Quantification of Uric Acid in Human Serum using LC-MS/MS with Uric Acid-¹⁵N₂

This section outlines a typical experimental protocol for the determination of uric acid in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Uric acid-¹⁵N₂ as an internal standard.

1. Sample Preparation:

  • To 100 µL of serum sample, add 10 µL of a Uric acid-¹⁵N₂ internal standard solution (concentration will depend on the expected range of uric acid in the samples).

  • Vortex mix for 30 seconds to ensure homogeneity.

  • Add 400 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for uric acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transition for Uric Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • MRM Transition for Uric Acid-¹⁵N₂: Monitor the corresponding transition for the stable isotope-labeled internal standard, which will have a mass shift of +2 Da.

3. Quantification:

  • A calibration curve is prepared using a series of standards containing known concentrations of non-labeled uric acid and a constant concentration of Uric acid-¹⁵N₂.

  • The ratio of the peak area of the endogenous uric acid to the peak area of the Uric acid-¹⁵N₂ internal standard is calculated for both the calibration standards and the unknown samples.

  • The concentration of uric acid in the samples is then determined by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Certification Process

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification serum Serum Sample add_is Add Uric acid-15N2 Internal Standard serum->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc msms MS/MS Detection (MRM) lc->msms ratio Calculate Peak Area Ratio (Uric Acid / this compound) msms->ratio concentration Determine Concentration ratio->concentration calibration Calibration Curve calibration->concentration

Caption: Experimental workflow for uric acid quantification using ID-LC-MS/MS.

certification_process cluster_production Material Production & Preparation cluster_characterization Characterization & Value Assignment cluster_certification Certification synthesis Synthesis / Purification homogenization Homogenization & Bottling synthesis->homogenization homogeneity Homogeneity Testing homogenization->homogeneity stability Stability Assessment homogeneity->stability value_assignment Value Assignment (Multiple Analytical Methods) stability->value_assignment uncertainty Uncertainty Evaluation value_assignment->uncertainty certificate Issuance of Certificate of Analysis uncertainty->certificate

Caption: General certification process for a reference material.

Conclusion: Making the Right Choice

Both Uric acid-¹⁵N₂ and non-labeled uric acid CRMs are indispensable tools for accurate and reliable uric acid measurement. The choice between them is not one of superiority, but of application.

  • For quantitative analysis using mass spectrometry , particularly in complex biological matrices, Uric acid-¹⁵N₂ as an internal standard is the superior choice for minimizing analytical variability and achieving the highest levels of precision and accuracy.

  • For method validation, instrument calibration, and ensuring metrological traceability , non-labeled uric acid CRMs from reputable sources like NIST are essential.

In many high-level analytical laboratories, both types of reference materials are used in concert: the non-labeled CRM to create the calibration standards and the stable isotope-labeled CRM as the internal standard for the analysis of unknown samples. This combined approach ensures the highest confidence in the final reported results, a critical consideration in research, clinical diagnostics, and drug development.

References

A Comparative Guide to Uric Acid Quantification: Isotope Dilution Mass Spectrometry vs. Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of uric acid is crucial for a variety of applications, from clinical diagnostics to metabolic research. This guide provides a detailed comparison of two common methodologies: the high-precision Uric acid-15N2-based isotope dilution mass spectrometry (ID-MS) and the widely used colorimetric assays.

This document will delve into the fundamental principles, experimental workflows, and performance characteristics of each method, supported by experimental data. We will explore the strengths and limitations of each approach to assist you in selecting the most appropriate assay for your research needs.

At a Glance: Key Performance Metrics

The choice of a uric acid assay often depends on the specific requirements of the study, such as the need for high accuracy, sample throughput, or cost-effectiveness. The following table summarizes the key performance characteristics of this compound-based methods and colorimetric assays.

FeatureThis compound-based Methods (ID-MS)Colorimetric Uric Acid Assays
Principle Isotope dilution with a known amount of 15N2-labeled uric acid, followed by mass spectrometry.Enzymatic (uricase) or chemical reaction that produces a colored product proportional to the uric acid concentration.
Accuracy High, considered a "definitive" or "reference" method.[1][2]Generally good, but can be influenced by interfering substances.
Precision (CV%) Excellent, typically < 1% (e.g., 0.08% to 1.1%).[1][3]Good, but generally higher than ID-MS (e.g., < 5% to >10% depending on the assay and sample type).
Specificity Very high, as it distinguishes uric acid from other molecules based on mass-to-charge ratio.Can be susceptible to interference from various endogenous and exogenous substances.[4][5]
Sensitivity High, with lower limits of detection in the ng/mL range.[3]Varies by kit, but generally in the µg/mL to mg/dL range.
Throughput Lower, due to sample preparation and chromatography run times.High, suitable for batch processing in 96-well plates.
Cost High, requires expensive equipment and specialized personnel.Low to moderate, requires a standard spectrophotometer or plate reader.
Sample Volume Typically requires a small volume of serum or plasma.Can vary, but often requires a small sample volume.

Delving Deeper: Methodologies and Experimental Protocols

This compound-based Methods (Isotope Dilution Mass Spectrometry)

Isotope dilution mass spectrometry is the gold standard for uric acid quantification, offering unparalleled accuracy and precision.[1][2]

Principle: A known quantity of a stable isotope-labeled internal standard, this compound, is added to the sample. This "spiked" sample is then processed, and the ratio of the endogenous (unlabeled) uric acid to the labeled internal standard is measured by a mass spectrometer. Because the internal standard behaves chemically and physically identically to the analyte, any sample loss during preparation affects both equally, ensuring a highly accurate measurement.

Experimental Protocol (General Overview):

  • Sample Preparation: A precise amount of this compound internal standard is added to a known volume or weight of the biological sample (e.g., serum, plasma).

  • Protein Precipitation: Proteins in the sample are precipitated, typically by adding an organic solvent like methanol, and then removed by centrifugation.[6]

  • Chromatographic Separation: The supernatant containing the uric acid and the internal standard is injected into a liquid chromatography (LC) system. The LC column separates uric acid from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of both the endogenous uric acid and the this compound internal standard.

  • Quantification: The concentration of uric acid in the original sample is calculated based on the measured ratio of the two isotopes.

Logical Workflow for this compound-based Method:

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Serum) Spike Add Known Amount of This compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection of m/z ratios) LC->MS Calculate Calculate Ratio of Unlabeled to Labeled Uric Acid MS->Calculate Result Determine Uric Acid Concentration Calculate->Result

Caption: Workflow of this compound-based Isotope Dilution Mass Spectrometry.

Colorimetric Uric Acid Assays

Colorimetric assays are a popular choice for routine uric acid measurement due to their simplicity, high throughput, and lower cost. These assays are typically based on an enzymatic reaction.

Principle: The most common colorimetric methods utilize the enzyme uricase, which catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide (H2O2).[7] The H2O2 produced then reacts with a chromogenic probe in the presence of a peroxidase to yield a colored product. The intensity of the color, which can be measured using a spectrophotometer or microplate reader, is directly proportional to the uric acid concentration in the sample.[7][8]

Experimental Protocol (General Overview using a Commercial Kit):

  • Reagent Preparation: Prepare uric acid standards and the reaction mixture according to the kit's instructions.

  • Sample and Standard Addition: Pipette the standards and unknown samples into the wells of a microplate.

  • Reaction Initiation: Add the reaction mixture (containing uricase, peroxidase, and a chromogen) to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C or room temperature) to allow the color to develop.[8][9]

  • Absorbance Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 520 nm or 570 nm) using a microplate reader.[8]

  • Calculation: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the uric acid concentration in the unknown samples.

Signaling Pathway for Enzymatic Colorimetric Uric Acid Assay:

UricAcid Uric Acid Uricase Uricase UricAcid->Uricase + O2 Allantoin Allantoin Uricase->Allantoin H2O2 Hydrogen Peroxide (H2O2) Uricase->H2O2 Peroxidase Peroxidase H2O2->Peroxidase Chromogen Colorless Chromogen Chromogen->Peroxidase ColoredProduct Colored Product Peroxidase->ColoredProduct Measurement Measure Absorbance ColoredProduct->Measurement

Caption: Principle of the Uricase-Based Colorimetric Uric Acid Assay.

Potential for Inaccuracy: Interferences

A key differentiator between the two methods is their susceptibility to interference.

  • This compound-based Methods: Due to the high specificity of mass spectrometry, interference is minimal. The instrument specifically detects molecules based on their unique mass-to-charge ratio, effectively filtering out other compounds.

  • Colorimetric Assays: These assays are more prone to interference from substances present in biological samples that can affect the enzymatic reaction or the final colorimetric reading. Common interferents include:

    • Hemolysis, Icterus (bilirubin), and Lipemia: These can interfere with the absorbance reading.[5]

    • Ascorbic Acid (Vitamin C): Can interfere with the peroxidase-catalyzed reaction, leading to falsely low results.[7]

    • Xanthine: High concentrations of xanthine, a precursor to uric acid, can sometimes interfere with uricase-based methods.[4]

    • Other reducing agents: Can also impact the accuracy of the assay.

Conclusion: Selecting the Right Tool for the Job

Both this compound-based methods and colorimetric assays are valuable tools for uric acid quantification. The choice between them depends on the specific needs of the research.

  • This compound-based methods are the definitive choice when the utmost accuracy and precision are required, such as in the validation of new diagnostic tests, reference material certification, and in-depth metabolic studies where precise quantification is paramount.

  • Colorimetric assays are well-suited for high-throughput screening, routine clinical analysis, and research applications where a balance of good performance, ease of use, and cost-effectiveness is desired. However, researchers should be mindful of potential interferences and validate the assay for their specific sample type.

By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the reliability and validity of their uric acid measurements.

References

Performance Showdown: Uric Acid-15N2 in Isotope Dilution Mass Spectrometry Versus Alternative Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of uric acid quantification, the choice of analytical methodology is paramount. This guide provides an objective comparison of the performance of isotope dilution mass spectrometry (ID-MS) using Uric acid-15N2 as an internal standard against common alternative methods. Experimental data on linearity and limits of detection are presented to facilitate an informed decision-making process.

The accurate measurement of uric acid, a critical biomarker in metabolic and renal disorders, demands robust and reliable analytical techniques. Isotope dilution mass spectrometry, particularly utilizing this compound, has emerged as a gold standard due to its high precision and accuracy. This guide delves into the performance characteristics of this method and contrasts them with widely used enzymatic and electrochemical assays.

Method Performance Comparison

The selection of an appropriate analytical method hinges on a thorough understanding of its performance parameters. The following tables summarize the linearity and limits of detection for uric acid quantification using ID-MS with this compound and prominent alternative techniques.

Table 1: Linearity of Uric Acid Quantification Methods

MethodInternal Standard/PrincipleLinear RangeCorrelation Coefficient (r²)
LC-MS/MS This compound30.0 - 895 µmol/L[1]>0.99[1]
LC-MS/MS This compound0.4096 - 100 mg/L>0.99
Enzymatic Colorimetric Uricase/PeroxidaseUp to 30 mg/dL[2]Not always reported
Enzymatic Colorimetric Uricase/PeroxidaseUp to 25 mg/dLNot always reported
Electrochemical Biosensor Uricase Immobilization0.1 - 2 mmol/L0.9995
Electrochemical Biosensor Uricase/Carbon Nanotubes1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ MNot always reported

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of Uric Acid Quantification Methods

MethodInternal Standard/PrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS This compound0.24 µmol/L[1]1.19 µmol/L[1]
GC-MS This compound~10 ng/sample[3]Not specified
Enzymatic Colorimetric Uricase/Peroxidase0.03 mg/dL[2]Not specified
Enzymatic Colorimetric Uricase/Peroxidase0.36 mg/dLNot specified
Electrochemical Biosensor Uricase Immobilization0.023 mmol/LNot specified
Electrochemical Biosensor Uricase/Carbon Nanotubes9.0 x 10⁻⁸ MNot specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for establishing linearity and limits of detection for the compared methods.

Isotope Dilution Mass Spectrometry (LC-MS/MS) with this compound

1. Preparation of Calibration Standards and Quality Controls:

  • A stock solution of unlabeled uric acid is prepared in a suitable solvent (e.g., 0.1 M NaOH).

  • A stock solution of this compound internal standard is prepared in the same solvent.

  • Working standard solutions are prepared by serial dilution of the uric acid stock solution to cover the expected physiological and pathological range.

  • Each working standard is spiked with a constant concentration of the this compound internal standard.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • To a known volume of biological sample (e.g., serum, plasma, urine), a fixed amount of this compound internal standard is added.

  • Proteins are precipitated by adding a precipitating agent (e.g., methanol, acetonitrile, or trichloroacetic acid).

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., a mixture of water with formic acid and methanol).

  • Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • The precursor-to-product ion transitions for both unlabeled uric acid and this compound are monitored. For example, m/z 169.1 → 141.1 for uric acid and m/z 171.1 → 143.1 for this compound.

4. Establishing Linearity:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

  • Linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.

5. Determining Limits of Detection (LOD) and Quantification (LOQ):

  • LOD and LOQ are determined by analyzing samples with progressively lower concentrations of uric acid.

  • LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3.

  • LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., a signal-to-noise ratio of 10 or precision and accuracy within ±20%).

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_validation Method Validation stock_ua Uric Acid Stock cal_standards Calibration Standards stock_ua->cal_standards stock_is This compound Stock stock_is->cal_standards qc_samples QC Samples stock_is->qc_samples bio_sample Biological Sample stock_is->bio_sample sample_prep Protein Precipitation cal_standards->sample_prep qc_samples->sample_prep bio_sample->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing lcms->data_proc linearity Linearity Assessment data_proc->linearity lod_loq LOD/LOQ Determination data_proc->lod_loq

Workflow for Linearity and LOD/LOQ Determination using ID-MS.
Enzymatic Colorimetric Assay

1. Reagent Preparation:

  • Prepare the uric acid assay buffer, probe, and enzyme mix according to the manufacturer's instructions.

  • Prepare a standard curve by diluting the provided uric acid standard to several concentrations.

2. Assay Procedure:

  • Add standards and samples to a 96-well plate.

  • Add the master reaction mix (containing assay buffer, probe, and enzyme mix) to each well.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

3. Establishing Linearity and LOD:

  • Plot the absorbance values against the corresponding uric acid concentrations of the standards to generate a standard curve.

  • The linear range is the concentration range over which the absorbance is directly proportional to the uric acid concentration.

  • The LOD is typically calculated based on the standard deviation of the blank and the slope of the calibration curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation add_reagents Add Master Mix reagent_prep->add_reagents standard_prep Standard Curve Preparation plate_loading Load Plate with Standards & Samples standard_prep->plate_loading plate_loading->add_reagents incubation Incubate add_reagents->incubation read_absorbance Measure Absorbance incubation->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve determine_params Determine Linearity & LOD plot_curve->determine_params

Workflow for Enzymatic Uric Acid Assay Validation.
Electrochemical Biosensor

1. Electrode Preparation and Functionalization:

  • The working electrode (e.g., screen-printed carbon electrode) is modified with a nanomaterial (e.g., carbon nanotubes, graphene) to enhance its conductivity and surface area.

  • Uricase is immobilized onto the modified electrode surface.

2. Electrochemical Measurement:

  • The functionalized electrode is immersed in a buffer solution.

  • A known potential is applied, and the baseline current is recorded.

  • Aliquots of uric acid standards of increasing concentrations are added to the buffer, and the change in current is measured.

3. Establishing Linearity and LOD:

  • A calibration curve is generated by plotting the current response against the uric acid concentration.

  • The linear range is the concentration range where the current response is proportional to the uric acid concentration.

  • The LOD is determined based on the signal-to-noise ratio at low concentrations.

Conclusion

The choice of an analytical method for uric acid quantification should be guided by the specific requirements of the study. Isotope dilution mass spectrometry using this compound stands out for its superior accuracy, precision, and specificity, making it the reference method for clinical and research applications where these parameters are critical. Enzymatic assays offer a simpler, high-throughput, and more cost-effective alternative, suitable for routine clinical screening, though they may be more susceptible to interferences. Electrochemical biosensors represent a rapidly evolving field with the potential for portable, real-time monitoring, although their performance characteristics can vary significantly depending on the specific design and materials used. By carefully considering the data presented in this guide, researchers can select the most appropriate method to achieve their analytical goals.

References

Navigating Instrument Upgrades: A Guide to Transferring Uric Acid-15N2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between instruments is a critical step in ensuring data continuity and integrity. This guide provides a comprehensive comparison for transferring a validated Uric acid-15N2 assay, a key tool in metabolic research and clinical drug development, between different analytical instruments. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a seamless transition.

The quantification of uric acid, a biomarker for various metabolic disorders, often employs stable isotope dilution assays using this compound as an internal standard. These assays, typically run on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) platforms, are valued for their high specificity and accuracy. However, the transfer of such methods from an established instrument to a new one, whether due to technology upgrades, lab relocation, or outsourcing, presents a set of challenges that must be systematically addressed to maintain the validated state of the assay.

Comparative Performance Data: A Tale of Two Instruments

To illustrate the method transfer process, we present a hypothetical case study of a validated this compound LC-MS/MS assay transferred from an older instrument in a "Sending Lab" to a newer, more sensitive instrument in a "Receiving Lab." The following tables summarize the key performance parameters evaluated during the transfer.

Table 1: Linearity and Sensitivity Comparison

ParameterSending Lab Instrument (LC-MS/MS System A)Receiving Lab Instrument (LC-MS/MS System B)Acceptance Criteria
Calibration Curve Range 1 - 500 µg/mL0.5 - 500 µg/mLR² ≥ 0.99
Correlation Coefficient (R²) 0.99850.9992-
Lower Limit of Quantification (LLOQ) 1 µg/mL0.5 µg/mLSignal-to-Noise Ratio ≥ 10

Table 2: Precision and Accuracy Comparison

Quality Control (QC) LevelSending Lab Instrument (LC-MS/MS System A)Receiving Lab Instrument (LC-MS/MS System B)Acceptance Criteria
Precision (%CV) Accuracy (%Bias) Precision (%CV)
LLOQ (1 µg/mL) 8.5%-5.2%9.8%
Low QC (3 µg/mL) 6.2%3.1%5.5%
Mid QC (150 µg/mL) 4.8%1.5%4.1%
High QC (400 µg/mL) 5.3%-2.0%4.5%

The data demonstrates that the method transfer was successful. The Receiving Lab's instrument showed improved sensitivity with a lower LLOQ. Both instruments met the pre-defined acceptance criteria for linearity, precision, and accuracy, ensuring that the data generated on the new instrument is comparable to the original validated method.

The Blueprint for a Successful Transfer: Experimental Protocols

A successful method transfer hinges on a well-documented and meticulously executed protocol. The following sections detail the key experimental procedures for the this compound assay.

Sample Preparation (Human Plasma)
  • Thawing and Spiking: Plasma samples are thawed at room temperature. A 50 µL aliquot of each plasma sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube. To each tube, 10 µL of the this compound internal standard working solution (e.g., at 50 µg/mL) is added and vortexed.

  • Protein Precipitation: To precipitate plasma proteins, 200 µL of cold acetonitrile (B52724) is added to each tube. The samples are then vortexed for 1 minute.

  • Centrifugation: The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.

Liquid Chromatography (LC) Parameters
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration. The total run time is typically 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for uric acid.

  • MRM Transitions:

    • Uric Acid: Precursor ion (m/z) 167.0 → Product ion (m/z) 124.0.[1]

    • This compound (Internal Standard): Precursor ion (m/z) 169.0 → Product ion (m/z) 125.0.[1]

  • Key MS Parameters:

    • Collision Energy: Optimized for the specific instrument, typically around 25V.[1]

    • Capillary Voltage: e.g., 3.5 kV.

    • Source Temperature: e.g., 150°C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Visualizing the Path to Success

To better understand the logical flow and key stages of the method transfer process, the following diagrams are provided.

MethodTransferWorkflow cluster_sending Sending Lab cluster_receiving Receiving Lab cluster_comparison Data Comparison & Assessment ValidatedMethod Validated this compound Assay MethodTransferProtocol Develop Method Transfer Protocol ValidatedMethod->MethodTransferProtocol SendingQC Analyze QC Samples MethodTransferProtocol->SendingQC InstrumentSetup Instrument Installation & Qualification MethodTransferProtocol->InstrumentSetup CompareResults Compare Results from Both Labs SendingQC->CompareResults AnalystTraining Analyst Training on Method InstrumentSetup->AnalystTraining ReceivingQC Analyze QC Samples AnalystTraining->ReceivingQC ReceivingQC->CompareResults AcceptanceCriteria Assess Against Acceptance Criteria CompareResults->AcceptanceCriteria TransferReport Generate Method Transfer Report AcceptanceCriteria->TransferReport

Caption: High-level workflow for the transfer of a validated analytical method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Start Plasma Sample Spike_IS Spike with this compound IS Start->Spike_IS Protein_Precipitation Add Acetonitrile for Protein Precipitation Spike_IS->Protein_Precipitation Centrifuge Centrifuge to Pellet Proteins Protein_Precipitation->Centrifuge Transfer_Supernatant Transfer Supernatant for Analysis Centrifuge->Transfer_Supernatant LC_Separation LC Separation on C18 Column Transfer_Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Uric Acid Calibration->Quantification End Final Concentration Quantification->End

Caption: Detailed experimental workflow for the this compound assay.

Conclusion

The successful transfer of a this compound assay between different instruments is achievable with careful planning, robust documentation, and a thorough understanding of the analytical method. By following a well-defined transfer protocol and evaluating key performance parameters, laboratories can ensure the continued generation of high-quality, reliable data. This guide provides a framework for navigating the complexities of method transfer, ultimately supporting the seamless progression of research and development activities.

References

Assessing the Commutability of Uric Acid-15N2 Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable measurement of uric acid, a critical biomarker in various physiological and pathological processes, the choice of reference material is paramount. This guide provides a comprehensive comparison of Uric acid-15N2 as a reference material, detailing its role in high-accuracy methods and outlining the experimental protocols necessary to assess its commutability against other available reference standards.

The Critical Role of Commutability in Uric Acid Measurement

Commutability is the property of a reference material that ensures it behaves in the same manner as patient samples across different analytical methods. A non-commutable reference material can introduce a bias in measurement results, leading to erroneous clinical interpretations. For uric acid, where precise measurements are crucial for diagnosing and managing conditions like gout, kidney disease, and metabolic syndrome, employing a commutable reference material is essential for ensuring the interchangeability of results between different laboratories and analytical platforms.

This compound in the Gold Standard Reference Method

This compound, a stable isotope-labeled form of uric acid, is a key component in the candidate reference method for uric acid quantification: isotope dilution-mass spectrometry (ID-MS). This high-precision technique is recognized for its accuracy and serves as the benchmark against which other methods are compared. The use of an isotopically labeled internal standard like this compound allows for the precise correction of analytical variability, including matrix effects, during the measurement process.

While this compound is integral to this high-accuracy reference method, it is crucial to assess the commutability of any certified reference material (CRM) formulated with it, especially when these materials are used to calibrate or validate routine clinical assays.

Comparison of Uric Acid Reference Materials

Reference Material TypeCompositionPrimary ApplicationExpected Commutability
This compound (in solution) High-purity this compound in a simple matrix (e.g., buffer)Internal standard for ID-MS reference methodsHigh (when used as an internal standard); commutability as an external calibrator depends on the matrix.
NIST SRM 913b High-purity crystalline uric acid (unlabeled)Primary calibrator for analytical methodsCommutability needs to be assessed; potential for matrix effects when dissolved and used with patient samples.
NIST SRM 909c Frozen human serum with certified uric acid concentrationsSecondary reference material, trueness controlDesigned to be commutable, but requires verification with specific methods.
Commercial Calibrators/Controls Uric acid in a processed matrix (e.g., lyophilized serum)Routine calibration and quality controlCommutability can be variable and must be assessed for each lot and method.

Experimental Protocols for Assessing Commutability

To ensure the reliability of uric acid measurements, it is essential to perform a commutability assessment of the chosen reference material with the routine analytical methods used in the laboratory.

Objective

To determine if a given uric acid reference material (e.g., a commercial calibrator containing this compound or another CRM) is commutable with native patient samples when measured by a panel of different analytical methods.

Materials
  • Uric acid reference material to be assessed.

  • A panel of at least 20 individual human serum or plasma samples with uric acid concentrations spanning the analytical measurement range.

  • At least two different routine analytical methods for uric acid measurement (e.g., enzymatic colorimetric method, HPLC-UV method).

  • A reference method, preferably ID-GC-MS or ID-LC-MS/MS using this compound as an internal standard.

Methodology
  • Sample Preparation:

    • Thaw and prepare the human serum/plasma samples and the reference material according to the manufacturers' instructions.

    • If the reference material is in a concentrated or solid form, prepare working solutions as per the protocol.

  • Measurement:

    • Analyze the entire panel of patient samples and the reference material using the selected routine analytical methods and the reference method.

    • Perform all measurements in replicate (at least duplicate) to assess precision.

  • Data Analysis:

    • For each pair of analytical methods, plot the results obtained for the patient samples, with one method on the x-axis and the other on the y-axis.

    • Perform a linear regression analysis (e.g., Deming regression) on the patient sample data to determine the relationship between the two methods.

    • Calculate the 95% prediction interval for the regression line.

    • Plot the results for the reference material on the same graph.

    • Assessment of Commutability: The reference material is considered commutable for that pair of methods if its data point falls within the 95% prediction interval of the patient samples.

Visualizing Key Processes

To further aid in the understanding of uric acid metabolism and the experimental workflow for assessing commutability, the following diagrams are provided.

Uric_Acid_Metabolic_Pathway Dietary_Purines Dietary Purines Hypoxanthine Hypoxanthine Dietary_Purines->Hypoxanthine Endogenous_Purines Endogenous Purine Metabolism Endogenous_Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Kidney Renal Excretion (2/3) Uric_Acid->Kidney Intestine Intestinal Excretion (1/3) Uric_Acid->Intestine Commutability_Assessment_Workflow Start Start: Select Reference Material and Analytical Methods Collect_Samples Collect Patient Samples (n >= 20) Start->Collect_Samples Measure_All Measure Patient Samples and Reference Material on All Methods Collect_Samples->Measure_All Plot_Data Plot Patient Sample Data for Method A vs. Method B Measure_All->Plot_Data Regression Perform Linear Regression and Calculate 95% Prediction Interval Plot_Data->Regression Plot_RM Plot Reference Material Data Point Regression->Plot_RM Decision Is RM within 95% PI? Plot_RM->Decision Commutable Commutable Decision->Commutable Yes NonCommutable Not Commutable Decision->NonCommutable No End End Commutable->End NonCommutable->End

Safety Operating Guide

Essential Safety and Disposal Procedures for Uric Acid-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical guidance for the proper disposal of Uric acid-15N2, a stable isotopically labeled compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Key Safety Information: this compound is a non-radioactive, stable isotope-labeled compound. Therefore, its disposal does not require special precautions associated with radioactive materials.[1][] The primary consideration for disposal is the chemical nature of uric acid itself. Uric acid is a combustible solid.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₅H₄¹⁵N₂N₂O₃
Molecular Weight 170.10 g/mol [4]
Isotopic Purity 98 atom % ¹⁵N
Melting Point >300 °C[5]
Storage Temperature Room temperature, away from light and moisture[6]
Appearance Solid

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as standard chemical waste, adhering to local and institutional regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound waste with general laboratory waste.[1]

  • It should be collected in a designated and clearly labeled chemical waste container.

3. Container Labeling:

  • The waste container must be labeled with the full chemical name: "this compound".

  • Indicate that it is non-radioactive.

4. Waste Collection:

  • For solid waste (e.g., contaminated gloves, weigh paper), place it directly into the designated solid chemical waste container.

  • For solutions, collect them in a designated liquid chemical waste container compatible with the solvent used.

5. Final Disposal:

  • The sealed and labeled waste container should be handed over to the institution's Environmental Health and Safety (EH&S) department for final disposal.

  • Follow all internal institutional procedures for chemical waste pickup and disposal.

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_eval Waste Characterization cluster_stable Stable Isotope Disposal cluster_radioactive Radioactive Waste Disposal (Not Applicable) A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste radioactive? B->C D Treat as Non-Radioactive Chemical Waste C->D No H Follow Institutional Radioactive Waste Procedures C->H Yes E Segregate in a Labeled Chemical Waste Container D->E F Consult Institutional Chemical Waste Disposal Guidelines E->F G Arrange for Pickup by Environmental Health & Safety (EH&S) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Uric Acid-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the safe handling and disposal of Uric acid-15N2, a stable isotope-labeled compound. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. Although this compound is a non-radioactive, stable isotope-labeled compound, it should be handled with the same precautions as the unlabeled chemical.[1][] Uric acid is a combustible solid, and appropriate measures should be taken to control dust.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Remarks
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against dust particles.[4]
Hands Chemical-resistant gloves (e.g., nitrile)Gloves must be inspected before use and disposed of properly after handling the compound.[4][5]
Body Laboratory coatA standard lab coat is sufficient to protect against spills.
Respiratory Not generally requiredRespiratory protection is not typically necessary for handling small quantities in a well-ventilated area.[5] If significant dust is generated, a NIOSH-approved respirator may be required.[6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to prevent contamination and ensure the integrity of the research.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment, including spatulas, weighing paper, and containers, before handling the compound.

  • Verify that an appropriate spill kit is readily available.[4]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in Table 1.

  • To minimize dust generation, handle the solid this compound carefully.[3][6]

  • Use a spatula to transfer the desired amount of the compound onto weighing paper or directly into a container.

  • Close the primary container tightly after use to prevent contamination and absorption of moisture.

3. In Case of a Spill:

  • For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[6][7]

  • Clean the spill area with a suitable solvent or detergent and water.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The disposal of this compound, a stable isotope-labeled compound, does not require special procedures for radioactivity.[1][] It should be disposed of as a non-hazardous chemical waste, in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste materials, including contaminated gloves, weighing paper, and any spilled compound, in a designated and clearly labeled waste container.

  • Do not mix with general laboratory waste.[1]

2. Labeling and Storage:

  • The waste container must be labeled as "Non-hazardous Chemical Waste" and should include the name of the compound (this compound).

  • Store the sealed waste container in a designated area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal company.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Well-Ventilated Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Safety First weigh 3. Weigh this compound don_ppe->weigh Proceed to Handling transfer 4. Transfer to Experiment weigh->transfer collect_waste 5. Collect Contaminated Materials transfer->collect_waste Post-Experiment label_waste 6. Label Waste Container collect_waste->label_waste dispose 7. Dispose via EHS label_waste->dispose

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uric acid-15N2
Reactant of Route 2
Reactant of Route 2
Uric acid-15N2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.